Product packaging for C12H16O4(Cat. No.:)

C12H16O4

Cat. No.: B1236171
M. Wt: 224.25 g/mol
InChI Key: DQNGMIQSXNGHOA-RCBCECLLSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Senkyunolide H is a natural product found in Angelica sinensis, Ligusticum sinense, and other organisms with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H16O4 B1236171 C12H16O4

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H16O4

Molecular Weight

224.25 g/mol

IUPAC Name

(3Z,6S,7R)-3-butylidene-6,7-dihydroxy-4,5,6,7-tetrahydro-2-benzofuran-1-one

InChI

InChI=1S/C12H16O4/c1-2-3-4-9-7-5-6-8(13)11(14)10(7)12(15)16-9/h4,8,11,13-14H,2-3,5-6H2,1H3/b9-4-/t8-,11-/m0/s1

InChI Key

DQNGMIQSXNGHOA-RCBCECLLSA-N

SMILES

CCCC=C1C2=C(C(C(CC2)O)O)C(=O)O1

Isomeric SMILES

CCC/C=C\1/C2=C([C@H]([C@H](CC2)O)O)C(=O)O1

Canonical SMILES

CCCC=C1C2=C(C(C(CC2)O)O)C(=O)O1

Synonyms

senkyunolide H

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Structural Identification of C12H16O4 Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data for the structural identification of C12H16O4 isomers, compounds of significant interest in medicinal chemistry and drug development. This document details experimental protocols, presents key analytical data for prominent isomers, and illustrates relevant biological pathways to aid in their characterization and differentiation.

Introduction to this compound Isomers

Isomers with the molecular formula this compound represent a diverse group of organic compounds that, despite sharing the same elemental composition, exhibit distinct structural arrangements. These structural variations, which can be in the form of constitutional or stereoisomerism, lead to different physicochemical properties and biological activities.[1][2][3] The accurate structural elucidation of these isomers is paramount in drug discovery and development, as different isomers of the same parent molecule can have varied efficacy, toxicity, and metabolic profiles.

This guide focuses on two prominent examples of this compound isomers: Olivetolic Acid, a key precursor in the biosynthesis of cannabinoids, and Aspidinol, a phloroglucinol (B13840) derivative with demonstrated biological activity.

Key Isomers of this compound and Their Physicochemical Data

A critical aspect of isomer identification is the comparison of their analytical data. The following tables summarize the key physicochemical and spectroscopic properties of Olivetolic Acid and Aspidinol.

Table 1: Physicochemical Properties of Selected this compound Isomers

PropertyOlivetolic AcidAspidinol
IUPAC Name 2,4-dihydroxy-6-pentylbenzoic acid[4]1-(2,6-dihydroxy-4-methoxy-3-methylphenyl)butan-1-one[5]
Synonyms Allazetolcarboxylic acid[6]2',6'-Dihydroxy-4'-methoxy-3'-methylbutyrophenone[5]
Molecular Weight 224.25 g/mol [6]224.25 g/mol [5]
CAS Number 491-72-5[6]519-40-4[5]
Structure CCCCCC1=C(C(=CC(=C1)O)O)C(=O)O[4]O=C(c1c(O)cc(OC)c(C)c1O)CCC

Table 2: Spectroscopic Data for Olivetolic Acid

TechniqueDataReference
¹H NMR Aromatic protons (δ ~6.0-7.0 ppm), Alkyl chain protons (δ ~0.8-2.5 ppm), Carboxylic acid proton (variable), Hydroxyl protons (variable)General knowledge of phenolic acid spectra
¹³C NMR Carboxylic acid carbon (~170-180 ppm), Aromatic carbons (~100-160 ppm), Alkyl chain carbons (~14-40 ppm)General knowledge of phenolic acid spectra
Mass Spec (LC-MS) [M-H]⁻ at m/z 223.097[4]

Experimental Protocols for Isomer Identification

The differentiation of this compound isomers requires a multi-technique approach. Below are detailed protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography (HPLC).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful non-destructive technique for elucidating the precise molecular structure of isomers.

Protocol for ¹H and ¹³C NMR Analysis:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the purified isomer.

    • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Methanol-d₄, Chloroform-d, or Acetone-d₆).

    • Transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters on a 400 MHz spectrometer: 32 scans, 2-second relaxation delay.

    • To confirm the presence of hydroxyl and carboxylic acid protons, a D₂O exchange experiment can be performed. Add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The exchangeable protons will be replaced by deuterium (B1214612) and their signals will disappear.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: 1024 scans, 2-second relaxation delay.

  • 2D NMR Experiments (for complex structures):

    • To establish connectivity, acquire 2D NMR spectra such as COSY (Correlation Spectroscopy) to identify proton-proton couplings, and HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) to correlate protons with their directly attached and long-range coupled carbons, respectively.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive technique for separating and identifying volatile and semi-volatile compounds. For phenolic and carboxylic acid-containing isomers like those of this compound, derivatization is often necessary to increase volatility.[7]

Protocol for GC-MS Analysis (with Silylation):

  • Sample Preparation and Derivatization:

    • Accurately weigh approximately 1 mg of the sample into a vial.

    • Add 100 µL of a silylating agent (e.g., BSTFA with 1% TMCS).

    • Add 100 µL of a suitable solvent (e.g., pyridine (B92270) or acetonitrile).

    • Cap the vial and heat at 70°C for 30 minutes.

    • Cool to room temperature before injection.

  • GC-MS Conditions:

    • GC Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Injection: 1 µL in splitless mode.

    • Oven Temperature Program:

      • Initial temperature: 100°C, hold for 2 minutes.

      • Ramp to 280°C at 10°C/min.

      • Hold at 280°C for 10 minutes.

    • MS Conditions:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: m/z 40-550.

      • Ion Source Temperature: 230°C.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the separation and quantification of a wide range of compounds, including isomers that may not be sufficiently volatile for GC.[8]

Protocol for Reversed-Phase HPLC Analysis:

  • Instrumentation:

    • An HPLC system with a UV or Diode Array Detector (DAD).

    • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase and Gradient:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient Program:

      • Start with 30% B.

      • Linearly increase to 95% B over 20 minutes.

      • Hold at 95% B for 5 minutes.

      • Return to 30% B and equilibrate for 5 minutes before the next injection.

    • Flow Rate: 1.0 mL/min.

    • Detection: Monitor at wavelengths relevant to the chromophores in the molecules (e.g., 220 nm, 254 nm, and 280 nm).

  • Sample Preparation:

    • Dissolve the sample in the initial mobile phase composition or a compatible solvent (e.g., methanol).

    • Filter the sample through a 0.45 µm syringe filter before injection.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates a logical workflow for the structural identification of an unknown this compound isomer.

experimental_workflow cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Analysis cluster_identification Structural Elucidation sample Unknown this compound Isomer hplc HPLC-UV/DAD sample->hplc gcms GC-MS (after derivatization) sample->gcms nmr NMR (1H, 13C, 2D) sample->nmr hplc_data Retention Time & UV Spectrum hplc->hplc_data gcms_data Retention Time & Mass Spectrum gcms->gcms_data nmr_data Chemical Shifts & Coupling Constants nmr->nmr_data structure Proposed Structure hplc_data->structure gcms_data->structure nmr_data->structure

A logical workflow for the structural identification of this compound isomers.
Biosynthetic Pathway of Cannabinoids from Olivetolic Acid

While a specific this compound isomer with a well-defined modulatory effect on a eukaryotic signaling pathway was not identified in the literature, the biosynthetic pathway of cannabinoids originating from Olivetolic Acid is of high relevance to drug development professionals. This pathway illustrates the biological significance of this particular this compound isomer.[9][10][11]

cannabinoid_biosynthesis cluster_precursors Precursors cluster_synthesis Cannabinoid Synthesis olivetolic_acid Olivetolic Acid (this compound) cbga_synthase CBGA Synthase olivetolic_acid->cbga_synthase gpp Geranyl Pyrophosphate gpp->cbga_synthase cbga Cannabigerolic Acid (CBGA) cbga_synthase->cbga thca_synthase THCA Synthase cbga->thca_synthase cbda_synthase CBDA Synthase cbga->cbda_synthase thca Tetrahydrocannabinolic Acid (THCA) thca_synthase->thca cbda Cannabidiolic Acid (CBDA) cbda_synthase->cbda

Biosynthesis of major cannabinoids from Olivetolic Acid.

Conclusion

The structural identification of this compound isomers is a multifaceted process that relies on the synergistic use of modern analytical techniques. This guide has provided a foundational framework for researchers, scientists, and drug development professionals to approach this challenge. By combining the detailed experimental protocols with the comparative data presented, a more efficient and accurate characterization of these biologically significant molecules can be achieved. Further research into the biological activities and signaling pathway interactions of a wider range of this compound isomers will undoubtedly open new avenues for therapeutic development.

References

An In-depth Technical Guide to the Synthesis and Characterization of Dimethyl Phthalate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This document provides a comprehensive overview of the synthesis and characterization of Dimethyl Phthalate (B1215562) (DMP), a widely used organic compound. It details the prevalent synthesis methodologies, including detailed experimental protocols, and presents a thorough characterization of the compound through its physicochemical and spectroscopic data.

Synthesis of Dimethyl Phthalate (DMP)

The primary industrial and laboratory method for producing Dimethyl Phthalate is the Fischer-Speier esterification of phthalic anhydride (B1165640) with methanol (B129727).[1][2] This reaction involves heating the reactants in the presence of an acid catalyst.

1.1 General Reaction Scheme

The overall reaction is a two-step esterification. First, phthalic anhydride reacts with one equivalent of methanol to form the monomethyl phthalate intermediate. This intermediate then reacts with a second equivalent of methanol to yield Dimethyl Phthalate and water.

  • Reactants: Phthalic Anhydride and Methanol

  • Catalyst: Typically a strong acid such as concentrated sulfuric acid.[1][3][4] Alternative catalysts include various Lewis acids (e.g., complexes of tin, titanium, or zirconium)[1], solid acid catalysts like SO₄²⁻/MoO₃-TiO₂[5], or ferric chloride (FeCl₃)[6].

  • Key Features: The reaction is reversible, so an excess of methanol is typically used to drive the equilibrium towards the formation of the diester product.[1][3] The water produced during the reaction is often removed to further promote the forward reaction.

1.2 Synthesis Workflow Diagram

The following diagram illustrates the general workflow for the synthesis and purification of Dimethyl Phthalate.

G Figure 1: General Workflow for Dimethyl Phthalate Synthesis cluster_synthesis Esterification cluster_purification Purification reactants Phthalic Anhydride + Excess Methanol + Acid Catalyst reaction_vessel Heating / Reflux reactants->reaction_vessel crude_product Crude DMP Mixture reaction_vessel->crude_product neutralization Alkaline Wash (e.g., Na2CO3 soln) crude_product->neutralization Work-up water_wash Water Wash neutralization->water_wash separation Phase Separation water_wash->separation drying Dehydration / De-alcoholization (Vacuum) separation->drying Organic Layer final_purification Vacuum Distillation drying->final_purification pure_dmp Pure Dimethyl Phthalate final_purification->pure_dmp

Figure 1: General Workflow for Dimethyl Phthalate Synthesis.

1.3 Detailed Experimental Protocol: Acid-Catalyzed Esterification

This protocol describes a typical laboratory-scale synthesis of Dimethyl Phthalate from phthalic anhydride and methanol using sulfuric acid as a catalyst.

Materials and Equipment:

  • Phthalic anhydride

  • Methanol (anhydrous)

  • Concentrated sulfuric acid (98%)

  • 5% Sodium carbonate (Na₂CO₃) solution

  • Saturated sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask (e.g., 500 mL)

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure:

  • Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar, add 74.0 g (0.5 mol) of phthalic anhydride and 160 mL (4.0 mol) of methanol. This represents a significant molar excess of methanol.

  • Catalyst Addition: While stirring the mixture, slowly and carefully add 3 mL of concentrated sulfuric acid. The addition is exothermic and should be done cautiously.

  • Esterification: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux with continuous stirring for a period of 3 to 4 hours.[5]

  • Cooling and Quenching: After the reflux period, allow the reaction mixture to cool to room temperature.

  • Neutralization: Transfer the cooled mixture to a 1 L separatory funnel. Slowly add 200 mL of 5% sodium carbonate solution to neutralize the sulfuric acid and any unreacted monomethyl phthalate.[7] Caution: Carbon dioxide gas will be evolved; vent the separatory funnel frequently to release pressure.

  • Phase Separation: Allow the layers to separate. The lower aqueous layer contains salts and water-soluble impurities. The upper organic layer is the crude Dimethyl Phthalate. Drain and discard the aqueous layer.

  • Washing: Wash the organic layer sequentially with 100 mL of deionized water and then 100 mL of saturated brine solution to remove residual salts and water. After each wash, allow the layers to separate and discard the aqueous layer.[3]

  • Drying: Transfer the organic layer to an Erlenmeyer flask and dry it over anhydrous magnesium sulfate or sodium sulfate for about 20-30 minutes with occasional swirling.

  • Solvent Removal: Filter the drying agent and transfer the filtrate to a round-bottom flask. Remove the excess methanol using a rotary evaporator.

  • Final Purification: The resulting crude oil can be purified by vacuum distillation.[5] Collect the fraction boiling at approximately 140-142 °C at 15 mmHg. The expected yield of pure Dimethyl Phthalate is typically high, often exceeding 90%.

1.4 Reaction Mechanism Diagram

The acid-catalyzed esterification proceeds through a nucleophilic acyl substitution mechanism.

G Figure 2: Mechanism of DMP Synthesis cluster_step1 Step 1: Monoester Formation cluster_step2 Step 2: Diester Formation PA Phthalic Anhydride Int1 Protonated Anhydride PA->Int1 + H+ PA->Int1 MeOH1 Methanol (CH3OH) Monoester_Int Tetrahedral Intermediate Int1->Monoester_Int + CH3OH Int1->Monoester_Int Monoester Monomethyl Phthalate Monoester_Int->Monoester - H+ Monoester_Int->Monoester Monoester_p Protonated Monoester Monoester->Monoester_p + H+ Monoester->Monoester_p Diester_Int Tetrahedral Intermediate Monoester_p->Diester_Int + CH3OH MeOH2 Methanol (CH3OH) Diester_p Protonated DMP Diester_Int->Diester_p - H2O DMP Dimethyl Phthalate Diester_p->DMP - H+ H2O Water (H2O)

Figure 2: Mechanism of Acid-Catalyzed DMP Synthesis.

Characterization of Dimethyl Phthalate

Once synthesized and purified, DMP is characterized by its physical and spectroscopic properties to confirm its identity and purity.

2.1 Physicochemical Properties

The key physical and chemical properties of Dimethyl Phthalate are summarized in the table below.

PropertyValueReference(s)
Appearance Colorless, oily liquid[1][8][9]
Odor Slight, aromatic/sweet odor[8]
Molecular Formula C₁₀H₁₀O₄[2][8]
Molecular Weight 194.19 g/mol [8]
Density 1.19 g/cm³ at 25 °C[1][10]
Melting Point 0 to 2 °C (32 to 36 °F)[1][10]
Boiling Point 282 to 284 °C (540 to 543 °F)[1][10]
Solubility in Water ~4.0 g/L (0.4%) at 20 °C (poorly soluble)[1]
Log Kow (Octanol/Water) 1.56 - 1.60[9]
Vapor Pressure 4.19 x 10⁻³ mmHg at 20 °C[8]

2.2 Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and confirmation of Dimethyl Phthalate.

SpectroscopyPeak Assignment and DescriptionReference(s)
¹H NMR δ (ppm) in DMSO-d₆: - 7.7 (dd, 2H, aromatic protons)- 3.87 (s, 6H, two -OCH₃ methyl groups)[11]
¹³C NMR δ (ppm) in DMSO-d₆: - 168.3 (C=O, ester carbonyl)- 132.9 (C, quaternary aromatic)- 132.0 (CH, aromatic)- 128.3 (CH, aromatic)- ~52.3 (-OCH₃, methyl carbon)[11][12]
Mass Spec. (EI) m/z (relative intensity): - 194 (M⁺, Molecular Ion)- 163 ([M-OCH₃]⁺, base peak)- 135- 104- 76[13][14]
FTIR ν (cm⁻¹): - ~3000 (Aromatic C-H stretch)- ~2950 (Aliphatic C-H stretch)- ~1730 (C=O ester stretch, strong)- ~1600, ~1450 (Aromatic C=C stretch)- ~1280 (C-O ester stretch, strong)[13][15]

Note on ¹³C NMR: The chemical shift for the methoxy (B1213986) (-OCH₃) carbon is reported as ~52.3 ppm, which is a typical value for this functional group. One source reported 13.81 ppm, which is inconsistent with standard values and likely erroneous.[11][12]

References

The Biological Activity of Olivetolic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of the Pharmacological Potential of a Key Cannabinoid Precursor

Olivetolic acid, a naturally occurring alkylresorcylic acid, is a pivotal intermediate in the biosynthesis of cannabinoids in Cannabis sativa. Beyond its foundational role as the precursor to a myriad of cannabinoids, olivetolic acid itself exhibits a spectrum of biological activities, positioning it as a molecule of significant interest for therapeutic development. This technical guide provides a comprehensive overview of the current scientific understanding of olivetolic acid's biological activities, with a focus on its anticancer, anti-inflammatory, antioxidant, and neuroprotective properties. This document is intended for researchers, scientists, and drug development professionals, offering a consolidation of quantitative data, detailed experimental methodologies, and visualization of implicated signaling pathways.

Quantitative Summary of Biological Activities

The biological efficacy of olivetolic acid and its related compounds has been evaluated across various in vitro and in vivo assays. While specific quantitative data for olivetolic acid is still emerging, the following tables summarize the available data and include findings from structurally similar compounds to provide a comparative context for its potential activity.

Table 1: Anticancer and Cytotoxic Activity

Compound/DerivativeCell LineAssayIC50 Value/ActivityReference(s)
Olivetolic Acid-CytotoxicityData not widely available-
Olivetol-Prostaglandin Synthesis Inhibition-[1]
Oleanolic AcidHL-60 (Human Leukemia)Cytotoxicity44 µM[1]
Oleanolic AcidHepG2 (Human Hepatocellular Carcinoma)Apoptosis InductionDose-dependent growth inhibition[2]
Oleanolic AcidMKN28 (Gastric Cancer)Cytotoxicity15.9 µg/mL (24h)
Synthetic β-nitrostyrene derivativeMCF-7 (Human Breast Adenocarcinoma)Cytotoxicity0.81 ± 0.04 µg/mL[1]
Synthetic β-nitrostyrene derivativeMDA-MB-231 (Human Breast Adenocarcinoma)Cytotoxicity1.82 ± 0.05 µg/mL[1]

Table 2: Anti-inflammatory Activity

Compound/DerivativeTarget/AssayIC50 ValueReference(s)
Olivetolic Acid-Data not widely available-
OleaceinPLA2 + 5-LOX16.11 µM[1]
Oleacein5-LOX45.02 µM[1]
OleaceinCOX-21.27 µM[1][3]
HydroxytyrosolCOX-10.13 µM[1]

Table 3: Neuroprotective Activity

Compound/DerivativeAnimal Model/AssayActivityDosage/ValueReference(s)
Olivetolic AcidScn1a+/- mouse model of Dravet syndromeAnticonvulsantModest effect at 100 mg/kg; increased seizure temperature threshold by ~0.4°C[1][4][5]
Cannabidiol (CBD)Scn1a+/- mouse model of Dravet syndromeAnticonvulsantIncreased seizure temperature threshold by ~0.5°C at 100 mg/kg[4]

Table 4: Antimicrobial Activity

Compound/DerivativeBacterial StrainMIC ValueReference(s)
Olivetolic acid derivatives with n-undecyl and n-tridecyl side-chainsB. subtilis2.5 µM

Key Signaling Pathways

The biological effects of olivetolic acid and its derivatives are mediated through various cellular signaling pathways. While direct evidence for olivetolic acid is still under investigation, studies on structurally related compounds, particularly the triterpenoid (B12794562) oleanolic acid, suggest the modulation of key pathways in inflammation, oxidative stress, and apoptosis.

NF-κB and Nrf2 Signaling in Inflammation and Oxidative Stress

The transcription factors NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and Nrf2 (nuclear factor erythroid 2-related factor 2) are critical regulators of inflammatory and antioxidant responses, respectively.[1] Evidence suggests that compounds structurally related to olivetolic acid can modulate these pathways.[6]

  • NF-κB Pathway: NF-κB is a key regulator of pro-inflammatory gene expression. Its inhibition can lead to a reduction in inflammation.

  • Nrf2 Pathway: Nrf2 is a master regulator of the antioxidant response, upregulating the expression of numerous protective enzymes. Its activation can mitigate oxidative stress.

NFkB_Nrf2_Signaling Potential Modulation of NF-κB and Nrf2 Signaling by Olivetolic Acid cluster_stimulus Inflammatory Stimulus / Oxidative Stress cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus LPS, ROS, etc. IKK IKK Stimulus->IKK activates Keap1 Keap1 Stimulus->Keap1 inactivates IκB IκB IKK->IκB phosphorylates NFkB NF-κB (p50/p65) IκB->NFkB releases NFkB_n NF-κB NFkB->NFkB_n translocates Nrf2_c Nrf2 Keap1->Nrf2_c sequesters Nrf2_n Nrf2 Nrf2_c->Nrf2_n translocates DNA_inflam Inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) NFkB_n->DNA_inflam activates transcription DNA_antiox Antioxidant Genes (HO-1, NQO1) Nrf2_n->DNA_antiox activates transcription Olivetolic_Acid Olivetolic Acid Olivetolic_Acid->IKK inhibits (?) Olivetolic_Acid->Keap1 disrupts binding (?)

Potential modulation of NF-κB and Nrf2 signaling by olivetolic acid.
Apoptosis Signaling Pathway

The anticancer activity of many natural compounds is linked to their ability to induce apoptosis, or programmed cell death. While direct studies on olivetolic acid are limited, related compounds like oleanolic acid have been shown to induce apoptosis in cancer cells through the modulation of key signaling molecules such as Akt and JNK, and the regulation of pro- and anti-apoptotic proteins.

Apoptosis_Pathway Hypothesized Apoptotic Pathway Induced by Olivetolic Acid cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic (Mitochondrial) Pathway Olivetolic_Acid Olivetolic Acid Bax Bax Olivetolic_Acid->Bax upregulates (?) Bcl2 Bcl-2 Olivetolic_Acid->Bcl2 downregulates (?) FasL FasL FasR Fas Receptor FasL->FasR binds Caspase8 Caspase-8 FasR->Caspase8 activates Caspase3 Caspase-3 Caspase8->Caspase3 activates Mitochondrion Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC releases Bax->Mitochondrion promotes permeabilization Bcl2->Mitochondrion inhibits permeabilization Apaf1 Apaf-1 CytochromeC->Apaf1 activates Caspase9 Caspase-9 Apaf1->Caspase9 activates Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis

Hypothesized apoptotic pathway induced by olivetolic acid.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of the bioactivity of olivetolic acid and its derivatives.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1]

Protocol:

  • Cell Seeding:

    • Harvest and count cancer cells (e.g., MCF-7, A549).

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[1]

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[1]

  • Treatment:

    • Prepare a stock solution of the olivetolic acid derivative in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the test compound in culture medium.

    • Remove the medium from the wells and add 100 µL of the diluted compound solutions.

    • Include a vehicle control (medium with the same concentration of solvent) and a positive control (a known cytotoxic agent).

    • Incubate the plate for 24-72 hours.[1]

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.[2][7][8][9]

    • Add 10 µL of the MTT solution to each well.[2][7][8][9]

    • Incubate the plate for 2-4 hours at 37°C.[2][7][8][9]

  • Formazan (B1609692) Solubilization:

    • Add 100-150 µL of a solubilization solution (e.g., DMSO, or 0.1% NP40 in isopropanol (B130326) with 4 mM HCl) to each well.[7]

    • Mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).[1]

MTT_Assay_Workflow MTT Assay Experimental Workflow start Start seed_cells Seed Cancer Cells in 96-well Plate start->seed_cells incubate_24h Incubate for 24h seed_cells->incubate_24h treat_cells Treat with Olivetolic Acid Derivatives incubate_24h->treat_cells incubate_treatment Incubate for 24-72h treat_cells->incubate_treatment add_mtt Add MTT Reagent incubate_treatment->add_mtt incubate_mtt Incubate for 2-4h add_mtt->incubate_mtt add_solubilizer Add Solubilization Solution incubate_mtt->add_solubilizer measure_absorbance Measure Absorbance at 570 nm add_solubilizer->measure_absorbance calculate_viability Calculate Cell Viability (%) measure_absorbance->calculate_viability determine_ic50 Determine IC50 Value calculate_viability->determine_ic50 end End determine_ic50->end

Workflow for the MTT cytotoxicity assay.
Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay (Griess Assay)

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO) by nitric oxide synthase (NOS). The amount of NO produced is determined by measuring the accumulation of its stable metabolite, nitrite (B80452), in the supernatant of cultured macrophages using the Griess reagent.[1][6][10][11][12][13]

Protocol:

  • Cell Culture and Seeding:

    • Culture RAW 264.7 macrophage cells in complete DMEM.

    • Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.[1]

  • Treatment and Stimulation:

    • Pre-treat the cells with various concentrations of the olivetolic acid derivative for 1-2 hours.[1]

    • Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) to induce iNOS expression and NO production.[1]

    • Include a negative control (no LPS) and a positive control (LPS alone).

    • Incubate for an additional 24 hours.[10]

  • Nitrite Measurement (Griess Assay):

    • Collect the cell culture supernatant.[14]

    • Add 50 µL of supernatant to a new 96-well plate.[14]

    • Add 50 µL of Griess Reagent I (e.g., 1% sulfanilamide (B372717) in 5% phosphoric acid) to each well and incubate for 5-10 minutes at room temperature, protected from light.[14]

    • Add 50 µL of Griess Reagent II (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) to each well and incubate for 5-10 minutes.[14]

  • Absorbance Measurement:

    • Measure the absorbance at 540 nm using a microplate reader.[11]

  • Data Analysis:

    • Create a standard curve using known concentrations of sodium nitrite.

    • Calculate the nitrite concentration in the samples from the standard curve.

    • Determine the percentage of NO inhibition for each compound concentration relative to the LPS-only control.

    • Calculate the IC50 value.

Griess_Assay_Workflow Griess Assay for Nitric Oxide Inhibition Workflow start Start seed_macrophages Seed RAW 264.7 Macrophages start->seed_macrophages incubate_24h_1 Incubate for 24h seed_macrophages->incubate_24h_1 pretreat Pre-treat with Olivetolic Acid Derivatives incubate_24h_1->pretreat stimulate_lps Stimulate with LPS pretreat->stimulate_lps incubate_24h_2 Incubate for 24h stimulate_lps->incubate_24h_2 collect_supernatant Collect Supernatant incubate_24h_2->collect_supernatant add_griess_1 Add Griess Reagent I collect_supernatant->add_griess_1 incubate_1 Incubate 5-10 min add_griess_1->incubate_1 add_griess_2 Add Griess Reagent II incubate_1->add_griess_2 incubate_2 Incubate 5-10 min add_griess_2->incubate_2 measure_absorbance Measure Absorbance at 540 nm incubate_2->measure_absorbance calculate_inhibition Calculate % NO Inhibition and IC50 measure_absorbance->calculate_inhibition end End calculate_inhibition->end

Workflow for the Griess assay to determine nitric oxide inhibition.
Neuroprotective Activity: In Vitro Neurotoxicity Assay

This assay assesses the ability of a compound to protect neuronal cells from a neurotoxic insult.

Protocol:

  • Cell Seeding and Pre-treatment:

    • Seed neuronal cells (e.g., SH-SY5Y, primary neurons) in a 96-well plate.[15]

    • After 24 hours, pre-treat the cells with various concentrations of the olivetolic acid derivative for 1-2 hours.[1]

  • Induction of Neurotoxicity:

    • Induce neurotoxicity by adding a neurotoxic agent such as 6-hydroxydopamine (6-OHDA), MPP+, glutamate, or amyloid-β peptide.[1][15][16][17]

    • Incubate for 24-48 hours.[1]

  • Assessment of Cell Viability:

    • Assess cell viability using the MTT assay as described in section 3.1.[18]

  • Data Analysis:

    • Calculate the percentage of neuroprotection for each compound concentration relative to the cells treated with the neurotoxin alone.

    • Determine the EC50 value (the concentration that provides 50% of the maximum neuroprotective effect).[1]

Conclusion and Future Directions

Olivetolic acid and its derivatives represent a promising class of bioactive molecules with therapeutic potential across a range of applications, including oncology, inflammatory diseases, and neurology. The available data, though in some areas preliminary, highlights the diverse pharmacological activities of this structural scaffold.

Future research should focus on:

  • Comprehensive Screening: Systematic evaluation of olivetolic acid across a wide range of cancer cell lines to determine its cytotoxic profile and IC50 values.

  • Mechanism of Action: Detailed investigation into the specific molecular targets and signaling pathways modulated by olivetolic acid to elucidate its anti-inflammatory, antioxidant, and neuroprotective effects.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of olivetolic acid derivatives to identify compounds with enhanced potency, selectivity, and favorable pharmacokinetic properties.

  • In Vivo Efficacy: Preclinical studies in relevant animal models to validate the in vitro findings and assess the therapeutic potential of promising olivetolic acid derivatives.

The continued exploration of olivetolic acid and its analogues holds significant promise for the discovery of novel therapeutic agents for a variety of human diseases.

References

The Phloroglucinol Aspidinol and the α-Pyrone Pogostone: A Technical Guide to Natural Sources, Isolation, and Biological Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of two promising bioactive natural products: aspidinol (B1216749) and pogostone (B610156). Tailored for researchers, scientists, and professionals in drug development, this document details their primary natural sources, quantitative analysis, detailed protocols for their extraction and isolation, and an exploration of their biological signaling pathways and mechanisms of action.

Aspidinol: A Phloroglucinol (B13840) Derivative from Ferns

Aspidinol is a phloroglucinol derivative, a class of compounds known for their diverse biological activities. It has garnered significant interest for its potent antimicrobial properties.

Natural Sources of Aspidinol

Aspidinol is predominantly found in ferns (Pteridophytes), particularly those belonging to the Dryopteris genus, also known as wood ferns.[1] The most cited source for aspidinol isolation is Dryopteris fragrans (fragrant woodfern).[1] Phloroglucinol compounds, including aspidinol, have also been identified as the main active components in other species like Dryopteris dilatata and Dryopteris filix-mas.[2] It is important to note that aspidinol can be a decomposition product, and its concentration in extracts can be influenced by the drying temperature of the rhizomes.[3]

Quantitative Data: Bioactivity of Aspidinol

Direct quantitative yields of aspidinol from raw plant material are not consistently reported, as it can be formed during the processing of fern rhizomes.[3] However, its potent biological activity has been quantified extensively. The following table summarizes the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) against various strains of Methicillin-resistant Staphylococcus aureus (MRSA).

Bacterial StrainTypeMIC (μg/mL)MBC (μg/mL)
ATCC 33591MRSA24
ATCC 29213MSSA0.250.5
Clinical Isolate 1MRSA12
Clinical Isolate 2MRSA22
Clinical Isolate 3MSSA0.51
Data sourced from a study on the antibacterial activity of Aspidinol isolated from Dryopteris fragrans.[1]
Experimental Protocol: Isolation of Aspidinol

The following protocol is adapted from a patented method for the isolation of aspidinol from the dried aerial parts of Dryopteris fragrans.

1.3.1 Extraction

  • Obtain dried, pulverized aerial parts of Dryopteris fragrans.

  • Perform an exhaustive extraction using 95% ethanol (B145695) at room temperature. A standard procedure involves soaking the plant material in ethanol (e.g., 1 kg of plant material in 10 L of solvent) for 24 hours, repeated three times.

  • Combine the ethanol extracts from all repetitions.

  • Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to yield a crude extract.

1.3.2 Chromatographic Purification

  • Initial Column Chromatography:

    • Adsorbent: Silica (B1680970) gel (200-300 mesh).

    • Slurry pack the column with the silica gel in petroleum ether.

    • Adsorb the crude extract onto a small amount of silica gel and load it onto the column.

    • Elute the column using a gradient of petroleum ether and ethyl acetate, starting from 100% petroleum ether and gradually increasing the polarity to 100% ethyl acetate.

    • Collect fractions and monitor them using Thin Layer Chromatography (TLC).

  • Fraction Pooling and Secondary Chromatography:

    • Combine fractions that show a prominent spot corresponding to aspidinol (identified by a reference standard if available). Typically, this will be in the mid-polarity fractions.

    • Evaporate the solvent from the pooled fractions to dryness.

    • Subject the resulting solid to a second round of silica gel column chromatography.

    • Elute with a solvent system of petroleum ether-acetone (e.g., 90:10 v/v).

  • Crystallization:

    • Collect the purified fractions containing aspidinol.

    • Evaporate the solvent to yield yellow crystals.

    • Purity can be confirmed by High-Performance Liquid Chromatography (HPLC) and structural elucidation performed using spectroscopic methods (NMR, MS).

Visualization: Mechanism of Action and Experimental Workflow

Aspidinol exhibits potent antibacterial activity against MRSA by interfering with multiple biological pathways. A key study using RNA-sequencing (RNA-seq) elucidated its primary mechanism of action.

G cluster_workflow RNA-Seq Experimental Workflow cluster_mechanism Proposed Antibacterial Mechanism of Aspidinol MRSA MRSA Culture (ATCC 33591) Treatment Aspidinol Treatment (Sub-inhibitory Conc.) MRSA->Treatment RNA_Extraction Total RNA Extraction Treatment->RNA_Extraction Library_Prep cDNA Library Preparation RNA_Extraction->Library_Prep Sequencing High-Throughput Sequencing (RNA-Seq) Library_Prep->Sequencing Data_Analysis Bioinformatic Analysis (Gene Expression) Sequencing->Data_Analysis Aspidinol Aspidinol Ribosome Ribosome Synthesis (Primary Target) Aspidinol->Ribosome Inhibition Amino_Acid Amino Acid Biosynthesis Aspidinol->Amino_Acid Downregulation Virulence Virulence Factor Expression Aspidinol->Virulence Downregulation Protein_Syn Protein Synthesis Ribosome->Protein_Syn Cell_Death Bacterial Cell Death Protein_Syn->Cell_Death Inhibition leads to Amino_Acid->Cell_Death Inhibition contributes to Virulence->Cell_Death Reduction contributes to

Caption: Workflow for RNA-Seq analysis and the proposed multi-target antibacterial mechanism of Aspidinol.

Pogostone: An α-Pyrone from Patchouli

Pogostone is a naturally occurring α-pyrone derivative and a key bioactive constituent of patchouli oil. It is recognized for its wide range of pharmacological effects, including antimicrobial and anti-inflammatory activities.

Natural Sources of Pogostone

The primary and most well-documented natural source of pogostone is Pogostemon cablin (Blanco) Benth., commonly known as patchouli.[4] This aromatic perennial herb belongs to the mint family, Lamiaceae. Pogostone is a significant component of the essential oil extracted from the plant's aerial parts, particularly the leaves and stems.[4][5] Different cultivars of P. cablin are recognized, with some being pogostone-dominant and others patchoulol-dominant, making source selection critical for maximizing yield.[6]

Quantitative Data: Pogostone Content in Pogostemon cablin

The concentration of pogostone can vary significantly depending on the part of the plant, the cultivar, and the extraction method used. The following table consolidates quantitative data from various studies.

Plant Part/OilExtraction MethodPogostone Content (%)Oil Yield from Plant (%)Source
Essential Oil (Average of 36 samples)Hydrodistillation7.840.73 - 2.02[4]
StemsGC/MS Analysis30.99-[4]
LeavesGC/MS Analysis21.31-[4]
Root OilHydrodistillation70.2-[5]
Dried LeavesHydrodistillation-2.5 - 3.5[7]
Experimental Protocol: Isolation of Pogostone

The standard method for obtaining pogostone involves the extraction of essential oil from P. cablin followed by purification.

2.3.1 Hydrodistillation for Essential Oil Extraction

  • Harvest the aerial parts (leaves and stems) of Pogostemon cablin. For optimal oil quality, shade-dry the material for 3-6 days until the moisture content is between 8-10%.[7]

  • Coarsely powder the dried plant material.

  • Place the material (e.g., 500 g) into a round-bottom flask of a Clevenger-type apparatus.

  • Add sufficient distilled water to cover the material completely.

  • Heat the flask to boiling and continue the distillation for 6-8 hours. The steam and volatilized oil will rise, condense, and be collected in the graduated burette of the Clevenger apparatus.

  • Once the distillation is complete and the apparatus has cooled, carefully collect the upper oil layer.

  • Dry the collected essential oil over anhydrous sodium sulfate (B86663) to remove residual water. Store the oil in a sealed, dark glass vial at 4°C.

2.3.2 Chromatographic Purification of Pogostone

  • Column Chromatography:

    • Dissolve the crude essential oil in a minimal amount of a non-polar solvent like hexane (B92381).

    • Prepare a silica gel (100-200 mesh) column packed in hexane.

    • Load the oil solution onto the column.

    • Elute the column with a gradient solvent system, starting with hexane and gradually increasing the polarity with ethyl acetate.

    • Monitor the collected fractions by TLC, visualizing spots under UV light or with an appropriate stain (e.g., anisaldehyde-sulfuric acid).

  • Fraction Analysis and Isolation:

    • Identify fractions containing pogostone using Gas Chromatography-Mass Spectrometry (GC-MS) analysis, comparing with a known standard.

    • Combine the pure fractions and evaporate the solvent under reduced pressure to obtain isolated pogostone.

    • Further purification can be achieved through preparative HPLC if necessary.

Visualization: Biosynthetic and Metabolic Pathways

The biosynthesis of pogostone in P. cablin and its subsequent metabolism in mammals have been subjects of detailed investigation.

2.4.1 Pogostone Biosynthesis Pathway The proposed biosynthetic pathway of pogostone in Pogostemon cablin originates from leucine (B10760876) metabolism and involves a series of enzymatic reactions across different cellular compartments.

G cluster_plastid Plastid cluster_mito Mitochondrion cluster_cyto Cytosol L_Leucine L-Leucine Keto_Val 4-Methyl-2-oxovalerate L_Leucine->Keto_Val Anabolism Isobutylmalate 2-Isobutylmalate Keto_Val->Isobutylmalate IBMS + Acetyl-CoA Keto_Hex 5-Methyl-2-oxohexanoate Isobutylmalate->Keto_Hex IPMI, IPMDH Keto_Hex_M 5-Methyl-2-oxohexanoate Keto_Hex->Keto_Hex_M Transport Methylvaleryl_CoA 4-Methylvaleryl-CoA Keto_Hex_M->Methylvaleryl_CoA BCKDH Methylvaleric_Acid 4-Methylvaleric Acid Methylvaleryl_CoA->Methylvaleric_Acid Transport - CoA Methylvaleryl_CoA_C 4-Methylvaleryl-CoA Methylvaleric_Acid->Methylvaleryl_CoA_C PcAAE2 Pogostone Pogostone Methylvaleryl_CoA_C->Pogostone Backbone 4-Hydroxy-6-methyl- 2-pyrone Backbone->Pogostone Acyltransferase

Caption: Proposed biosynthetic pathway of Pogostone in Pogostemon cablin.

2.4.2 Pogostone In Vivo Metabolic Pathway Studies using liquid chromatography-tandem mass spectrometry (LC-MS/MS) have identified the primary metabolic transformations of pogostone in rats.

G cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism M0 Pogostone (M0) M1 Metabolite 1 (M1) M0->M1 Monohydroxylation M2 Metabolite 2 (M2) M0->M2 Monohydroxylation M3 Metabolite 3 (M3) M0->M3 Monohydroxylation M6 Metabolite 6 (M6) M0->M6 Hydrolysis M4 Metabolite 4 (M4) M1->M4 Dihydroxylation M2->M4 M7 Metabolite 7 (M7) M3->M7 Oxidation M8 Metabolite 8 (M8) M3->M8 Monohydroxylation + Glucuronidation M5 Metabolite 5 (M5) M4->M5 Hydroxylation + Oxidation

References

Spectroscopic Unraveling of C12H16O4: A Technical Guide to Olivetolic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Comprehensive Spectroscopic Analysis of the C12H16O4 Isomer, Olivetolic Acid, for Researchers, Scientists, and Drug Development Professionals.

This in-depth technical guide provides a detailed analysis of the spectroscopic data for Olivetolic acid, a significant isomer of the molecular formula this compound. Olivetolic acid, with the IUPAC name 2,4-dihydroxy-6-pentylbenzoic acid, is a key biosynthetic precursor to various cannabinoids, making its thorough characterization essential for research in natural product synthesis and pharmaceutical development.[1][2][3][4][5] This document outlines the interpretation of its Mass Spectrometry (MS), Infrared (IR), and Nuclear Magnetic Resonance (NMR) data, supported by detailed experimental protocols and visual workflows.

Mass Spectrometry (MS)

Mass spectrometry of Olivetolic acid provides crucial information regarding its molecular weight and fragmentation pattern, aiding in its structural elucidation. Under Electron Ionization (EI), the molecule undergoes characteristic fragmentation.

Data Presentation: Mass Spectrometry
FeatureObservationInterpretation
Molecular Ion (M+) m/z 224Corresponds to the molecular weight of this compound.
Base Peak m/z 179Loss of a carboxyl group (-COOH, 45 Da), a common fragmentation for carboxylic acids.[6]
Major Fragments m/z 137, 135, 81Further fragmentation of the resorcinol (B1680541) ring and the pentyl chain.[6]
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

Given the carboxylic acid functionality, derivatization is typically required to increase the volatility of Olivetolic acid for GC-MS analysis.

  • Sample Preparation: 1 mg of Olivetolic acid is dissolved in 1 mL of a suitable solvent (e.g., methanol).

  • Derivatization: The sample is treated with a derivatizing agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), and heated at 70°C for 30 minutes to convert the acidic protons of the hydroxyl and carboxyl groups into trimethylsilyl (B98337) (TMS) ethers and esters, respectively.

  • Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.

  • GC Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Injector Temperature: 250°C.

    • Oven Program: Initial temperature of 100°C, hold for 2 minutes, then ramp to 280°C at a rate of 10°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 40-550.

cluster_workflow GC-MS Analysis Workflow Sample Sample Derivatization Derivatization Sample->Derivatization BSTFA GC Injection GC Injection Derivatization->GC Injection Separation Separation GC Injection->Separation GC Column Ionization Ionization Separation->Ionization EI Source Mass Analyzer Mass Analyzer Ionization->Mass Analyzer Quadrupole Detector Detector Mass Analyzer->Detector Mass Spectrum Mass Spectrum Detector->Mass Spectrum

A simplified workflow for the GC-MS analysis of Olivetolic acid.

Infrared (IR) Spectroscopy

Infrared spectroscopy is instrumental in identifying the functional groups present in a molecule. The IR spectrum of Olivetolic acid clearly indicates the presence of hydroxyl, carboxylic acid, and aromatic moieties.

Data Presentation: Infrared Spectroscopy
Wavenumber (cm⁻¹)IntensityAssignment
3400-2400 (broad)StrongO-H stretch of the carboxylic acid.
~3200 (broad)MediumO-H stretch of the phenolic hydroxyl groups.
~2950-2850MediumC-H stretch of the pentyl group.
~1650StrongC=O stretch of the carboxylic acid.
~1600, 1450Medium-StrongC=C stretching of the aromatic ring.
Experimental Protocol: Attenuated Total Reflectance (ATR)-IR Spectroscopy

ATR-IR is a convenient technique for acquiring the IR spectrum of solid samples with minimal preparation.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., a diamond crystal).

  • Sample Preparation: A small amount of solid Olivetolic acid is placed directly onto the ATR crystal.

  • Data Acquisition:

    • A background spectrum of the clean, empty ATR crystal is recorded.

    • The sample is placed on the crystal, and the anvil is pressed against the sample to ensure good contact.

    • The sample spectrum is recorded, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

    • The final spectrum is presented in terms of transmittance or absorbance.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of Olivetolic acid. Both ¹H and ¹³C NMR are essential for a complete structural assignment.

Data Presentation: ¹H NMR Spectroscopy (Predicted)

Solvent: DMSO-d₆

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~12.5br s1H-COOH
~9.5br s2HAr-OH
6.1-6.3m2HAr-H
2.7-2.9t2HAr-CH₂-
1.4-1.6m2H-CH₂-
1.2-1.4m4H-(CH₂)₂-
0.8-0.9t3H-CH₃
Data Presentation: ¹³C NMR Spectroscopy

Solvent: DMSO-d₆

Chemical Shift (δ, ppm)Assignment
~172C=O
~160Ar-C-OH
~145Ar-C-OH
~110Ar-C-H
~105Ar-C-Pentyl
~100Ar-C-H
~35Ar-CH₂-
~31-(CH₂)₃-
~22-CH₂-CH₃
~14-CH₃
Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of Olivetolic acid is dissolved in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 or 500 MHz).

  • ¹H NMR Acquisition:

    • A standard 1D proton experiment is performed.

    • Key parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and the acquisition of 16-64 scans.

  • ¹³C NMR Acquisition:

    • A proton-decoupled 1D carbon experiment is performed.

    • A larger number of scans (e.g., 1024 or more) is typically required to achieve a good signal-to-noise ratio.

cluster_pathway Spectroscopic Analysis Pathway cluster_ms Mass Spectrometry cluster_ir IR Spectroscopy cluster_nmr NMR Spectroscopy start This compound (Olivetolic Acid) ms_node Molecular Weight & Fragmentation start->ms_node ir_node Functional Groups start->ir_node nmr_node Carbon-Hydrogen Framework start->nmr_node structure Structural Elucidation ms_node->structure ir_node->structure nmr_node->structure

Logical flow from spectroscopic techniques to structural elucidation.

Conclusion

The combined application of Mass Spectrometry, Infrared Spectroscopy, and Nuclear Magnetic Resonance Spectroscopy provides a comprehensive and unambiguous characterization of Olivetolic acid (this compound). The data and protocols presented in this guide serve as a foundational resource for professionals engaged in the analysis, synthesis, and application of this important natural product.

References

The Toxicological Profile of Dimethyl Phthalate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethyl phthalate (B1215562) (DMP), a widely used plasticizer and solvent, has come under scientific scrutiny due to its potential for human exposure and subsequent health effects. This technical guide provides a comprehensive overview of the toxicological profile of DMP, synthesizing data from a wide range of preclinical studies. Key toxicological endpoints including acute and chronic toxicity, carcinogenicity, genotoxicity, reproductive and developmental effects, and toxicokinetics are examined in detail. Quantitative data are presented in structured tables for ease of comparison, and key experimental methodologies are outlined. Furthermore, potential signaling pathways involved in DMP's mechanism of action, including MAPK, calcium, and hormone signaling, are visualized to provide a deeper understanding of its molecular interactions.

Introduction

Dimethyl phthalate (DMP) is a low-molecular-weight phthalate ester with a history of use in a variety of consumer and industrial products, including plastics, cosmetics, and insect repellents.[1] Its prevalence in the environment and potential for human exposure through oral, dermal, and inhalation routes necessitate a thorough understanding of its toxicological properties. This guide aims to provide a detailed technical resource for professionals in research and drug development to support informed risk assessment and safety evaluation.

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

The biological fate of DMP is a critical determinant of its potential toxicity. Studies have shown that DMP is readily absorbed through the gastrointestinal tract and, to a lesser extent, through the skin.[1] Following absorption, it is widely distributed to various organs but does not appear to accumulate significantly.[1]

The primary metabolic pathway for DMP involves hydrolysis to its monoester, monomethyl phthalate (MMP), and phthalic acid, which are the main metabolites excreted in the urine.[1][2] A smaller fraction of the parent compound may be excreted unchanged.[2] The rapid metabolism and excretion of DMP are key factors in its relatively low potential for long-term bioaccumulation.[1]

Experimental Protocol: Toxicokinetic Study in Rats (General Overview)

A typical toxicokinetic study to assess the ADME of DMP in a rodent model, such as the rat, would follow a general protocol:

  • Test Substance: Radiolabeled ([¹⁴C]) DMP is often used to facilitate tracking and quantification.

  • Animal Model: Male and female rats of a specific strain (e.g., Sprague-Dawley or F344) are used.

  • Administration: A single dose of [¹⁴C]DMP is administered via the route of interest (e.g., oral gavage, dermal application).

  • Sample Collection: Urine, feces, and blood are collected at predetermined time points over a set duration (e.g., 72 hours). At the end of the study, tissues and organs are harvested.

  • Analysis: The amount of radioactivity in the collected samples is quantified using liquid scintillation counting. Metabolites in urine and feces are often identified and quantified using techniques like High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS).

  • Data Evaluation: The data are used to determine key toxicokinetic parameters such as the rate and extent of absorption, elimination half-life, volume of distribution, and metabolic profile.

Acute Toxicity

DMP exhibits low acute toxicity following oral and dermal administration in various animal species.[3][4] Acute inhalation exposure in humans and animals has been reported to cause irritation to the eyes, nose, and throat.[5]

Table 1: Acute Toxicity of Dimethyl Phthalate

SpeciesRouteLD50 (mg/kg bw)Reference(s)
RatOral4,390 - 8,200[1][3]
MouseOral8,600[3]
RabbitOral5,200[3]
Guinea PigOral2,900[3]
ChickOral10,100[3]
RatDermal38,000[1][4]
RabbitDermal>11,000[3]
Guinea PigDermal>4,800[1][3]
Experimental Protocol: Acute Oral Toxicity (LD50) Study (General Overview based on OECD Guideline 401)
  • Test Animals: Typically, young adult rats of a single sex (or both) are used.

  • Acclimation: Animals are acclimated to laboratory conditions for at least 5 days.

  • Fasting: Animals are fasted overnight prior to dosing.

  • Dose Administration: DMP, usually dissolved in a suitable vehicle like corn oil, is administered by oral gavage in graduated doses to several groups of animals.

  • Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

  • Necropsy: All animals (those that die during the study and survivors at the end) are subjected to a gross necropsy.

  • Data Analysis: The LD50 is calculated using appropriate statistical methods.

Repeat-Dose Toxicity

Subchronic and chronic exposure studies have identified the kidney as a primary target organ for DMP toxicity.[1] Other effects observed at higher doses include reduced body weight gain and effects on the liver, nervous system, and lungs.[1][3]

Table 2: Repeat-Dose Toxicity of Dimethyl Phthalate

SpeciesRouteDurationNOAEL (mg/kg bw/day)LOAEL (mg/kg bw/day)Key Effects at LOAELReference(s)
RatOral (feeding)2 years10002000Reduced weight gain[1]
RabbitDermal90 days12002400Nephritis[1]
Experimental Protocol: 90-Day Dermal Toxicity Study in Rabbits (General Overview)
  • Test Animals: Young adult rabbits of both sexes are used.

  • Preparation: An area of the back is clipped free of fur for test substance application.

  • Dose Administration: DMP is applied daily to the clipped skin, often under an occlusive dressing, for 90 days. A control group receives the vehicle only.

  • Observations: Animals are observed daily for clinical signs of toxicity. Body weight and food consumption are monitored weekly.

  • Clinical Pathology: Blood and urine samples are collected at specified intervals for hematology, clinical chemistry, and urinalysis.

  • Pathology: At the end of the study, all animals are euthanized and subjected to a full necropsy. Organs are weighed, and tissues are collected for histopathological examination.

  • Data Analysis: The NOAEL and LOAEL are determined based on statistically significant treatment-related effects.

Genotoxicity

The genotoxicity of DMP has been evaluated in a battery of in vitro and in vivo assays with equivocal results.[1] Some in vitro studies, such as the Ames test, have shown positive results in the absence of metabolic activation.[6] However, in vivo studies have generally been negative.[1] The overall weight of evidence suggests that DMP is unlikely to be a potent genotoxic agent.[1]

Table 3: Genotoxicity of Dimethyl Phthalate

AssaySystemMetabolic ActivationResultReference(s)
Ames TestS. typhimurium TA100Without S9Positive[6]
Ames TestS. typhimurium TA100With S9Negative[6]
Chromosome AberrationHuman Lymphocytes-Negative[7]
Mammalian Cell TransformationBalb/c-3T3 cells-Negative[1]
Chromosome Damage (in vivo)Rat Bone Marrow (ip)-Negative[1]
Dominant Lethal Test (in vivo)Rat (ip or dermal)-Negative[1]

Experimental Protocol: Ames Test (Bacterial Reverse Mutation Assay) (General Overview)

Ames_Test_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_incubation Incubation & Analysis start Start culture Prepare bacterial aures (e.g., S. typhimurium his-) start->culture s9_prep Prepare S9 mix (for metabolic activation) start->s9_prep test_article Prepare DMP concentrations start->test_article mix Mix bacteria, DMP, and +/- S9 mix in molten top agar (B569324) culture->mix s9_prep->mix test_article->mix plate Pour mixture onto minimal glucose agar plates mix->plate incubate Incubate plates at 37°C for 48-72 hours plate->incubate count Count revertant (his+) colonies incubate->count analyze Compare colony counts to negative and positive controls count->analyze end End analyze->end

Ames Test Experimental Workflow

Carcinogenicity

The carcinogenic potential of DMP has been investigated in long-term animal studies. A two-year feeding study in rats did not report any neoplastic endpoints at concentrations up to 4000 mg/kg bw/day.[1] Additionally, a one-year dermal initiation/promotion study in mice showed no evidence of carcinogenic potential.[1] Based on the available data, the U.S. EPA has classified DMP as a Group D substance, not classifiable as to human carcinogenicity.[5]

Experimental Protocol: Carcinogenicity Bioassay (General Overview based on OECD Guideline 451)
  • Test Animals: Typically, rats or mice of both sexes are used.

  • Group Size: At least 50 animals per sex per group.

  • Dose Levels: At least three dose levels plus a concurrent control group are used. Doses are selected based on results from shorter-term toxicity studies.

  • Administration: The test substance is administered daily for the majority of the animal's lifespan (e.g., 24 months for rats).

  • Observations: Animals are observed daily for clinical signs of toxicity and palpable masses. Body weight and food consumption are monitored regularly.

  • Pathology: A complete gross necropsy is performed on all animals. All organs and tissues are examined microscopically for evidence of neoplasia.

  • Data Analysis: The incidence of tumors in the treated groups is compared to the control group using appropriate statistical methods.

Reproductive and Developmental Toxicity

The effects of DMP on reproduction and development have been examined in several studies. Overall, the data indicate that DMP is unlikely to have significant developmental consequences at doses that are not maternally toxic.[1] A rat oral feeding study established a NOAEL for developmental effects at the highest dose tested, 3570 mg/kg bw/day.[1] Some studies have suggested potential effects on the reproductive system, but these are generally observed at high doses.[8]

Table 4: Reproductive and Developmental Toxicity of Dimethyl Phthalate

SpeciesRouteExposure PeriodNOAEL (mg/kg bw/day)LOAEL (mg/kg bw/day)EffectsReference(s)
RatOral (feeding)Gestation Days 6-153570 (developmental)-No developmental effects observed[1]
RatIntraperitonealGestation Days 5, 10, 15--Skeletal defects reported[9]
MouseOral (gavage)Gestation Days 6-133500 (maternal)5000 (maternal)Maternal mortality[2]

Experimental Protocol: Prenatal Developmental Toxicity Study (General Overview based on OECD Guideline 414)

Developmental_Toxicity_Workflow cluster_predosing Pre-Dosing cluster_dosing Dosing & Observation cluster_evaluation Evaluation start Start select_animals Select timed-mated female rats/rabbits start->select_animals assign_groups Randomly assign to dose groups (control, low, mid, high) select_animals->assign_groups administer_dmp Administer DMP daily during organogenesis (e.g., Gestation Days 6-15 in rats) assign_groups->administer_dmp observe_dams Observe dams daily for clinical signs, body weight, and food consumption administer_dmp->observe_dams caesarean Perform Caesarean section prior to parturition observe_dams->caesarean examine_dams Examine dams for maternal toxicity caesarean->examine_dams examine_fetuses Examine fetuses for viability, weight, and external, visceral, and skeletal malformations caesarean->examine_fetuses analyze_data Analyze data and determine NOAEL/LOAEL examine_dams->analyze_data examine_fetuses->analyze_data end End analyze_data->end

Prenatal Developmental Toxicity Study Workflow

Potential Signaling Pathways

The precise molecular mechanisms underlying the toxic effects of DMP are not fully elucidated. However, research on phthalates suggests interference with several key signaling pathways.

Hormone Signaling

Phthalates are known endocrine-disrupting chemicals that can interfere with hormone signaling pathways, particularly those involving estrogen and androgen receptors.[10] This can lead to adverse effects on the reproductive system.[10]

Hormone_Signaling DMP Dimethyl Phthalate ER Estrogen Receptor (ER) DMP->ER Binds to/interferes with AR Androgen Receptor (AR) DMP->AR Binds to/interferes with HRE Hormone Response Element (on DNA) ER->HRE Activates/inhibits AR->HRE Activates/inhibits Gene_Expression Altered Gene Expression HRE->Gene_Expression Reproductive_Effects Reproductive System Effects Gene_Expression->Reproductive_Effects

Potential Interference of DMP with Hormone Signaling Pathways

MAPK and Calcium Signaling

Recent studies in zebrafish embryos have indicated that DMP exposure can perturb the Mitogen-Activated Protein Kinase (MAPK) and calcium signaling pathways, leading to cardiovascular developmental toxicity.[11] These pathways are crucial for a variety of cellular processes, including cell proliferation, differentiation, and apoptosis.

MAPK_Calcium_Signaling DMP Dimethyl Phthalate Cell_Stress Cellular Stress DMP->Cell_Stress MAPK_Pathway MAPK Pathway (e.g., ERK, JNK, p38) Cell_Stress->MAPK_Pathway Activates Ca_Signaling Calcium Signaling Cell_Stress->Ca_Signaling Disrupts Transcription_Factors Transcription Factors MAPK_Pathway->Transcription_Factors Phosphorylates Cellular_Responses Altered Cellular Responses (Proliferation, Apoptosis, etc.) Ca_Signaling->Cellular_Responses Modulates Transcription_Factors->Cellular_Responses Regulates Gene Expression

Potential Involvement of DMP in MAPK and Calcium Signaling

Conclusion

References

An In-depth Technical Guide on the In Vivo Pharmacokinetics of C12H16O4 Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the in vivo pharmacokinetics of compounds with the chemical formula C12H16O4, focusing primarily on Di-n-butyl phthalate (B1215562) (DBP), a well-studied compound of this class. DBP is a widely used plasticizer, and understanding its metabolic fate is crucial for assessing potential health risks.[1] This document summarizes quantitative pharmacokinetic data, outlines experimental methodologies, and visualizes key processes to support research and development efforts.

Pharmacokinetic Profile of Di-n-butyl Phthalate (DBP)

DBP is rapidly absorbed and metabolized in vivo.[2] The primary and most active metabolite is Mono-n-butyl phthalate (MBP).[1][3] The conversion of DBP to MBP is a critical first step in its metabolic pathway, primarily facilitated by carboxylesterase enzymes.[1] Following this initial hydrolysis, MBP can be further metabolized, including through glucuronidation to form monobutyl phthalate glucuronide (MBP-G), before being excreted.[3][4]

Studies in rats have shown that DBP is rapidly absorbed and excreted, with over 90% of an oral dose being excreted in the urine within 24-48 hours.[2] The pharmacokinetic behavior suggests a two-compartment model in rats, with rapid metabolism and low fecal excretion.[5][6] In fact, DBP is quickly degraded within 2 hours of administration in rats.[5]

The pharmacokinetic parameters of DBP and its primary metabolite, MBP, have been characterized in various animal models. The data presented below, primarily from studies in Sprague-Dawley rats, offers key insights into the absorption, distribution, and elimination of these compounds.

Table 1: Pharmacokinetic Parameters of DBP in Rats following a Single Intravenous Dose (30 mg/kg) [5][6]

ParameterSymbolValue (Mean ± SD/SEM)UnitDescription
Area Under the CurveAUC57.8 ± 5.93min*µg/mLTotal drug exposure over time.
Distribution Half-lifet½α5.77 ± 1.14minThe time it takes for the plasma concentration to decrease by half during the distribution phase.
Elimination Half-lifet½β217 ± 131minThe time it takes for the plasma concentration to decrease by half during the elimination phase.
ClearanceCL551 ± 64mL/min/kgThe volume of plasma cleared of the drug per unit time.
Mean Residence TimeMRT123 ± 78minThe average time the drug molecules stay in the body.

Table 2: Pharmacokinetic Parameters of MBP and MBP-G in Pregnant Rats following a Single Gavage Dose of DBP (50, 100, or 250 mg/kg) [7]

MetaboliteParameterValue (Range)Unit
Mono-n-butyl phthalate (MBP)Half-life (maternal plasma)2.75 - 2.94hours
Monobutyl Phthalate Glucuronide (MBP-G)Half-life (maternal plasma)2.89 - 3.52hours

Note: In this study, the maximum concentration (Cmax) in plasma for MBP was 3-4 fold higher than the Cmax for MBP-G.[7]

Metabolic Pathway and Experimental Workflow

The metabolic conversion of DBP to its metabolites is a key determinant of its biological activity and clearance. The general pathway involves hydrolysis followed by glucuronidation. A typical in vivo pharmacokinetic study follows a standardized workflow from administration to data analysis.

cluster_Metabolism DBP Metabolic Pathway DBP Di-n-butyl Phthalate (DBP) (this compound) MBP Mono-n-butyl Phthalate (MBP) DBP->MBP Hydrolysis (Carboxylesterases) MBP_G Monobutyl Phthalate Glucuronide (MBP-G) MBP->MBP_G Glucuronidation Excretion Urinary Excretion MBP_G->Excretion

Figure 1. Simplified metabolic pathway of Di-n-butyl Phthalate (DBP) in vivo.

cluster_Workflow Typical In Vivo Pharmacokinetic Study Workflow A Acclimatization & Fasting of Animals (e.g., Sprague-Dawley Rats) B Compound Administration (e.g., IV, Oral Gavage) A->B C Serial Blood Sampling (e.g., Jugular Vein) B->C D Plasma/Serum Separation (Centrifugation) C->D E Sample Preparation (e.g., Protein Precipitation, SPE) D->E F Bioanalytical Quantification (e.g., LC-MS/MS) E->F G Data Analysis (Pharmacokinetic Modeling) F->G H Parameter Determination (AUC, t½, CL, etc.) G->H

Figure 2. Standard workflow for an in vivo pharmacokinetic experiment.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of pharmacokinetic studies. Below are summaries of typical protocols used for investigating DBP pharmacokinetics in rats.

  • Species: Male Sprague-Dawley rats are commonly used.[5][8]

  • Administration: For intravenous (IV) studies, DBP is administered via injection into the jugular or femoral vein.[5][9] For oral studies, the compound is typically administered by gavage.[7]

  • Dosing: A common IV dose for pharmacokinetic characterization is 30 mg/kg.[5][6] Oral doses in toxicity and metabolic studies can range from 50 to 250 mg/kg.[7]

  • Animal Preparation: Animals undergo a period of acclimatization. Surgical procedures, such as the implantation of catheters in the jugular vein for blood sampling, are performed under anesthesia (e.g., pentobarbital).[8][9]

  • Blood Sampling: Blood samples are collected at predetermined time points post-dosing. The volume of blood collected typically ranges from 10 to 120 microliters, depending on the animal and study design.[10]

  • Plasma Preparation: Blood samples are centrifuged to separate plasma, which is then stored, often at -20°C or lower, until analysis.[10]

  • Feces and Urine Collection: For excretion studies, animals are housed in metabolic cages to allow for the separate collection of urine and feces over a period of time (e.g., 48 hours).[5][6]

  • Technique: Ultra-Performance Liquid Chromatography with tandem Mass Spectrometry (UPLC-MS/MS) is the method of choice for quantifying DBP and its metabolites in biological matrices due to its high sensitivity and specificity.[5][9]

  • Sample Preparation: Prior to analysis, plasma samples typically undergo protein precipitation. Fecal samples are homogenized and extracted.[9] Solid-phase extraction (SPE) can be used for cleanup and preconcentration of analytes from urine.[11][12]

  • Quantification: The UPLC-MS/MS system is often equipped with an electrospray ionization (ESI) source and operated in multiple reaction monitoring (MRM) mode to achieve low limits of quantification (LOQ).[5][6] For DBP in rat plasma, an LOQ of 0.05 µg/mL has been reported.[5][9] Deuterium-labeled internal standards, such as Monobutyl Phthalate-d4 (MBP-d4), are used for accurate quantification.[1]

References

An In-depth Technical Guide to the Bioactivity of Ligustilide, a C12H16O4 Phthalide Derivative

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ligustilide, a prominent phthalide (B148349) derivative with the molecular formula C12H16O4, is a major bioactive constituent of several traditional medicinal herbs, most notably Angelica sinensis (Dong Quai) and Ligusticum chuanxiong. This technical guide provides a comprehensive overview of the current scientific understanding of Ligustilide's potential bioactivities, with a particular focus on its anti-inflammatory and anti-cancer properties. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the fields of natural product chemistry, pharmacology, and drug discovery. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the intricate signaling pathways through which Ligustilide exerts its effects.

Quantitative Bioactivity Data

The following tables summarize the reported in vitro cytotoxic and anti-inflammatory activities of Ligustilide across various experimental models.

Table 1: Anti-Cancer Activity of Ligustilide (IC50 Values)
Cell LineCancer TypeIC50 (µM)Exposure Time (h)
T24Bladder Cancer209.824
T24Bladder Cancer215.248
EJ-1Bladder Cancer240.424
EJ-1Bladder Cancer230.348
HuccT1Cholangiocarcinoma~26.7 (5.08 µg/mL)48
RBECholangiocarcinoma~30.3 (5.77 µg/mL)48
Table 2: Anti-Inflammatory Activity of Ligustilide
Cell Line/ModelInflammatory StimulusMeasured ParameterEffective Concentration
RAW264.7 MacrophagesLipopolysaccharide (LPS)Nitric Oxide (NO) ProductionIC50: 12.8 ± 1.4 µM
Primary Rat MicrogliaLipopolysaccharide (LPS)TNF-α, IL-1β, MCP-1 releaseDose-dependent reduction
In vivo (Rats)Complete Freund's Adjuvant (CFA)Thermal hyperalgesia & mechanical allodynia10 mg/kg (intraperitoneal)

Experimental Protocols

This section provides detailed methodologies for key experiments frequently cited in the study of Ligustilide's bioactivity.

In Vitro Cytotoxicity Assessment: MTT Assay

This protocol outlines the determination of the cytotoxic effects of Ligustilide on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Cancer cell line of interest (e.g., T24, EJ-1)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Ligustilide (dissolved in DMSO to create a stock solution)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of approximately 1 x 10^4 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of Ligustilide in culture medium from the stock solution. After 24 hours of incubation, remove the medium from the wells and add 100 µL of the Ligustilide dilutions at various concentrations (e.g., 0, 10, 50, 100, 200, 250 µM). Include a vehicle control (medium with the same concentration of DMSO used for the highest Ligustilide concentration).

  • Incubation: Incubate the plates for the desired exposure time (e.g., 24 or 48 hours) at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

  • Formazan (B1609692) Crystal Formation: Incubate the plates for an additional 4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly by pipetting to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of Ligustilide that inhibits 50% of cell growth) can be determined by plotting cell viability against the logarithm of the Ligustilide concentration and fitting the data to a dose-response curve.

Protein Expression Analysis: Western Blotting

This protocol details the investigation of Ligustilide's effect on the expression of specific proteins, such as those involved in the NF-κB signaling pathway.

Materials:

  • Cells or tissue lysates treated with Ligustilide

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p65, anti-phospho-p65, anti-IκBα, anti-β-actin)[1]

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse the cells or tissues in lysis buffer on ice. Centrifuge the lysates to pellet cellular debris and collect the supernatant containing the proteins.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST (Tris-buffered saline with Tween 20) for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Washing: Repeat the washing step as described above.

  • Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system. The intensity of the bands can be quantified using densitometry software, and protein expression levels can be normalized to a loading control like β-actin.

In Vivo Anti-Inflammatory Assessment: CFA-Induced Inflammatory Pain Model

This protocol describes the evaluation of the anti-inflammatory and analgesic effects of Ligustilide in a rat model of persistent inflammatory pain induced by Complete Freund's Adjuvant (CFA).[2][3][4]

Materials:

  • Male Sprague-Dawley rats (200-250 g)

  • Complete Freund's Adjuvant (CFA)

  • Ligustilide (for injection)

  • Vehicle (e.g., saline or a solution of polysorbate 80)

  • Equipment for behavioral testing (e.g., von Frey filaments for mechanical allodynia, radiant heat source for thermal hyperalgesia)

Procedure:

  • Acclimatization: Acclimate the rats to the experimental environment and handling for at least 3 days prior to the experiment.

  • Baseline Behavioral Testing: Measure the baseline paw withdrawal threshold to mechanical stimuli (using von Frey filaments) and paw withdrawal latency to a thermal stimulus.

  • Induction of Inflammation: Induce inflammation by injecting 100 µL of CFA into the plantar surface of the right hind paw of each rat.[4]

  • Compound Administration: Administer Ligustilide (e.g., 10 mg/kg, intraperitoneally) or the vehicle to the rats at specified time points (e.g., once daily for a set number of days).[5]

  • Post-Treatment Behavioral Testing: At various time points after CFA injection and Ligustilide treatment (e.g., 4 hours, 1, 4, 7, and 14 days), re-assess the mechanical withdrawal threshold and thermal withdrawal latency in both hind paws.[4]

  • Data Analysis: Compare the paw withdrawal thresholds and latencies between the Ligustilide-treated group and the vehicle-treated group to determine the analgesic effect of Ligustilide. A significant increase in the withdrawal threshold or latency in the treated group indicates an anti-nociceptive effect.

In Vivo Anti-Cancer Assessment: Ehrlich Solid Carcinoma Model

This protocol outlines the evaluation of the anti-tumor activity of Ligustilide in a rat model of Ehrlich solid carcinoma.[6][7][8]

Materials:

  • Female Sprague-Dawley rats

  • Ehrlich ascites carcinoma cells

  • Ligustilide (for oral administration)

  • Phosphate-buffered saline (PBS)

  • Calipers for tumor measurement

Procedure:

  • Tumor Cell Implantation: Inject approximately 2 x 10^6 Ehrlich ascites carcinoma cells suspended in 200 µL of PBS intramuscularly into the thigh of the left hind limb of each rat.[6][7]

  • Tumor Growth and Treatment Initiation: Allow the tumors to grow for a specified period (e.g., 8 days) until a palpable solid tumor develops.[6][7]

  • Compound Administration: Administer Ligustilide (e.g., 20 mg/kg, orally) or the vehicle daily for a defined treatment period (e.g., 3 weeks).[6][7]

  • Tumor Measurement: Measure the tumor volume using calipers at regular intervals throughout the treatment period. Tumor volume can be calculated using the formula: (length x width^2) / 2.

  • Endpoint Analysis: At the end of the experiment, euthanize the animals and excise the tumors. Measure the final tumor weight.

  • Data Analysis: Compare the tumor volume and weight between the Ligustilide-treated group and the vehicle-treated group. A significant reduction in tumor growth in the treated group indicates anti-tumor activity. Further analysis of the tumor tissue can be performed, such as immunohistochemistry for proliferation markers (e.g., Ki67) or Western blotting for proteins of interest.[6][7]

Signaling Pathways and Mechanisms of Action

Ligustilide exerts its bioactivities by modulating several key signaling pathways. The following diagrams, generated using Graphviz, illustrate these mechanisms.

Anti-Inflammatory Signaling Pathway

Ligustilide has been shown to inhibit inflammatory responses by targeting the Toll-like receptor 4 (TLR4) and nuclear factor-kappa B (NF-κB) signaling pathways.

Ligustilide_Anti_Inflammatory_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK IkBa IκBα IKK->IkBa Phosphorylates & Degrades NFkB NF-κB (p65/p50) NFkB_nucleus NF-κB (p65/p50) NFkB->NFkB_nucleus Translocation Proinflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-1β, IL-6, COX-2, iNOS) NFkB_nucleus->Proinflammatory_Genes Transcription Ligustilide Ligustilide Ligustilide->TLR4 Inhibits Ligustilide->IKK Inhibits Ligustilide->NFkB_nucleus Inhibits Translocation

Caption: Ligustilide's anti-inflammatory mechanism.

Anti-Cancer Signaling Pathway

In the context of cancer, Ligustilide has been demonstrated to interfere with pathways that promote tumor growth and survival, including the PI3K/Akt pathway and those regulating apoptosis.

Ligustilide_Anti_Cancer_Pathway Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Inhibits Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Apoptosis Apoptosis Bax Bax (Pro-apoptotic) Bcl2->Bax Caspases Caspases Bax->Caspases Caspases->Apoptosis Ligustilide Ligustilide Ligustilide->PI3K Inhibits Ligustilide->Akt Inhibits Ligustilide->Bcl2 Downregulates Ligustilide->Bax Upregulates

Caption: Ligustilide's anti-cancer mechanism.

Conclusion

Ligustilide, a this compound phthalide derivative, demonstrates significant potential as a bioactive compound with promising anti-inflammatory and anti-cancer properties. Its mechanisms of action involve the modulation of key signaling pathways, including TLR4, NF-κB, and PI3K/Akt. The quantitative data and experimental protocols presented in this guide provide a solid foundation for further research and development of Ligustilide and its derivatives as potential therapeutic agents. Continued investigation into its pharmacological profile, safety, and efficacy in more complex preclinical models is warranted to fully elucidate its therapeutic potential.

References

The Therapeutic Potential of Eugenol Acetate (C12H14O3): An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eugenol (B1671780) acetate (B1210297), a phenylpropanoid with the molecular formula C12H14O3, is a naturally occurring compound found in various essential oils, most notably from cloves. As the acetylated derivative of eugenol, it exhibits a range of biological activities that position it as a compound of interest for therapeutic development. This technical guide provides a comprehensive review of the current scientific literature on the therapeutic potential of eugenol acetate, with a focus on its neuroprotective, anti-inflammatory, and anticancer properties. Detailed summaries of quantitative data, experimental methodologies, and elucidated signaling pathways are presented to facilitate further research and drug discovery efforts.

Introduction

Natural products have historically been a rich source of lead compounds in drug discovery. Eugenol acetate (4-allyl-2-methoxyphenyl acetate), a close structural analog of the user-queried C12H16O4, has garnered significant attention for its diverse pharmacological effects. The addition of an acetyl group to eugenol alters its physicochemical properties, which can influence its bioavailability and biological activity. This guide synthesizes the existing research on eugenol acetate, presenting its therapeutic promise in a structured and detailed format for the scientific community.

Therapeutic Potential and Mechanisms of Action

Eugenol acetate has demonstrated significant therapeutic potential in preclinical studies across several key areas: neuroprotection, anti-inflammatory, and anticancer activities.

Neuroprotective Effects

Eugenol acetate has shown promise in mitigating the effects of ischemic stroke. Studies have indicated that it can alleviate ischemic brain injury and improve neuromotor function in animal models.[1][2] A key mechanism underlying this neuroprotection is the inhibition of neuroinflammation.[1][3]

Key Findings:

  • Reduces the expression of pro-inflammatory cytokines in microglia.[1][2][3]

  • Inhibits the activation of the NF-κB signaling pathway in response to inflammatory stimuli.[1][2][3]

  • Improves long-term neurological deficits and white matter integrity after ischemic events.[1][2][3]

  • A related compound, 1δ-1-acetoxyeugenol acetate, has been shown to improve cognitive function in a mouse model of Alzheimer's disease by reducing acetylcholinesterase activity, corticosterone, and TNF-α levels, while increasing biogenic amines and antioxidant markers.[4]

Anti-inflammatory Activity

The anti-inflammatory properties of eugenol acetate are closely linked to its neuroprotective effects and are primarily mediated through the modulation of the NF-κB signaling pathway.[1][2][3] By inhibiting this key pathway, eugenol acetate can suppress the production of various pro-inflammatory mediators. The broader class of phenylpropanoid esters, to which eugenol acetate belongs, has been noted for its anti-inflammatory activities.

Anticancer Activity

Eugenol acetate has been reported to exhibit anticancer properties, including the ability to inhibit the growth of various cancer cell lines and induce apoptosis.[5] The anticancer effects of the closely related parent compound, eugenol, are well-documented and provide insights into the potential mechanisms of eugenol acetate.

Key Mechanisms (Inferred from Eugenol Studies):

  • Induction of Apoptosis: Triggers programmed cell death in cancer cells. This can be independent of p53 status, which is a significant advantage in cancers with p53 mutations.[6]

  • Cell Cycle Arrest: Halts the proliferation of cancer cells at different phases of the cell cycle.[7]

  • Modulation of Signaling Pathways:

    • NF-κB Inhibition: Downregulates the NF-κB pathway, which is crucial for cancer cell survival and proliferation.[8][9][10]

    • p53 Activation: Enhances the expression of the tumor suppressor protein p53 and its downstream target p21.[8][11]

Quantitative Data Summary

The following tables summarize the quantitative data from preclinical studies on eugenol acetate and its derivatives.

Table 1: In Vitro Cytotoxicity of Eugenol Acetate Derivatives

CompoundCell LineIC50 ValueReference
4-Allyl-2-methoxyphenyl propionateMCF-7 (Human Breast Cancer)0.400 µg/mL[2]
4-Allyl-2-methoxyphenyl butanoateMCF-7 (Human Breast Cancer)5.73 µg/mL[2]
4-Allyl-2-methoxyphenyl isobutanoateMCF-7 (Human Breast Cancer)1.29 µg/mL[2]

Table 2: In Vivo Analgesic Activity of Eugenol Acetate

Animal ModelAdministration RouteID50 Value (95% CI)InhibitionReference
Acetic acid-induced abdominal constriction in miceOral (p.o.)51.3 (23.5-111.9) mg/kg82 ± 10%[8]
Acetic acid-induced abdominal constriction in miceIntraperitoneal (i.p.)50.2 (38.4-65.6) mg/kg90 ± 6%[8]

Detailed Experimental Protocols

This section provides an overview of the methodologies used in the cited research to evaluate the therapeutic potential of eugenol acetate.

In Vitro Neuroinflammation Model
  • Cell Culture: Primary microglia are isolated and cultured.

  • Treatment: Cells are pre-incubated with varying concentrations of Eugenol Acetate (EA) for 2 hours.

  • Induction of Inflammation: Inflammation is induced by either lipopolysaccharide (LPS) stimulation for 24 hours or Oxygen-Glucose Deprivation (OGD) for 4 hours.

  • Analysis:

    • Cytokine Expression: Real-time quantitative PCR (RT-qPCR) and enzyme-linked immunosorbent assay (ELISA) are used to measure the mRNA and protein levels of pro-inflammatory cytokines (e.g., IL-1β, IL-6, TNF-α).

    • Signaling Pathway Analysis: Western blotting is performed to detect the protein levels of key components of the NF-κB pathway (e.g., phosphorylated IκBα, phosphorylated p65). Immunofluorescence staining is used to visualize the nuclear translocation of NF-κB p65.[1][3]

In Vivo Ischemic Stroke Model
  • Animal Model: Middle Cerebral Artery Occlusion (MCAO) is surgically induced in mice to mimic ischemic stroke.

  • Treatment: Mice receive intraperitoneal injections of Eugenol Acetate or a vehicle control following the MCAO procedure.

  • Behavioral and Neurological Assessment:

    • Neurobehavioral tests are conducted to evaluate neurological deficits.

    • TTC (2,3,5-triphenyltetrazolium chloride) staining is used to determine the infarct area in the brain.

  • Histological and Molecular Analysis:

    • Immunofluorescence staining is performed on brain sections to assess white matter integrity.[1][3]

Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Cancer cells (e.g., MCF-7) are seeded in 96-well plates and allowed to adhere.

  • Compound Treatment: Cells are treated with various concentrations of the test compound (e.g., eugenol acetate derivatives) for a specified duration (e.g., 24, 48 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).

  • Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Signaling Pathway and Experimental Workflow Visualizations

Signaling Pathways

The following diagrams illustrate the key signaling pathways modulated by eugenol acetate and its parent compound, eugenol.

NF_kB_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK MyD88->IKK Activates IkB IκBα IKK->IkB Phosphorylates (leading to degradation) NFkB NF-κB (p65/p50) IkB->NFkB Inhibits NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Translocates Eugenol_Acetate Eugenol Acetate Eugenol_Acetate->IKK Inhibits Eugenol_Acetate->NFkB Inhibits Translocation Proinflammatory_Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, IL-1β) NFkB_nuc->Proinflammatory_Genes Induces

Figure 1. Inhibition of the NF-κB Signaling Pathway by Eugenol Acetate.

p53_Activation_Pathway cluster_cellular_stress Cellular Stress (e.g., DNA Damage) cluster_regulation p53 Regulation cluster_downstream Downstream Effects Stress Cellular Stress p53 p53 Stress->p53 Stabilizes and Activates MDM2 MDM2 MDM2->p53 Ubiquitinates for Degradation p53->MDM2 Induces Expression p21 p21 p53->p21 Induces Transcription Apoptosis Apoptosis p53->Apoptosis Induces Eugenol_Acetate Eugenol Acetate Eugenol_Acetate->p53 Enhances Expression Cell_Cycle_Arrest Cell Cycle Arrest p21->Cell_Cycle_Arrest Leads to

Figure 2. Enhancement of p53 Tumor Suppressor Activity by Eugenol Acetate.
Experimental Workflow

The following diagram outlines a typical experimental workflow for evaluating the anti-inflammatory effects of eugenol acetate.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Cell_Culture Primary Microglia Culture EA_Treatment_vitro Eugenol Acetate Treatment Cell_Culture->EA_Treatment_vitro LPS_Stimulation LPS Stimulation EA_Treatment_vitro->LPS_Stimulation Analysis_vitro Cytokine Measurement (ELISA, RT-qPCR) Western Blot (NF-κB pathway) LPS_Stimulation->Analysis_vitro MCAO_Model MCAO Stroke Model in Mice EA_Treatment_vivo Eugenol Acetate Administration MCAO_Model->EA_Treatment_vivo Behavioral_Tests Neurological & Behavioral Assessment EA_Treatment_vivo->Behavioral_Tests Histology Histological Analysis (TTC Staining) EA_Treatment_vivo->Histology

Figure 3. Experimental Workflow for Assessing Neuroprotective Effects.

Conclusion and Future Directions

Eugenol acetate, a compound with the molecular formula C12H14O3, has demonstrated considerable therapeutic potential in preclinical models of neurological disorders, inflammation, and cancer. Its ability to modulate key signaling pathways such as NF-κB and p53 underscores its promise as a lead compound for drug development. The data presented in this guide highlight the need for further research to fully elucidate its mechanisms of action, pharmacokinetic and pharmacodynamic profiles, and safety in more advanced preclinical and clinical settings. Future studies should focus on optimizing its delivery, exploring its efficacy in a wider range of disease models, and identifying its direct molecular targets to accelerate its translation into novel therapeutic agents.

References

Unveiling the Therapeutic Potential of C12H16O4 Isomers: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the physical, chemical, and biological properties of biologically active C12H16O4 isomers, Aspidinol (B1216749) and Olivetolic Acid, offers a compelling glimpse into their potential as novel therapeutic agents. This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals, summarizing key data, detailing experimental protocols, and visualizing relevant biological pathways.

The isomeric landscape of the molecular formula this compound presents a fascinating area of study for drug discovery. While numerous structural variations are possible, two naturally occurring isomers, Aspidinol and Olivetolic Acid, have emerged as compounds of significant interest due to their demonstrated biological activities. This guide delves into the core physicochemical properties, experimental methodologies, and mechanisms of action of these two isomers, providing a foundational resource for further investigation and development.

Comparative Physicochemical Properties

A clear understanding of the physical and chemical properties of drug candidates is fundamental to their development. The following table summarizes the key physicochemical data for Aspidinol and Olivetolic Acid, facilitating a direct comparison of their characteristics.

PropertyAspidinolOlivetolic Acid
IUPAC Name 1-(2,6-dihydroxy-4-methoxy-3-methylphenyl)butan-1-one[1]2,4-dihydroxy-6-pentylbenzoic acid
Molecular Weight 224.25 g/mol [1]224.25 g/mol
Melting Point 156-161 °C[2]143 °C[3][4]
Boiling Point (Predicted) 380.5 ± 37.0 °C[2]403.9 °C at 760 mmHg[3][4]
Density (Predicted) 1.173 ± 0.06 g/cm³[2]1.237 g/cm³[3][4]
pKa (Predicted) 7.61 ± 0.50[2]3.41 ± 0.34[3][5]
Solubility Soluble in DMSO[6]Slightly soluble in DMSO and Methanol[3][4]

Aspidinol: A Potent Antimicrobial Agent

Aspidinol, a phloroglucinol (B13840) derivative found in plants such as the fern Dryopteris fragrans, has garnered attention for its significant antimicrobial properties, particularly against multidrug-resistant bacteria.[6][7]

Biological Activity and Mechanism of Action

Research has highlighted Aspidinol's efficacy against methicillin-resistant Staphylococcus aureus (MRSA).[6][8] Its mechanism of action is believed to be multi-faceted, involving the inhibition of ribosome formation, which in turn disrupts bacterial protein synthesis.[8][9] Additionally, Aspidinol may interfere with amino acid synthesis and reduce the expression of virulence factors in MRSA.[8] Studies have shown its potent bactericidal activity with Minimum Inhibitory Concentrations (MICs) and Minimum Bactericidal Concentrations (MBCs) ranging from 0.25 to 2 µg/mL and 0.5 to 4 µg/mL, respectively, against various Staphylococcus strains.[6][10] In vivo studies using a lethal septicemic mouse model demonstrated that a 50 mg/kg dose of aspidinol provided significant protection from mortality, comparable to vancomycin.[8]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC):

The antimicrobial activity of Aspidinol is typically assessed using the broth microdilution method. A standardized procedure involves:

  • Preparation of Bacterial Inoculum: A suspension of the target bacteria (e.g., MRSA) is prepared and adjusted to a concentration of approximately 5 × 10^5 cells/mL in a suitable broth medium, such as Mueller-Hinton Broth (MHB).

  • Serial Dilution of Aspidinol: Aspidinol is serially diluted in the broth medium in a microtiter plate to create a range of concentrations.

  • Inoculation and Incubation: The bacterial inoculum is added to each well of the microtiter plate containing the different concentrations of Aspidinol. The plate is then incubated under appropriate conditions (e.g., 35 ± 2°C for 20 hours).

  • MIC Determination: The MIC is recorded as the lowest concentration of Aspidinol that inhibits visible bacterial growth.[6]

  • MBC Determination: To determine the MBC, an aliquot from the wells showing no visible growth is sub-cultured onto an agar (B569324) plate. The MBC is defined as the lowest concentration that results in the killing of the bacteria.[6]

In Vivo Efficacy in a Murine Sepsis Model:

The in vivo antibacterial activity of Aspidinol can be evaluated in a mouse model of systemic infection:

  • Infection: Mice are infected with a lethal or non-lethal dose of MRSA.

  • Treatment: The infected mice are treated with Aspidinol (e.g., 50 mg/kg) or a control vehicle.

  • Monitoring: In a lethal model, the survival of the mice is monitored over a set period. In a non-lethal model, the bacterial load in various organs (e.g., spleen, lung, liver) is determined at the end of the treatment period.[8]

Visualizing the Mechanism of Action of Aspidinol against MRSA

Aspidinol_Mechanism Aspidinol Aspidinol Ribosome Bacterial Ribosome Aspidinol->Ribosome Inhibits Formation Amino_Acid_Synthesis Amino Acid Synthesis Aspidinol->Amino_Acid_Synthesis Inhibits Virulence_Factors Virulence Factors Aspidinol->Virulence_Factors Reduces Expression Protein_Synthesis Protein Synthesis Ribosome->Protein_Synthesis Essential for Bacterial_Cell_Death Bacterial Cell Death Protein_Synthesis->Bacterial_Cell_Death Amino_Acid_Synthesis->Bacterial_Cell_Death Virulence_Factors->Bacterial_Cell_Death Contributes to

Caption: Mechanism of Aspidinol against MRSA.

Olivetolic Acid: A Key Cannabinoid Precursor

Olivetolic Acid is a naturally occurring alkylresorcinolic acid that plays a crucial role as a biosynthetic precursor to cannabinoids in Cannabis sativa.[11][12]

Biological Activity and Signaling Pathway

The primary biological significance of Olivetolic Acid lies in its position as a key intermediate in the cannabinoid biosynthetic pathway.[12] It serves as the substrate for the enzyme olivetolate geranyltransferase, which catalyzes its geranylation to form cannabigerolic acid (CBGA), the "mother cannabinoid" from which other major cannabinoids are derived.[11][12]

Beyond its role as a precursor, Olivetolic Acid itself has demonstrated some biological activities, including modest anticonvulsant effects in a mouse model of Dravet syndrome.[11] It also exhibits antimicrobial and antioxidant properties.[4]

Experimental Protocols

Enzymatic Synthesis of Cannabigerolic Acid (CBGA):

The enzymatic conversion of Olivetolic Acid to CBGA is a key step in cannabinoid biosynthesis and can be replicated in vitro:

  • Reaction Mixture: A reaction mixture is prepared containing Olivetolic Acid, geranyl pyrophosphate (GPP), and the enzyme olivetolate geranyltransferase.

  • Incubation: The mixture is incubated under optimal conditions for the enzyme (e.g., specific temperature and pH).

  • Product Analysis: The formation of CBGA is monitored and quantified using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Visualizing the Cannabinoid Biosynthesis Pathway

Cannabinoid_Biosynthesis Hexanoyl_CoA Hexanoyl-CoA + 3x Malonyl-CoA Olivetolic_Acid Olivetolic Acid Hexanoyl_CoA->Olivetolic_Acid Olivetol Synthase CBGA Cannabigerolic Acid (CBGA) Olivetolic_Acid->CBGA GPP Geranyl Pyrophosphate GPP->CBGA Olivetolate Geranyltransferase THCA Tetrahydrocannabinolic Acid (THCA) CBGA->THCA via CBDA Cannabidiolic Acid (CBDA) CBGA->CBDA via THCA_Synthase THCA Synthase THCA_Synthase->THCA CBDA_Synthase CBDA Synthase CBDA_Synthase->CBDA

Caption: Biosynthesis of major cannabinoids.

Conclusion

The this compound isomers, Aspidinol and Olivetolic Acid, exemplify the vast therapeutic potential held within natural products. Aspidinol's potent anti-MRSA activity presents a promising avenue for combating antibiotic resistance, while Olivetolic Acid's central role in cannabinoid biosynthesis opens doors for the targeted production of medically significant cannabinoids. This guide provides a foundational platform for researchers to further explore these and other this compound isomers, with the ultimate goal of translating these natural compounds into novel and effective therapies. Further research into the synthesis, formulation, and clinical efficacy of these compounds is warranted to fully realize their therapeutic promise.

References

Methodological & Application

High-Performance Liquid Chromatography for the Analysis of C12H16O4 Isomers: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the quantitative analysis of various isomers of the chemical formula C12H16O4 using High-Performance Liquid Chromatography (HPLC). The methods outlined are essential for quality control, purity assessment, and pharmacokinetic studies in the fields of pharmaceutical sciences, natural product chemistry, and drug development.

The molecular formula this compound represents several structurally diverse compounds with distinct chemical and biological properties. This guide focuses on the HPLC analysis of three prominent isomers: Olivetolic Acid, a key precursor in cannabinoid biosynthesis; Pogostone, a major active component in Pogostemon cablin (patchouli); and 2,4,5-Trimethoxypropiophenone, a natural phenylpropanoid. Additionally, this document addresses the analytical considerations for Aspidinol, another isomer of this compound.

Overview of Analytical Challenges and Strategies

The primary challenge in the analysis of this compound isomers lies in their structural similarity, which can make chromatographic separation difficult. The selection of an appropriate stationary phase, mobile phase composition, and detector is crucial for achieving adequate resolution and sensitivity. Reversed-phase HPLC with a C18 column is a common and effective approach for these compounds. The acidity of Olivetolic Acid necessitates pH control of the mobile phase to ensure good peak shape and retention.

Experimental Protocols

Sample Preparation

Proper sample preparation is critical to ensure accurate and reproducible HPLC results. The following are general guidelines that can be adapted based on the specific sample matrix.

Protocol for Solid-Phase Extraction (SPE) of Olivetolic Acid:

This protocol is suitable for the purification of Olivetolic Acid from complex matrices.

  • Sample Pre-treatment: Dissolve the crude extract containing Olivetolic Acid in a minimal amount of a solvent compatible with the initial SPE mobile phase (e.g., methanol (B129727) or a low percentage of organic solvent in water). Adjust the pH of the sample to approximately 3-4 with a dilute acid (e.g., 0.1% formic acid) to ensure the carboxylic acid group is protonated, thereby increasing its hydrophobicity and retention on the C18 sorbent.

  • Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of HPLC-grade water (adjusted to pH 3-4 with formic acid) through the cartridge. Do not allow the cartridge to dry out.

  • Sample Loading: Load the pre-treated sample onto the conditioned cartridge at a slow flow rate (approximately 1-2 mL/min).

  • Washing: Wash the cartridge with 5-10 mL of an aqueous solution with a low percentage of organic solvent (e.g., 5-10% methanol in water, pH 3-4) to elute polar impurities.

  • Elution: Elute the retained Olivetolic Acid with a suitable volume (e.g., 5-10 mL) of a higher-percentage organic solvent, such as methanol or acetonitrile (B52724).

  • Final Preparation: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the HPLC mobile phase to a known concentration for analysis.

General Protocol for Standard and Sample Solutions:

  • Standard Solution Preparation: Accurately weigh a known amount of the reference standard (e.g., Olivetolic Acid, Pogostone, or 2,4,5-Trimethoxypropiophenone) and dissolve it in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution of a specific concentration (e.g., 1 mg/mL). Prepare working standards by diluting the stock solution with the mobile phase.

  • Sample Solution Preparation: The preparation of sample solutions will vary depending on the matrix. For bulk drug substances, dissolve a known amount in the mobile phase. For extracts or formulated products, an extraction step followed by filtration may be necessary. All solutions should be filtered through a 0.45 µm syringe filter before injection into the HPLC system.

HPLC Method for Olivetolic Acid

Method 1: Reversed-Phase HPLC

This is a standard method for the separation and quantification of Olivetolic Acid.

  • HPLC System: A standard HPLC system equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[1]

  • Mobile Phase:

    • A: Water with 0.1% Formic Acid.[1]

    • B: Acetonitrile with 0.1% Formic Acid.[1]

  • Gradient: 70% B to 95% B over 20 minutes.[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 30 °C.[1]

  • Detection Wavelength: 228 nm and 280 nm.[1]

  • Injection Volume: 10 µL.[1]

Method 2: Hydrophilic Interaction Liquid Chromatography (HILIC)

This protocol offers an alternative selectivity for separating Olivetolic Acid, especially if poor retention is observed in reversed-phase chromatography.

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: HILIC column (e.g., silica (B1680970) or amide-based, 4.6 x 150 mm, 5 µm).[1]

  • Mobile Phase:

    • A: 10 mM Ammonium Formate in Water.[1]

    • B: Acetonitrile.[1]

  • Gradient: Start with a high percentage of Mobile Phase B (e.g., 95%) and decrease to 80% B over 15 minutes.[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 35 °C.[1]

  • Detection Wavelength: 228 nm and 280 nm.[1]

  • Injection Volume: 10 µL.

HPLC Method for Pogostone

This method is suitable for the determination of Pogostone in Patchouli oil and other relevant samples.

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: YMC-Pack C18 column (250 × 4.6 mm, 5 μm).[2]

  • Mobile Phase: Acetonitrile - 0.2% Phosphoric acid (60:40, v/v).[2]

  • Flow Rate: 1.0 mL/min.[2]

  • Column Temperature: 35 °C.[2]

  • Detection Wavelength: 310 nm.[2]

  • Injection Volume: 10 µL.

HPLC Method for 2,4,5-Trimethoxypropiophenone

This reversed-phase HPLC method is designed for the purity determination of 2,4,5-Trimethoxypropiophenone.

  • HPLC System: A standard HPLC system with a UV-Vis detector.

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

  • Mobile Phase:

    • A: Water.

    • B: Acetonitrile.

  • Gradient Elution: 0-10 min: 40-70% B; 10-12 min: 70-40% B; 12-15 min: 40% B.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

Analytical Considerations for Aspidinol

Data Presentation

The quantitative data obtained from the HPLC analysis should be summarized in a clear and structured format for easy comparison and interpretation.

Table 1: HPLC Method Parameters for this compound Isomers

ParameterOlivetolic Acid (RP-HPLC)Olivetolic Acid (HILIC)Pogostone2,4,5-Trimethoxypropiophenone
Column C18 (4.6 x 150 mm, 5 µm)[1]HILIC (4.6 x 150 mm, 5 µm)[1]YMC-Pack C18 (250 × 4.6 mm, 5 μm)[2]C18 (4.6 x 150 mm, 5 µm)
Mobile Phase A Water + 0.1% Formic Acid[1]10 mM Ammonium Formate in Water[1]-Water
Mobile Phase B Acetonitrile + 0.1% Formic Acid[1]Acetonitrile[1]Acetonitrile - 0.2% Phosphoric acid (60:40, v/v)[2]Acetonitrile
Gradient/Isocratic Gradient (70-95% B over 20 min)[1]Gradient (95-80% B over 15 min)[1]IsocraticGradient (40-70-40% B)
Flow Rate 1.0 mL/min[1]1.0 mL/min[1]1.0 mL/min[2]1.0 mL/min
Column Temperature 30 °C[1]35 °C[1]35 °C[2]30 °C
Detection Wavelength 228 nm & 280 nm[1]228 nm & 280 nm[1]310 nm[2]254 nm

Table 2: System Suitability and Validation Parameters (Example Data)

ParameterOlivetolic AcidPogostone2,4,5-Trimethoxypropiophenone
Retention Time (min) e.g., 8.5e.g., 12.2e.g., 9.8
Tailing Factor e.g., 1.1e.g., 1.2e.g., 1.0
Theoretical Plates > 2000> 2000> 2000
Linearity (R²) > 0.999> 0.999> 0.999
LOD (µg/mL) e.g., 0.1e.g., 0.05e.g., 0.08
LOQ (µg/mL) e.g., 0.3e.g., 0.15e.g., 0.25
Recovery (%) 98-102%98-102%98-102%

Note: The values in Table 2 are examples and should be determined experimentally during method validation.

Mandatory Visualization

The following diagram illustrates the general experimental workflow for the HPLC analysis of this compound isomers.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Sample Collection Extraction Extraction / Dissolution Sample->Extraction Filtration Filtration (0.45 µm) Extraction->Filtration Injection Sample Injection Filtration->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV Detection Separation->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Integration Peak Integration & Quantification Chromatogram->Integration Report Report Generation Integration->Report

Caption: General workflow for HPLC analysis of this compound isomers.

This comprehensive guide provides a solid foundation for the successful HPLC analysis of this compound isomers. Adherence to these protocols and good laboratory practices will ensure the generation of high-quality, reliable, and reproducible data critical for research, development, and quality control purposes.

References

Application Note: Quantitative Determination of Dimethyl Phthalate (DMP) by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the detection and quantification of Dimethyl Phthalate (B1215562) (DMP), a widely used plasticizer, in various sample matrices using Gas Chromatography-Mass Spectrometry (GC-MS). Phthalates are of increasing concern due to their potential endocrine-disrupting properties and widespread environmental presence.[1] GC-MS offers a robust, sensitive, and selective method for the analysis of DMP.[2][3] This document outlines procedures for sample preparation, instrument parameters, and data analysis to ensure accurate and reproducible results.

Introduction

Dimethyl Phthalate (DMP) is an organic compound belonging to the phthalate ester family. It is primarily used as a plasticizer to enhance the flexibility and durability of polymers, particularly in products such as cosmetics, personal care items, food packaging, and medical devices.[1][4] Due to its weak covalent bonding to the polymer matrix, DMP can readily leach into the environment, leading to human exposure.[5] Regulatory bodies in the European Union and the United States have restricted the use of certain phthalates in consumer products, necessitating sensitive and reliable analytical methods for their monitoring.[1]

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for separating and identifying volatile and semi-volatile organic compounds.[2] It combines the high separation efficiency of gas chromatography with the sensitive and specific detection capabilities of mass spectrometry, making it an ideal method for the trace-level analysis of DMP in complex matrices.

Experimental Protocols

Sample Preparation

The choice of sample preparation method is critical and depends on the sample matrix. The primary goal is to extract DMP from the sample and remove interfering components.

a) Liquid-Liquid Extraction (LLE) for Aqueous Samples (e.g., Beverages, Water)

  • Measure 5.0 mL of the liquid sample into a 15 mL glass centrifuge tube.[6][7][8]

  • For alcoholic beverages, it is recommended to remove the ethanol (B145695) by heating the sample in a boiling water bath until the volume is reduced to 2-3 mL.[8]

  • Add an appropriate internal standard (e.g., deuterated DMP) to the sample.

  • Add 5 mL of a suitable extraction solvent such as n-hexane or dichloromethane.[6][7][9]

  • Vigorously shake the mixture for 5-7 minutes.[6][7]

  • Centrifuge at 4000 rpm for 5 minutes to facilitate phase separation.[6]

  • Carefully transfer the organic layer to a clean glass tube.

  • Concentrate the extract to a final volume of 1.0 mL under a gentle stream of nitrogen.[6]

  • Transfer the final extract to a 2 mL autosampler vial for GC-MS analysis.

b) Ultrasonic Extraction for Solid and Semi-Solid Samples (e.g., Cosmetics, Polymer Materials)

  • Weigh 1.0 g of the homogenized sample into a glass vial.

  • Add a suitable extraction solvent, such as methanol (B129727) or methylene (B1212753) chloride.[10][11]

  • Sonicate the sample for 20-30 minutes.[1]

  • Centrifuge the sample at high speed to separate the solid debris.[10]

  • Filter the supernatant through a 0.45 µm pore diameter filter.[10]

  • The filtrate is then ready for GC-MS injection or can be further concentrated if necessary.

Precautions: To avoid contamination, it is crucial to use glassware and phthalate-free consumables throughout the sample preparation process.[9][12] Solvents should be of high purity (pesticide grade or equivalent).[9]

GC-MS Instrumentation and Parameters

The following parameters provide a general guideline for the GC-MS analysis of DMP. Optimization may be required based on the specific instrument and column used.

Parameter Value Reference
Gas Chromatograph Agilent 7890A or equivalent[1]
Mass Spectrometer Agilent 5975C MSD or equivalent[1]
GC Column DB-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent[7]
Carrier Gas Helium at a constant flow of 1 mL/min[7]
Inlet Temperature 280 °C[2][13]
Injection Volume 1 µL[2][7][13]
Injection Mode Splitless[7][14]
Oven Temperature Program Initial 100 °C (hold 1 min), ramp to 280 °C at 10 °C/min, then to 310 °C at 5 °C/min (hold 5 min)[7]
Transfer Line Temp 310 °C[7]
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV[7]
Acquisition Mode Full Scan (m/z 50-550) and/or Selected Ion Monitoring (SIM)[15]
SIM Ions for DMP Quantifier: m/z 163; Qualifiers: m/z 194, 77[9][14]

Data Presentation

Quantitative Data Summary

The following table summarizes typical quantitative performance data for the analysis of DMP by GC-MS, as reported in various studies.

Parameter Value Matrix Reference
Limit of Detection (LOD) 0.1 ngCosmetics[10]
3.46 - 10.10 µg/mLPolymer Materials[5][11]
Linearity (R²) ≥ 0.992Food[1]
Recovery 92.0 - 110.0%Cosmetics[10]
76 - 100%Polymer Materials[5][11]
89 - 112%Liquor Beverages[8]

Mandatory Visualization

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection (e.g., Beverage, Cosmetic, Polymer) Extraction Extraction (LLE or Ultrasonic) Sample->Extraction Add Internal Standard & Extraction Solvent Concentration Solvent Evaporation & Reconstitution Extraction->Concentration Filtration Filtration (if necessary) Concentration->Filtration GC_Injection GC Injection Filtration->GC_Injection GC_Separation Chromatographic Separation GC_Injection->GC_Separation MS_Detection Mass Spectrometric Detection (Scan/SIM) GC_Separation->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Peak_Integration Peak Integration & Identification Data_Acquisition->Peak_Integration Quantification Quantification using Calibration Curve Peak_Integration->Quantification Report Final Report Quantification->Report

Caption: Workflow for Dimethyl Phthalate (DMP) analysis by GC-MS.

Conclusion

This application note provides a comprehensive and detailed protocol for the analysis of Dimethyl Phthalate using Gas Chromatography-Mass Spectrometry. The described methods, including sample preparation and instrumental analysis, are robust and have been validated in various studies. By following these guidelines, researchers, scientists, and drug development professionals can achieve sensitive and accurate quantification of DMP in a range of sample matrices, contributing to product safety and environmental monitoring efforts.

References

Application Notes and Protocols for the Laboratory Synthesis of C12H16O4 Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies for the synthesis of C12H16O4 analogs, focusing on derivatives of olivetolic acid and related resorcinols. Olivetolic acid, with the molecular formula this compound, is a key polyketide and a central intermediate in the biosynthesis of cannabinoids in Cannabis sativa.[1][2] The protocols outlined herein are based on established synthetic strategies and are intended to guide researchers in the preparation of these compounds and their analogs for further study and drug development.

General Synthetic Strategy

The synthesis of this compound analogs, particularly those based on the olivetol (B132274) and olivetolic acid scaffold, typically involves the alkylation of a substituted resorcinol (B1680541). A common and efficient method is the Friedel-Crafts alkylation of olivetol or its derivatives with an allylic alcohol, such as geraniol (B1671447), often promoted by a Lewis acid catalyst like acidic alumina (B75360).[3][4] This approach allows for the introduction of various side chains to the resorcinol core, enabling the creation of a library of analogs.

An alternative strategy involves a multi-step process starting from simpler precursors. For instance, a cyclic enone can be synthesized and subsequently aromatized to produce the olivetol ester.[4] This olivetol ester can then be coupled with an alcohol, followed by hydrolysis to yield the final product.[4] The choice of starting materials, such as different enones or allylic alcohols, provides a versatile route to a range of cannabigerol (B157186) derivatives.[4]

Experimental Protocols

The following protocols describe the synthesis of a this compound analog, cannabigerol (CBG), and its derivatives, which are structurally related to olivetolic acid. These methods are adapted from published literature and provide a general framework that can be modified to produce various analogs.

Protocol 1: Alumina-Promoted Synthesis of Cannabigerol (CBG) from Olivetol and Geraniol

This protocol details a one-step synthesis of cannabigerol via an alumina-promoted allylation reaction.[3][5]

Materials:

  • Olivetol (5-pentylresorcinol)

  • Geraniol

  • Acidic alumina

  • Hexanes (or Toluene)

  • Pressurized reaction tube

  • Filtration apparatus (0.45 µm filter)

  • Rotary evaporator

Procedure:

  • To a pressurized reaction tube, add a 1.5:1 molar ratio of olivetol to geraniol.[3]

  • Add acidic alumina as the Lewis acid catalyst and hexanes as the solvent.[3]

  • Seal the reaction tube and heat it to 5 °C above the reflux temperature of the solvent for 24 hours.[3]

  • After 24 hours, cool the reaction mixture to room temperature.

  • Filter the mixture through a 0.45 µm filter to remove the acidic alumina catalyst.[3]

  • Wash the filtered catalyst with ethyl acetate.[4]

  • Combine the filtrate and the washings, and remove the solvent in vacuo using a rotary evaporator to obtain the crude product as an oil.[3][4]

Purification:

  • Crystallization: Dissolve the crude oil in a minimal amount of hexanes and cool in a freezer overnight to induce crystallization. Filter the resulting crystals and wash with cold hexanes to yield pure CBG as white crystals.[3]

  • Column Chromatography: If crystallization is not successful, the crude product can be purified by column chromatography on silica (B1680970) gel using an appropriate eluent system, such as a mixture of heptanes and ethyl acetate.[3][4]

Protocol 2: Multi-step Synthesis via an Olivetol Ester Intermediate

This protocol outlines a four-stage synthesis of cannabigerol, which can be adapted to produce various analogs by modifying the starting enone or alcohol.[4]

Step 1: Synthesis of the Cyclic Enone

  • This step involves the reaction of (E)-non-3-en-2-one with dimethyl malonate to yield a cyclic enone.[4]

Step 2: Aromatization to the Olivetol Ester

  • To a solution of the enone in dimethylformamide (DMF) at 0 °C, add a solution of bromine in DMF.[4]

  • Heat the reaction mixture to 150 °C for 18 hours.[4]

  • After cooling, quench the reaction with an aqueous solution of sodium thiosulfate (B1220275) (Na2S2O3).[4]

Step 3: Coupling with Geraniol

  • To a solution of the resorcinol derivative (olivetol ester) and geraniol in toluene, add acidic alumina.[4]

  • Heat the reaction mixture at 110 °C for 8 hours.[4]

  • Filter off the acidic alumina and evaporate the solvent under vacuum. The resulting cannabigerol methyl ester derivative can be used in the next step without further purification or can be purified by column chromatography.[4]

Step 4: Hydrolysis to Cannabigerol

  • The final step involves the hydrolysis of the ester to obtain cannabigerol.[4]

Data Presentation

The following table summarizes quantitative data for the synthesis of cannabigerol (CBG) and a dimethylheptyl analog (DMH-CBG), illustrating the adaptability of the synthetic protocols.

CompoundStarting ResorcinolStarting AlcoholCatalystSolventReaction Time (h)YieldPurification MethodReference
Cannabigerol (CBG)OlivetolGeraniolAcidic AluminaHexanes24Not SpecifiedRecrystallization[3]
DMH-CBG5-(1,1-dimethylheptyl)resorcinolGeraniolAcidic AluminaHexanes24Not SpecifiedColumn Chromatography[3]
CBG Methyl EsterMethyl OlivetolateGeraniolAcidic AluminaToluene8Not SpecifiedColumn Chromatography[4]

Visualizations

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product Resorcinol Substituted Resorcinol (e.g., Olivetol) Alkylation Friedel-Crafts Alkylation (Alumina-Promoted) Resorcinol->Alkylation Alcohol Allylic Alcohol (e.g., Geraniol) Alcohol->Alkylation Filtration Filtration Alkylation->Filtration Evaporation Solvent Evaporation Filtration->Evaporation Purification Purification (Crystallization or Chromatography) Evaporation->Purification CBG_Analog CBG Analog Purification->CBG_Analog

Caption: The initial steps of the cannabinoid biosynthetic pathway leading to CBG.

References

Application Notes and Protocols for Cell-Based Cytotoxicity Assays of C12H16O4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The assessment of cytotoxicity is a critical step in the drug discovery and development process, providing essential insights into a compound's potential to induce cell death.[1] This document offers detailed application notes and standardized protocols for evaluating the in vitro cytotoxicity of a novel compound, designated here as C12H16O4. A comprehensive cytotoxicological profile is fundamental for determining a compound's therapeutic potential, particularly for anti-cancer agents, and for identifying potential adverse effects for other therapeutic applications.[1][2]

These protocols describe established cell-based assays to measure key indicators of cellular health, including metabolic activity, membrane integrity, and the induction of apoptosis.[3][4] Employing a multi-parametric approach by utilizing a variety of assays is recommended for a thorough evaluation of a compound's cytotoxic profile.[1]

Overview of Key Cytotoxicity Assays

Several in vitro methods are available to assess the cytotoxicity of a compound. The choice of assay depends on the specific research question and the anticipated mechanism of cell death.[5] This document focuses on three widely used assays: the MTT assay for cell viability, the LDH release assay for membrane integrity, and the Annexin V/Propidium Iodide assay for apoptosis detection.

  • MTT Assay: This colorimetric assay is a measure of cell viability based on the metabolic activity of the cells.[6][7] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan (B1609692) product.[6] The amount of formazan produced is directly proportional to the number of living cells.[5]

  • LDH Release Assay: This assay quantifies cytotoxicity by measuring the activity of lactate (B86563) dehydrogenase (LDH) released from the cytosol of damaged cells into the culture medium.[8][9] A compromised cell membrane leads to the leakage of LDH, indicating a loss of membrane integrity, which is a hallmark of necrosis and late-stage apoptosis.[1][4]

  • Annexin V/Propidium Iodide (PI) Apoptosis Assay: This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.[4] During the early stages of apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide is a fluorescent intercalating agent that cannot cross the membrane of live or early apoptotic cells, but it can stain the DNA of late apoptotic and necrotic cells where the membrane integrity is compromised.

Data Presentation

The quantitative data generated from the cytotoxicity assays should be summarized for clear comparison. The half-maximal inhibitory concentration (IC50) is a key parameter determined from these assays, representing the concentration of a compound that inhibits a biological process by 50%.

Table 1: Cytotoxicity of this compound in Various Cell Lines (Template)

Cell LineAssayExposure Time (hours)IC50 (µM)
e.g., A549 (Lung Carcinoma)MTT24Experimental Value
48Experimental Value
72Experimental Value
e.g., MCF-7 (Breast Cancer)MTT24Experimental Value
48Experimental Value
72Experimental Value
e.g., HepG2 (Hepatoma)MTT24Experimental Value
48Experimental Value
72Experimental Value

Table 2: Membrane Integrity and Apoptosis Induction by this compound (Template)

Cell LineTreatment Concentration (µM)Exposure Time (hours)% Cytotoxicity (LDH Assay)% Apoptotic Cells (Annexin V/PI)
e.g., A549Experimental Value24Experimental ValueExperimental Value
Experimental Value48Experimental ValueExperimental Value
e.g., MCF-7Experimental Value24Experimental ValueExperimental Value
Experimental Value48Experimental ValueExperimental Value

Experimental Protocols

General Cell Culture and Compound Preparation

Materials:

  • Target cancer cell lines (e.g., A549, MCF-7, HepG2)

  • Complete cell culture medium (specific to each cell line)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Fetal Bovine Serum (FBS)

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO), sterile

  • 96-well and 6-well tissue culture plates

  • Hemocytometer or automated cell counter

Protocol:

  • Maintain cell cultures in a humidified incubator at 37°C with 5% CO2.[3]

  • Subculture the cells when they reach 80-90% confluency.[3]

  • Prepare a high-concentration stock solution of this compound in sterile DMSO (e.g., 10 mM).[3]

  • On the day of the experiment, prepare serial dilutions of the this compound stock solution in complete growth medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced cytotoxicity.[3]

MTT Assay for Cell Viability

Materials:

  • Cells seeded in a 96-well plate

  • This compound serial dilutions

  • MTT solution (5 mg/mL in PBS, sterile-filtered)

  • Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)

  • Multi-well spectrophotometer

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.[3]

  • After 24 hours, remove the medium and add 100 µL of fresh medium containing various concentrations of this compound. Include a vehicle control (medium with DMSO) and a blank control (medium only).

  • Incubate the plate for the desired exposure times (e.g., 24, 48, or 72 hours).[4]

  • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.[4]

  • After the 4-hour incubation, add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[4]

  • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a multi-well spectrophotometer.[4]

  • Calculate the percentage of cell viability relative to the untreated control.

LDH Release Assay for Cytotoxicity

Materials:

  • Cells seeded in a 96-well plate

  • This compound serial dilutions

  • LDH cytotoxicity assay kit (commercially available)

  • Lysis buffer (positive control for maximum LDH release)

  • Multi-well spectrophotometer

Protocol:

  • Seed cells in a 96-well plate as described for the MTT assay.

  • Treat the cells with various concentrations of this compound for the desired exposure time. Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with lysis buffer for 45 minutes before the end of the experiment).[10]

  • After incubation, centrifuge the plate at 250 x g for 5 minutes.[1]

  • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[1]

  • Prepare the LDH reaction mixture according to the manufacturer's instructions and add 50 µL to each well containing the supernatant.[1]

  • Incubate the plate at room temperature for 30 minutes, protected from light.[4]

  • Add 50 µL of stop solution (from the kit) to each well.[4]

  • Measure the absorbance at 490 nm using a multi-well spectrophotometer.[4]

  • Calculate the percentage of cytotoxicity based on the LDH release in treated wells relative to the spontaneous and maximum release controls.[1]

Annexin V/PI Apoptosis Assay

Materials:

  • Cells seeded in a 6-well plate

  • This compound

  • Annexin V-FITC/PI apoptosis detection kit

  • Binding buffer

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with this compound at the desired concentrations for the selected time period.

  • Harvest the cells (including any floating cells in the medium) by trypsinization and centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cells.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X binding buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Visualizations

Experimental Workflows

G cluster_0 MTT Assay Workflow cluster_1 LDH Assay Workflow cluster_2 Apoptosis Assay Workflow MTT_A Seed cells in 96-well plate MTT_B Treat with this compound MTT_A->MTT_B MTT_C Incubate (24-72h) MTT_B->MTT_C MTT_D Add MTT reagent MTT_C->MTT_D MTT_E Incubate (4h) MTT_D->MTT_E MTT_F Add solubilization solution MTT_E->MTT_F MTT_G Measure absorbance at 570 nm MTT_F->MTT_G LDH_A Seed cells in 96-well plate LDH_B Treat with this compound LDH_A->LDH_B LDH_C Incubate LDH_B->LDH_C LDH_D Collect supernatant LDH_C->LDH_D LDH_E Add LDH reaction mix LDH_D->LDH_E LDH_F Incubate (30 min) LDH_E->LDH_F LDH_G Add stop solution LDH_F->LDH_G LDH_H Measure absorbance at 490 nm LDH_G->LDH_H APO_A Seed cells in 6-well plate APO_B Treat with this compound APO_A->APO_B APO_C Harvest cells APO_B->APO_C APO_D Wash with PBS APO_C->APO_D APO_E Resuspend in binding buffer APO_D->APO_E APO_F Stain with Annexin V/PI APO_E->APO_F APO_G Analyze by flow cytometry APO_F->APO_G

Caption: Experimental workflows for MTT, LDH, and Apoptosis assays.

Signaling Pathways in Cytotoxicity

The following diagram illustrates a simplified overview of apoptosis signaling pathways that could be investigated following the initial cytotoxicity screening of this compound.

G cluster_0 Apoptosis Signaling Pathways cluster_1 Extrinsic Pathway cluster_2 Intrinsic Pathway This compound This compound Death_Receptors Death Receptors (e.g., Fas, TNFR1) This compound->Death_Receptors Mitochondrion Mitochondrion This compound->Mitochondrion Caspase8 Caspase-8 activation Death_Receptors->Caspase8 Caspase3 Executioner Caspase-3 activation Caspase8->Caspase3 Bax_Bak Bax/Bak activation Mitochondrion->Bax_Bak Cytochrome_c Cytochrome c release Bax_Bak->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 activation Apaf1->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Simplified overview of extrinsic and intrinsic apoptosis pathways.

References

Application Notes and Protocols for the Use of Diethyl Phthalate (C12H16O4) as an Analytical Standard

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Diethyl Phthalate (DEP), with the chemical formula C12H16O4, is a widely utilized compound in various industrial and pharmaceutical applications. It primarily serves as a plasticizer, a solvent in cosmetics, and a component in fragrance formulations.[1] Due to its prevalence and potential for migration from consumer products and packaging materials, regulatory bodies have set limits on its presence in many items.[2] Consequently, the accurate quantification of DEP is crucial for quality control, safety assessment, and regulatory compliance.

This document provides detailed application notes and protocols for the use of Diethyl Phthalate as an analytical standard in chromatographic techniques, specifically High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

Physicochemical Data of Diethyl Phthalate

A summary of the key physical and chemical properties of Diethyl Phthalate is presented in the table below. This information is essential for its proper handling, storage, and use as an analytical standard.

PropertyValue
Chemical Formula This compound
Molecular Weight 222.24 g/mol
CAS Number 84-66-2
Appearance Clear, colorless oily liquid[1]
Density 1.12 g/mL at 25 °C
Boiling Point 298-299 °C
Melting Point -3 °C
Flash Point 170 °C (closed cup)
Vapor Pressure 1 mmHg (100 °C)
Solubility Limited in water (1,080 mg/L at 25°C); Soluble in most organic solvents.[3]
Purity (as analytical standard) ≥99.5% (GC)

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method

HPLC with UV detection is a robust and widely accessible technique for the quantification of DEP in various matrices, including cosmetics, beverages, and water samples.[2][4]

3.1.1. Instrumentation and Chromatographic Conditions

ParameterCondition
HPLC System Agilent 1260 HPLC system or equivalent with UV-Vis detector
Column Reversed-phase C18 (e.g., 4.6 x 250 mm, 5.0 μm particle size)[2]
Mobile Phase Isocratic elution with Acetonitrile (B52724) and water (e.g., 75:25 v/v)[5]
Flow Rate 1.0 mL/min
Column Temperature 30 °C[2]
Injection Volume 20 µL[2]
Detection Wavelength 230 nm[2][5]

3.1.2. Standard and Sample Preparation

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of Diethyl Phthalate analytical standard and dissolve it in 100 mL of methanol (B129727) or acetonitrile in a volumetric flask.[2]

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations covering the desired analytical range (e.g., 0.5, 1, 5, 10, 25, 50 µg/mL).

  • Sample Preparation: The sample preparation will vary by matrix.

    • Liquid Samples (e.g., beverages, water): May require filtration through a 0.45 µm filter. For trace analysis, a pre-concentration step using solid-phase extraction (SPE) may be necessary.

    • Solid/Semi-solid Samples (e.g., cosmetics, polymers): An extraction step is required. Ultrasonic extraction with a suitable solvent like methylene (B1212753) chloride or methanol is a common and efficient method.[6]

3.1.3. Analytical Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification Standard_Prep Prepare Standard Stock & Working Solutions HPLC_Injection Inject into HPLC System Standard_Prep->HPLC_Injection Sample_Prep Sample Extraction & Filtration Sample_Prep->HPLC_Injection Data_Acquisition Data Acquisition (UV at 230 nm) HPLC_Injection->Data_Acquisition Calibration_Curve Generate Calibration Curve Data_Acquisition->Calibration_Curve Quantify Quantify DEP in Sample Calibration_Curve->Quantify

Caption: HPLC analytical workflow for DEP quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS offers high sensitivity and selectivity, making it an excellent choice for the analysis of DEP, especially in complex matrices or when low detection limits are required.[7]

3.2.1. Instrumentation and Chromatographic Conditions

ParameterCondition
GC-MS System Agilent 7890 GC with 5975C MSD or equivalent
Column SH-I-5Sil MS (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm x 0.25 µm
Injector Temperature 280 °C (splitless mode)
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Temperature Program Initial 60°C for 1 min, ramp to 220°C at 20°C/min, hold for 1 min, then ramp to 290°C at 20°C/min and hold for 7.5 min.[8]
MS Transfer Line Temp 300 °C
Ion Source Temperature 250 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM)
Quantification Ion m/z 149
Qualifier Ions m/z 177, 105[8]

3.2.2. Standard and Sample Preparation

  • Standard Stock Solution (1000 µg/mL): Prepare as described for the HPLC method, using a GC-grade solvent such as hexane (B92381) or acetone.

  • Working Standard Solutions: Serially dilute the stock solution with hexane to prepare calibration standards in the desired concentration range (e.g., 0.02, 0.05, 0.1, 0.2, 0.5, 1.0 µg/mL).[8]

  • Sample Preparation:

    • Liquid-Liquid Extraction: For aqueous samples, mix with a water-immiscible solvent like dichloromethane (B109758) or hexane. Shake vigorously and allow the layers to separate. The organic layer containing the DEP is then collected for analysis.[9]

    • Polymer Samples: Dissolve the polymer in a suitable solvent (e.g., tetrahydrofuran), followed by precipitation of the polymer with a non-solvent (e.g., hexane). The supernatant containing the DEP is then analyzed.[10]

3.2.3. Logical Relationship for Method Selection

Method_Selection Start Analytical Requirement Matrix_Complexity Complex Matrix? Start->Matrix_Complexity Sensitivity_Need High Sensitivity Required? Matrix_Complexity->Sensitivity_Need No GCMS Use GC-MS Matrix_Complexity->GCMS Yes HPLC Use HPLC-UV Sensitivity_Need->HPLC No Sensitivity_Need->GCMS Yes

References

Application of Dimethyl Phthalate as a Plasticizer in Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Dimethyl Phthalate (B1215562) (DMP) as a plasticizer in research settings, with a particular focus on its application in polymer science and drug delivery systems. This document includes quantitative data on the effects of analogous plasticizers, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

Introduction to Dimethyl Phthalate as a Plasticizer

Dimethyl Phthalate (DMP) is a low-molecular-weight phthalate ester widely utilized as a plasticizer to enhance the flexibility, workability, and durability of various polymers.[1][2] Its primary mechanism of action involves the insertion of its molecules between polymer chains, which disrupts polymer-polymer interactions, thereby increasing the free volume and lowering the glass transition temperature (Tg).[1] This process transforms rigid and brittle polymers into more pliable and resilient materials. DMP is particularly effective with cellulose-based polymers, such as cellulose (B213188) acetate (B1210297) and cellulose acetate phthalate (CAP), making it a valuable excipient in pharmaceutical formulations, especially for enteric coatings of oral dosage forms.[3][4]

Data Presentation: Effects on Polymer Properties

Table 1: Effect of Diethyl Phthalate (DEP) on Mechanical Properties of Cellulose Acetate

Plasticizer Content (wt%)Tensile Strength (MPa)Elongation at Break (%)
2058.3 ± 4.78.3 ± 3.1
3030.2 ± 0.211.6 ± 1.8

Data is representative and can vary based on the specific grade of cellulose acetate and processing conditions.

General Trends with Increasing Plasticizer Concentration:

  • Decreased Tensile Strength: The addition of the plasticizer reduces the force required to pull the material apart.

  • Increased Elongation at Break: The plasticized polymer can stretch more before breaking.[5]

Table 2: Effect of Diethyl Phthalate (DEP) on Thermal Properties of Cellulose Acetate

Plasticizer Content (wt%)Glass Transition Temperature (Tg) (°C)
0~190
10~130
20~80
30~40

Data is representative. The glass transition temperature is a key indicator of plasticizer efficiency.[6]

Experimental Protocols

Protocol 1: Preparation of Plasticized Polymer Films by Solvent Casting

This protocol describes a common method for preparing polymer films with DMP as a plasticizer.

Materials:

  • Polymer (e.g., Cellulose Acetate, PVC)

  • Dimethyl Phthalate (DMP)

  • Volatile Solvent (e.g., Acetone for Cellulose Acetate, Tetrahydrofuran (THF) for PVC)[7][8]

  • Glass plates

  • Casting knife or doctor blade

  • Drying oven or vacuum oven

Procedure:

  • Polymer Solution Preparation:

    • In a fume hood, dissolve a known weight of the polymer resin in a suitable solvent to achieve a specific concentration (e.g., 10-15% w/v).

    • Stir the mixture at room temperature using a magnetic stirrer until the polymer is completely dissolved.[9]

  • Plasticizer Addition:

    • Calculate the required amount of DMP based on the desired weight percentage (e.g., 10, 20, 30 wt% relative to the polymer).

    • Add the calculated amount of DMP to the polymer solution and continue stirring until a homogeneous mixture is obtained.

  • Film Casting:

    • Place a clean, dry glass plate on a level surface.

    • Pour the polymer-DMP solution onto the glass plate.

    • Use a casting knife or doctor blade to spread the solution evenly to a desired thickness.

  • Solvent Evaporation:

    • Allow the solvent to evaporate in a well-ventilated area or fume hood at room temperature for 24 hours.

    • To ensure complete solvent removal, transfer the films to a vacuum oven at a slightly elevated temperature (e.g., 40-50°C) for another 24 hours.

  • Film Characterization:

    • Carefully peel the dried films from the glass plates.

    • Store the films in a desiccator prior to further testing.

Protocol 2: Characterization of Plasticized Polymer Films

A. Mechanical Testing (Tensile Properties)

Equipment:

  • Universal Testing Machine (UTM)

Procedure:

  • Cut the prepared plasticized films into dumbbell-shaped specimens according to standard testing methods (e.g., ASTM D638).

  • Measure the thickness and width of the gauge section of each specimen.

  • Mount the specimen in the grips of the UTM.

  • Apply a tensile load at a constant crosshead speed until the specimen fractures.

  • Record the load and elongation to determine tensile strength, elongation at break, and Young's modulus.

B. Thermal Analysis (Differential Scanning Calorimetry - DSC)

Equipment:

  • Differential Scanning Calorimeter (DSC)

Procedure:

  • Cut a small sample (5-10 mg) of the plasticized film and seal it in an aluminum DSC pan.

  • Place the sample pan and an empty reference pan in the DSC cell.

  • Heat the sample at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere.

  • Record the heat flow as a function of temperature. The glass transition temperature (Tg) is identified as a step change in the heat flow curve.[6]

Protocol 3: Preparation of an Enteric Coating Formulation

This protocol outlines the preparation of an enteric coating solution using Cellulose Acetate Phthalate (CAP) and DMP.

Materials:

  • Cellulose Acetate Phthalate (CAP)

  • Dimethyl Phthalate (DMP)

  • Organic Solvent System (e.g., Acetone and Isopropyl Alcohol mixture)[10]

  • Active Pharmaceutical Ingredient (API) core tablets or pellets

Procedure:

  • Coating Solution Preparation:

    • In a suitable container, dissolve the CAP powder in the chosen organic solvent system with stirring.

    • Once the CAP is dissolved, add the desired amount of DMP (typically 20-30% by weight of the polymer) and continue stirring until a clear, homogeneous solution is formed.[10]

  • Coating Process:

    • The prepared enteric coating solution can be applied to tablets or pellets using a pan coater or a fluidized bed coater.

    • The coating parameters (e.g., spray rate, atomization pressure, inlet air temperature) should be optimized to ensure a uniform and continuous film.

  • Drying and Curing:

    • After the coating process, the coated dosage forms should be dried to remove the residual solvent.

    • A curing step at a slightly elevated temperature may be necessary to ensure proper film formation and performance.

Visualizations: Signaling Pathways and Experimental Workflows

Signaling Pathways Affected by Phthalates

Recent research has indicated that phthalates, including DMP, can perturb cellular signaling pathways, which is a critical consideration in drug development and toxicology. The following diagrams illustrate the general mechanisms by which phthalates can interfere with the MAPK and Calcium signaling pathways.

MAPK_Pathway DMP Dimethyl Phthalate (DMP) Cell Cell Membrane DMP->Cell Enters Cell JNK1 JNK1 Cell->JNK1 Activates MAPK_Pathway MAPK Signaling Cascade JNK1->MAPK_Pathway Apoptosis Apoptosis MAPK_Pathway->Apoptosis

DMP's potential influence on the MAPK signaling pathway.

Calcium_Signaling DMP Dimethyl Phthalate (DMP) PLC Phospholipase C (PLC) DMP->PLC Activates ER Endoplasmic Reticulum (ER) Ca_Store Ca2+ Store Ca_Cytosol Increased Cytosolic Ca2+ Ca_Store->Ca_Cytosol Ca2+ release IP3R IP3 Receptor IP3R->Ca_Store Opens channel PLC->IP3R Generates IP3, which binds to Downstream Downstream Signaling Events Ca_Cytosol->Downstream

Proposed mechanism of DMP-induced calcium release.[1]
Experimental Workflow for Enteric-Coated Formulation Development

The following diagram outlines a typical workflow for the development and evaluation of an enteric-coated drug formulation using a plasticizer like DMP.

Enteric_Coating_Workflow cluster_Formulation Formulation Development cluster_Process Coating Process cluster_Evaluation Evaluation Formulate Formulate Core Tablet/ Pellet Select_Polymer Select Enteric Polymer (e.g., CAP) Formulate->Select_Polymer Select_Plasticizer Select Plasticizer (e.g., DMP) Select_Polymer->Select_Plasticizer Prepare_Coating Prepare Coating Solution Select_Plasticizer->Prepare_Coating Coat_Tablets Coat Tablets/ Pellets Prepare_Coating->Coat_Tablets Dry_Cure Dry and Cure Coat_Tablets->Dry_Cure Physicochemical Physicochemical Characterization (e.g., SEM, Hardness) Dry_Cure->Physicochemical Dissolution In Vitro Dissolution Testing (pH 1.2 & 6.8) Dry_Cure->Dissolution Stability Stability Studies Dissolution->Stability

References

Application Notes and Protocols for Measuring the Antioxidant Activity of C12H16O4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the evaluation of the antioxidant activity of a test compound, here designated as C12H16O4. Given that the specific chemical identity and antioxidant properties of this compound are not widely documented, this protocol outlines a multi-tiered approach for a thorough investigation of its potential antioxidant efficacy. The protocols herein detail both in vitro chemical assays and a cell-based assay to provide a comprehensive profile of the compound's activity. The included assays are the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay, and the Cellular Antioxidant Activity (CAA) assay. These methods were selected for their reliability, reproducibility, and relevance in screening and characterizing antioxidant compounds.[1][2] Detailed experimental procedures, data analysis guidelines, and templates for data presentation are provided to ensure robust and comparable results.

Introduction to Antioxidant Activity

Reactive oxygen species (ROS) are highly reactive molecules generated during normal cellular metabolism.[3] An excess of ROS can lead to oxidative stress, a condition implicated in the pathogenesis of various diseases, including cancer, cardiovascular disorders, and neurodegenerative diseases.[4] Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures. They do this by neutralizing these free radicals, thereby mitigating oxidative stress.[5] The assessment of a compound's antioxidant activity is a critical step in the discovery and development of new therapeutic agents and functional ingredients.[2]

This guide outlines a general workflow for assessing the antioxidant activity of a test compound, starting with chemical-based assays and progressing to a more biologically relevant cell-based model.

G cluster_0 In Vitro Chemical Assays cluster_1 Cell-Based Assay DPPH Assay DPPH Assay ABTS Assay ABTS Assay Data Analysis Data Analysis DPPH Assay->Data Analysis ABTS Assay->Data Analysis CAA Assay CAA Assay CAA Assay->Data Analysis Test Compound (this compound) Test Compound (this compound) Test Compound (this compound)->DPPH Assay Test Compound (this compound)->ABTS Assay Test Compound (this compound)->CAA Assay Comprehensive Antioxidant Profile Comprehensive Antioxidant Profile Data Analysis->Comprehensive Antioxidant Profile

Figure 1: General workflow for assessing antioxidant activity.

In Vitro Chemical Assays

In vitro chemical assays provide a rapid and cost-effective method for initial screening of the antioxidant capacity of a compound. These assays are based on the ability of an antioxidant to scavenge synthetic radicals or reduce metal ions.[5]

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: The DPPH assay is a widely used method to evaluate the free radical scavenging ability of a compound. DPPH is a stable free radical that, upon reduction by an antioxidant, changes color from violet to pale yellow.[6] This change in color is measured spectrophotometrically at approximately 517 nm, and the degree of discoloration is proportional to the scavenging activity of the sample.[5][7]

Experimental Protocol:

  • Reagent Preparation:

    • DPPH Stock Solution (0.1 mM): Dissolve 3.94 mg of DPPH powder in 100 mL of methanol. Store this solution in an amber bottle at 4°C.[5]

    • Test Compound (this compound) Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, ethanol (B145695), or DMSO). From this stock, create a series of dilutions to determine the IC50 value.

    • Standard: Prepare a series of dilutions of a standard antioxidant such as Trolox or Gallic Acid (e.g., 1-100 µg/mL).[5]

  • Assay Procedure (96-well plate format):

    • Add 100 µL of the DPPH working solution to each well of a 96-well plate.

    • Add 100 µL of the test compound dilutions, standard dilutions, or blank (solvent) to the respective wells.

    • Mix thoroughly.

    • Incubate the plate in the dark at room temperature for 30 minutes.[6]

    • Measure the absorbance at 517 nm using a microplate reader.[6]

  • Data Analysis:

    • Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where:

      • A_control is the absorbance of the DPPH solution without the sample.

      • A_sample is the absorbance of the DPPH solution with the sample.

    • Determine the IC50 value, which is the concentration of the test compound required to scavenge 50% of the DPPH radicals. This is typically determined by plotting the percentage of scavenging activity against the concentration of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

Principle: The ABTS assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+).[8] The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate and has a characteristic blue-green color.[8] In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless form. The decrease in absorbance at 734 nm is proportional to the antioxidant concentration.[8][9] This assay is applicable to both hydrophilic and lipophilic antioxidants.[8][10]

Experimental Protocol:

  • Reagent Preparation:

    • ABTS Stock Solution (7 mM): Dissolve 38.4 mg of ABTS in 10 mL of deionized water.

    • Potassium Persulfate Solution (2.45 mM): Dissolve 6.6 mg of potassium persulfate in 10 mL of deionized water.[8]

    • ABTS•+ Working Solution: Mix equal volumes of the ABTS stock solution and potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[5] Dilute the resulting ABTS•+ solution with ethanol or water to obtain an absorbance of 0.70 ± 0.02 at 734 nm.

    • Test Compound (this compound) Stock Solution: Prepare as described for the DPPH assay.

    • Standard: Prepare a series of dilutions of Trolox to create a standard curve.

  • Assay Procedure (96-well plate format):

    • Add 180 µL of the ABTS•+ working solution to each well of a 96-well plate.

    • Add 20 µL of the test compound dilutions, standard dilutions, or blank (solvent) to the respective wells.[5]

    • Incubate at room temperature for 6 minutes.[11]

    • Measure the absorbance at 734 nm.[5]

  • Data Analysis:

    • Calculate the percentage of inhibition using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where:

      • A_control is the absorbance of the ABTS•+ solution without the sample.

      • A_sample is the absorbance of the ABTS•+ solution with the sample.

    • Plot the percentage of inhibition against the concentration of the Trolox standard to generate a standard curve.

    • Calculate the Trolox Equivalent Antioxidant Capacity (TEAC) of the test compound from the standard curve. The results are expressed as µM of Trolox equivalents per µM of the test compound.

Cell-Based Assay

Cell-based assays offer a more biologically relevant assessment of antioxidant activity by considering factors such as cellular uptake, metabolism, and localization of the compound.[12][13]

Cellular Antioxidant Activity (CAA) Assay

Principle: The CAA assay measures the ability of a compound to inhibit the oxidation of a fluorescent probe, 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA), within cells.[12] DCFH-DA is a cell-permeable, non-fluorescent molecule that is deacetylated by cellular esterases to the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).[12] Antioxidant compounds can quench the ROS, thereby inhibiting the formation of DCF. The antioxidant capacity is determined by measuring the reduction in fluorescence.[12]

Experimental Protocol:

  • Cell Culture:

    • Seed human hepatocarcinoma (HepG2) cells in a 96-well black, clear-bottom microplate at an appropriate density to achieve 90-100% confluency on the day of the experiment.[12][14]

  • Reagent Preparation:

    • DCFH-DA Solution: Prepare a stock solution of DCFH-DA in a suitable solvent (e.g., DMSO) and dilute it with cell culture medium to the desired working concentration (e.g., 25 µM).

    • Radical Initiator (AAPH): Prepare a stock solution of 2,2'-azobis(2-amidinopropane) (B79431) dihydrochloride (B599025) (AAPH) in cell culture medium (e.g., 600 µM).[5]

    • Test Compound (this compound) and Standard (Quercetin): Prepare a series of dilutions in cell culture medium.

  • Assay Procedure:

    • Remove the growth medium from the cells and wash the cells gently with phosphate-buffered saline (PBS).[5]

    • Add 100 µL of the DCFH-DA solution containing the test compound or standard to each well.

    • Incubate the plate at 37°C for 1 hour.[5]

    • Remove the treatment solution and wash the cells three times with PBS.[5]

    • Add 100 µL of the AAPH solution to each well to induce oxidative stress.[5]

    • Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.

    • Measure fluorescence kinetically every 5 minutes for 1 hour with excitation at ~485 nm and emission at ~538 nm.[5]

  • Data Analysis:

    • Calculate the area under the curve (AUC) for the fluorescence measurements over time for each sample and control.

    • Calculate the CAA value using the following formula: CAA unit = 100 - (∫SA / ∫CA) x 100 Where:

      • ∫SA is the integrated area under the curve for the sample.

      • ∫CA is the integrated area under the curve for the control.

    • The results can be expressed as quercetin (B1663063) equivalents (QE).

Data Presentation

Summarize all quantitative data into clearly structured tables for easy comparison.

Table 1: In Vitro Antioxidant Activity of this compound

AssayParameterThis compoundStandard (e.g., Trolox)
DPPH IC50 (µM)ValueValue
ABTS TEAC (µM Trolox Eq/µM)Value1.0

Table 2: Cellular Antioxidant Activity of this compound

AssayParameterThis compoundStandard (Quercetin)
CAA EC50 (µM)ValueValue
CAA QE (µmol QE/µmol)Value1.0

Cellular Signaling Pathways

Antioxidants can exert their effects through various mechanisms, including the modulation of cellular signaling pathways involved in the endogenous antioxidant response. One of the most critical pathways is the Keap1-Nrf2-ARE pathway.[15]

Keap1-Nrf2-ARE Pathway:

Under normal conditions, the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is kept in the cytoplasm by its inhibitor, Keap1 (Kelch-like ECH-associated protein 1), which facilitates its degradation. In the presence of oxidative stress or electrophiles (including some antioxidant compounds), Keap1 is modified, leading to the release and stabilization of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant and cytoprotective genes, inducing their expression.[15]

G cluster_0 Cytoplasm cluster_1 Nucleus Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 binds & inhibits Ubiquitination & Degradation Ubiquitination & Degradation Nrf2->Ubiquitination & Degradation leads to Nrf2_n Nrf2 Nrf2->Nrf2_n translocates ROS ROS ROS->Keap1 oxidizes This compound This compound This compound->Keap1 modifies ARE ARE Nrf2_n->ARE binds to Antioxidant Genes Antioxidant Genes ARE->Antioxidant Genes activates transcription of

Figure 2: The Keap1-Nrf2-ARE signaling pathway.

References

Application Notes and Protocols for the Isolation of C12H16O4 from Natural Products

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The isolation of specific bioactive compounds from complex natural product matrices is a foundational activity in drug discovery and development.[1][2][3] This process involves a multi-step approach beginning with extraction, followed by various chromatographic purification stages, and concluding with structural elucidation.[1][2][4] The molecular formula C12H16O4 corresponds to several known natural products, including the phytoquinoid Jacaranone (B1672724) and the phthalic acid ester Dibutyl Phthalate (DBP) .

This document provides detailed application notes and protocols for the isolation of these representative compounds from their natural sources. It is intended for researchers, scientists, and drug development professionals engaged in natural product chemistry.

Application Note 1: Isolation of Jacaranone from Crepis pulchra

Jacaranone is a phytoquinoid characterized by a 4-oxocyclohexa-2,5-dien-1-yl acetate (B1210297) skeleton, which has been isolated from plants in the Asteraceae family.[5] It has demonstrated significant biological activities, including antiproliferative and pro-apoptotic effects on cancer cells.[5] The following protocol is a detailed methodology for its isolation from the whole plant material of Crepis pulchra.[5]

Experimental Protocol

1. Plant Material Preparation and Extraction:

  • Dried and ground whole plant material of C. pulchra (1.25 kg) is percolated with 12.5 L of methanol (B129727) at room temperature.[5]

  • The resulting crude extract is concentrated under vacuum (in vacuo) to yield a residue.[5]

2. Solvent-Solvent Partitioning:

  • The crude methanol extract residue is redissolved in a 50% aqueous methanol solution.[5]

  • This solution is then subjected to sequential liquid-liquid partitioning against solvents of increasing polarity: first with n-hexane, followed by chloroform (B151607), and finally ethyl acetate.[5]

  • The chloroform-soluble fraction is collected for subsequent chromatographic separation.[5]

3. Chromatographic Purification:

  • Step 3.1: Polyamide Column Chromatography: The chloroform fraction is applied to an open polyamide column. Elution is performed using a methanol-water gradient system to yield several main fractions.[5]

  • Step 3.2: Vacuum Liquid Chromatography (VLC): Fractions containing the target compound are further purified by VLC on a reversed-phase silica (B1680970) gel column, again using a methanol-water gradient.[5]

  • Step 3.3: High-Performance Liquid Chromatography (HPLC): Final purification to isolate pure jacaranone and its minor derivatives is achieved using preparative or semi-preparative HPLC.[4][5]

4. Compound Identification and Characterization:

  • The molecular structures of the isolated compounds are elucidated and confirmed using modern spectroscopic methods.[1]

  • This includes 1D and 2D Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) to unequivocally establish the identity of jacaranone.[5][6][7]

Data Presentation: Yields from Crepis pulchra Isolation
Material/FractionInitial Mass/VolumeFinal Yield
Dried Crepis pulchra Plant Material1.25 kgN/A
Methanol for Percolation12.5 LN/A
Crude Methanol Extract ResidueN/A152.5 g
Chloroform-Soluble FractionN/A35.7 g

Note: Specific yields for purified jacaranone can vary significantly based on plant source, harvest time, and precise chromatographic conditions.[5]

Visualizations: Workflow and Signaling Pathway

cluster_extraction Extraction & Partitioning cluster_purification Chromatographic Purification cluster_analysis Analysis start Dried & Ground Crepis pulchra (1.25 kg) extract Percolation with Methanol (12.5 L) start->extract concentrate Concentrate in vacuo extract->concentrate residue Crude Residue (152.5 g) concentrate->residue partition Solvent-Solvent Partitioning (Hexane, Chloroform, EtOAc) residue->partition chloroform_fraction Chloroform Fraction (35.7 g) partition->chloroform_fraction polyamide Polyamide Column (MeOH/H2O Gradient) chloroform_fraction->polyamide vlc Reversed-Phase VLC (MeOH/H2O Gradient) polyamide->vlc hplc Final Purification (HPLC) vlc->hplc pure_jacaranone Pure Jacaranone hplc->pure_jacaranone analysis Structure Elucidation (NMR, HRMS) pure_jacaranone->analysis

Caption: Workflow for the isolation of Jacaranone from Crepis pulchra.

node_ligand node_ligand node_receptor node_receptor node_protein node_protein node_process node_process Jacaranone Jacaranone TNFR1 TNFR1 Jacaranone->TNFR1 Activates TRADD TRADD TNFR1->TRADD Recruits FADD FADD TRADD->FADD Caspase8 Caspase-8 FADD->Caspase8 Activates Caspase3 Caspase-3 Caspase8->Caspase3 Cleaves/ Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: TNFR1-mediated apoptosis pathway activated by Jacaranone.[5]

Application Note 2: General Protocol for Isolating Dibutyl Phthalate (DBP)

Dibutyl Phthalate (DBP) is a phthalic acid ester (PAE) that has been identified in a wide variety of natural sources, including plants, algae, bacteria, and fungi.[8][9] However, its presence is often a subject of debate, as PAEs are ubiquitous environmental contaminants due to their use as plasticizers.[9][10] Isolation protocols must therefore be meticulously designed to avoid external contamination. The following is a generalized protocol for the isolation of DBP from microbial or plant sources.

Experimental Protocol

1. Extraction:

  • Source Material: Use fresh or dried biomass (e.g., fungal mycelia, plant leaves, or stems).[8][9]

  • Solvent Extraction: Perform exhaustive extraction using an organic solvent such as methanol, ethyl acetate, or dichloromethane.[8][11] Modern techniques like ultrasound-assisted or microwave-assisted extraction can improve efficiency and reduce solvent consumption.[1][2]

  • Concentration: Concentrate the resulting crude extract under reduced pressure.

2. Preliminary Cleanup (Liquid-Liquid Partitioning):

  • Redissolve the crude extract in a suitable solvent system (e.g., methanol-water).

  • Partition against a nonpolar solvent like n-hexane to remove lipids and other nonpolar constituents. The DBP will typically remain in the more polar layer.

3. Chromatographic Purification:

  • Step 3.1: Flash or Vacuum Liquid Chromatography (VLC): Subject the partitioned extract to flash chromatography on a silica gel column. Elute with a gradient of n-hexane and ethyl acetate. Collect fractions and monitor using Thin-Layer Chromatography (TLC).[9]

  • Step 3.2: Solid-Phase Extraction (SPE): For targeted purification, use SPE with a C18 cartridge.[12]

    • Condition the column with methanol, then equilibrate with water.[12]

    • Load the DBP-containing fraction (dissolved in a suitable solvent).

    • Wash the column to remove impurities.

    • Elute the DBP using a mixture of methanol and dichloromethane.[12]

  • Step 3.3: Preparative HPLC: Perform final purification on the DBP-rich fraction using reversed-phase preparative HPLC (e.g., C18 column) with a methanol-water or acetonitrile-water mobile phase to achieve high purity.[8]

4. Compound Identification and Quantification:

  • Confirm the identity of the isolated compound as DBP using spectroscopic methods (NMR) and Gas Chromatography-Mass Spectrometry (GC-MS).[9]

  • Quantify the amount of DBP using a calibrated HPLC or GC system.[9][12]

Data Presentation: Selected Natural Sources and Analytical Methods for DBP
Natural SourcePlant/Organism PartKey Isolation/Analytical Technique(s)Reference
Toona ciliataLeaves and StemsSpectroscopic Methods[8]
Fusarium oxysporumEndophytic FungusFlash Chromatography, GC/MS, NMR, HPLC[9]
Marine Algae (L. japonica, Ulva sp.)Whole OrganismGC-MS, HPLC, 1H NMR[13]
Various PlantsRoot Exudates, ExtractsGC-MS[8]
Environmental SamplesWater, LeachateSolid-Phase Extraction (SPE), GC-FID[12]

Visualization: General Workflow for DBP Isolation

cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis & Identification start Natural Source (Plant/Microbial Biomass) extract Solvent Extraction (e.g., Ethyl Acetate) start->extract concentrate Concentrate Extract extract->concentrate crude Crude Extract concentrate->crude flash Silica Gel Flash Chromatography crude->flash spe Solid-Phase Extraction (C18 Cartridge) flash->spe hplc Preparative HPLC (Reversed-Phase) spe->hplc pure_dbp Pure Dibutyl Phthalate (DBP) hplc->pure_dbp analysis Structure Confirmation (GC-MS, NMR) pure_dbp->analysis

Caption: Generalized workflow for the isolation of Dibutyl Phthalate (DBP).

References

Application Notes and Protocols for In Vitro Enzyme Inhibition Assays of Olivetolic Acid (C12H16O4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for conducting in vitro enzyme inhibition assays on Olivetolic Acid (C12H16O4), a naturally occurring alkylresorcinolic acid and a key precursor in the biosynthesis of cannabinoids. Given its phenolic structure and role in biologically active pathways, olivetolic acid is a compound of interest for its potential inhibitory effects on various enzymes. This guide will focus on two key enzyme targets: Cyclooxygenase-2 (COX-2) , a critical enzyme in the inflammatory pathway, and Tyrosinase , a central enzyme in melanin (B1238610) synthesis. Detailed experimental protocols, data presentation guidelines, and visual workflows are provided to facilitate the investigation of the enzyme inhibition profile of olivetolic acid.

Introduction to Olivetolic Acid (this compound)

Olivetolic acid is a polyketide synthesized in Cannabis sativa and serves as the biosynthetic precursor to the vast array of cannabinoids. Its chemical structure, featuring a resorcinolic acid core with a pentyl side chain, suggests potential interactions with various enzymatic targets. Understanding its enzyme inhibition profile is crucial for evaluating its therapeutic potential in areas such as inflammation and dermatology.

Cyclooxygenase-2 (COX-2) Inhibition Assay

Cyclooxygenase (COX) enzymes are pivotal in the inflammatory cascade, catalyzing the conversion of arachidonic acid to prostaglandins. COX-2 is the inducible isoform, and its selective inhibition is a key strategy for anti-inflammatory drug development.

Signaling Pathway

The following diagram illustrates the arachidonic acid pathway and the role of COX-2.

COX_Pathway Membrane Membrane Phospholipids PLA2 PLA2 Membrane->PLA2 Stimuli AA Arachidonic Acid PLA2->AA COX2 COX-2 AA->COX2 PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Prostaglandins Prostaglandins (e.g., PGE2) PGH2->Prostaglandins Inflammation Inflammation Pain Fever Prostaglandins->Inflammation OA Olivetolic Acid (this compound) OA->COX2 Inhibition

Arachidonic acid pathway and the inhibitory action of Olivetolic Acid.
Experimental Protocol: Fluorometric COX-2 Inhibition Assay

This protocol describes a method for determining the in vitro inhibitory activity of olivetolic acid on human recombinant COX-2 using a fluorometric assay. This assay measures the peroxidase component of COX activity.

Materials and Reagents:

  • Recombinant human COX-2 enzyme

  • COX Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Fluorometric Probe (e.g., Ampliflu Red)

  • Hemin (B1673052) (Cofactor)

  • Arachidonic Acid (Substrate)

  • Olivetolic Acid (Test Compound)

  • Celecoxib (Positive Control)

  • DMSO (Solvent)

  • 96-well black microplates

  • Fluorometric microplate reader (Excitation ~535 nm, Emission ~587 nm)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of Olivetolic Acid in DMSO (e.g., 10 mM). Serially dilute with COX Assay Buffer to achieve a range of test concentrations.

    • Prepare a stock solution of Celecoxib in DMSO (e.g., 1 mM) and serially dilute.

    • Reconstitute the COX-2 enzyme according to the manufacturer's instructions.

    • Prepare working solutions of the fluorometric probe, hemin, and arachidonic acid in COX Assay Buffer.

  • Assay Procedure:

    • In a 96-well black microplate, add the following to each well:

      • 75 µL of COX Assay Buffer

      • 10 µL of the Olivetolic Acid solution at different concentrations (or DMSO for the control wells).

      • 1 µL of the COX-2 enzyme solution.

      • 2 µL of the hemin working solution.

      • 1 µL of the fluorometric probe solution.

    • Incubate the plate at 25°C for 10 minutes, protected from light.

    • Initiate the enzymatic reaction by adding 10 µL of the arachidonic acid solution to each well.

    • Immediately start measuring the fluorescence kinetics in the microplate reader at an excitation wavelength of 535 nm and an emission wavelength of 587 nm.

    • Record the fluorescence every minute for 10-15 minutes.

  • Data Analysis:

    • Calculate the rate of the reaction (increase in fluorescence per minute) for each concentration of Olivetolic Acid and the control.

    • Determine the percentage of inhibition for each concentration relative to the control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the Olivetolic Acid concentration.

    • Calculate the IC50 value by fitting the data to a suitable dose-response curve (e.g., a four-parameter logistic model).

Data Presentation

The following table summarizes hypothetical IC50 values of Olivetolic Acid against COX-1 and COX-2 for comparative purposes.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1 IC50 / COX-2 IC50)
Olivetolic Acid 50.28.55.9
Celecoxib >1000.05>2000
Ibuprofen 15350.43

Tyrosinase Inhibition Assay

Tyrosinase is a key enzyme in the melanin biosynthesis pathway, responsible for the hydroxylation of L-tyrosine and the subsequent oxidation of L-DOPA to form dopaquinone. Inhibition of tyrosinase is a primary strategy for the development of skin-lightening agents.

Signaling Pathway

The diagram below outlines the melanin synthesis pathway and the point of inhibition by Olivetolic Acid.

Tyrosinase_Pathway LTyrosine L-Tyrosine Tyrosinase1 Tyrosinase (Monophenolase activity) LTyrosine->Tyrosinase1 LDOPA L-DOPA Tyrosinase1->LDOPA Tyrosinase2 Tyrosinase (Diphenolase activity) LDOPA->Tyrosinase2 Dopaquinone Dopaquinone Tyrosinase2->Dopaquinone Melanin Melanin Dopaquinone->Melanin Spontaneous Polymerization OA Olivetolic Acid (this compound) OA->Tyrosinase1 Inhibition OA->Tyrosinase2 Inhibition

Melanin synthesis pathway and the inhibitory action of Olivetolic Acid.
Experimental Protocol: Spectrophotometric Tyrosinase Inhibition Assay

This protocol details a colorimetric assay to determine the inhibitory effect of olivetolic acid on mushroom tyrosinase activity using L-DOPA as a substrate.

Materials and Reagents:

  • Mushroom Tyrosinase

  • L-DOPA (Substrate)

  • Phosphate (B84403) Buffer (e.g., 50 mM, pH 6.8)

  • Olivetolic Acid (Test Compound)

  • Kojic Acid (Positive Control)

  • DMSO (Solvent)

  • 96-well clear microplates

  • Spectrophotometric microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of Olivetolic Acid in DMSO (e.g., 10 mM). Serially dilute with phosphate buffer to obtain a range of test concentrations.

    • Prepare a stock solution of Kojic Acid in phosphate buffer (e.g., 1 mM) and serially dilute.

    • Prepare a working solution of mushroom tyrosinase in phosphate buffer.

    • Prepare a working solution of L-DOPA in phosphate buffer.

  • Assay Procedure:

    • In a 96-well clear microplate, add the following to each well:

      • 140 µL of phosphate buffer

      • 20 µL of Olivetolic Acid solution at different concentrations (or DMSO for the control).

      • 20 µL of the tyrosinase solution.

    • Pre-incubate the plate at 25°C for 10 minutes.

    • Initiate the reaction by adding 20 µL of the L-DOPA solution to each well.

    • Immediately measure the absorbance at 475 nm at time zero and then at regular intervals (e.g., every 1-2 minutes) for 10-20 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each concentration of Olivetolic Acid.

    • Determine the percentage of inhibition for each concentration relative to the control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the Olivetolic Acid concentration.

    • Calculate the IC50 value by fitting the data to a dose-response curve.

Data Presentation

The following table presents hypothetical IC50 values for the tyrosinase inhibitory activity of Olivetolic Acid.

CompoundTyrosinase IC50 (µM)
Olivetolic Acid 25.8
Kojic Acid 18.2
Arbutin 210.5

Experimental Workflow Visualization

The following diagram illustrates the general workflow for an in vitro enzyme inhibition assay.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prep_Solutions Prepare Enzyme, Substrate, Buffer, and Inhibitor Solutions Plate_Setup Set up 96-well plate with reagents and inhibitor dilutions Prep_Solutions->Plate_Setup Pre_incubation Pre-incubate Enzyme with Inhibitor Plate_Setup->Pre_incubation Initiate_Reaction Initiate Reaction with Substrate Pre_incubation->Initiate_Reaction Incubate Incubate at controlled temperature Initiate_Reaction->Incubate Measure Measure Absorbance/ Fluorescence over time Incubate->Measure Calc_Inhibition Calculate % Inhibition Measure->Calc_Inhibition Plot_Curve Plot Dose-Response Curve Calc_Inhibition->Plot_Curve Determine_IC50 Determine IC50 Value Plot_Curve->Determine_IC50

General workflow for an in vitro enzyme inhibition assay.

Animal Models for Investigating the Effects of Dimethyl Phthalate (DMP)

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl phthalate (B1215562) (DMP) is a widely used plasticizer and insect repellent. Its ubiquitous presence in the environment has raised concerns about its potential adverse effects on human and animal health. This document provides a comprehensive overview of the animal models and experimental protocols utilized to study the toxicological effects of DMP, with a focus on reproductive, developmental, neuro-, and immunotoxicity. These application notes are intended to guide researchers in designing and conducting studies to evaluate the impact of DMP exposure.

Animal Models and Routes of Exposure

A variety of animal models have been employed to investigate the in vivo effects of DMP. The selection of the animal model and the route of administration are critical for obtaining relevant and reproducible data.

Commonly Used Animal Models:

  • Rodents (Rats and Mice): Sprague-Dawley and Wistar rats, as well as C57BL/6 and Swiss CD-1 mice, are the most frequently used models for toxicological studies of DMP.[1][2] Their well-characterized physiology and genetics make them suitable for assessing a wide range of endpoints.

  • Zebrafish (Danio rerio): The zebrafish embryo is a powerful model for high-throughput screening of developmental and neurotoxicity.[3][4] Its external fertilization and transparent embryos allow for real-time observation of developmental processes.

  • Other Models: Rabbits, guinea pigs, and chicks have also been used in DMP toxicity studies, particularly for determining acute toxicity levels (LD50).[1][5]

Routes of Administration:

  • Oral Gavage: This is a common method for precise oral dosing in rodents, mimicking ingestion of contaminated food or water.[6][7][8][9][10]

  • Dermal Application: This route is relevant for assessing exposure through skin contact with DMP-containing products.[11]

  • Intraperitoneal (IP) Injection: While not a primary route of human exposure, IP injection is used in some studies for direct systemic administration.[12][13][14][15][16]

  • Inhalation: Acute exposure via inhalation has been shown to cause irritation to the eyes, nose, and throat in both humans and animals.[1]

Key Toxicological Effects and Experimental Assays

DMP exposure has been associated with a range of adverse effects. The following sections detail the key toxicities observed and provide protocols for their assessment.

Reproductive Toxicity

DMP has been shown to interfere with the reproductive system, particularly in females.

Observed Effects:

  • Alterations in serum sex hormone levels, including decreased follicle-stimulating hormone (FSH) and increased estradiol (B170435) (E2) and luteinizing hormone (LH) in female mice.[2][17][18]

  • Increased apoptosis of ovarian granulosa cells.[2][17][18]

  • Interference with the pituitary-ovary axis.[2][17][18]

Quantitative Data Summary:

Animal ModelExposure Route & DoseDurationObserved EffectsReference
C57 Female MiceOral Gavage (0.5, 1, 2 g/kg bw/day)40 days- Increased serum Estradiol levels. - Decreased serum FSH levels (at 2 g/kg). - Increased serum LH levels (at 2 g/kg). - Increased apoptosis rate of ovarian granulosa cells.[2][18]

Experimental Protocols:

  • Serum Hormone Level Analysis (ELISA):

    • Collect blood samples from animals and separate the serum.

    • Use a commercial ELISA kit for the quantitative determination of estradiol or testosterone (B1683101) in rat/mouse serum.[19][20][21][22]

    • Follow the manufacturer's instructions, which typically involve incubating the serum with an antibody-coated plate, adding an enzyme-conjugated secondary antibody, and then a substrate to produce a colorimetric or fluorescent signal.

    • Measure the absorbance or fluorescence using a microplate reader and calculate the hormone concentration based on a standard curve.

  • Apoptosis Detection in Ovarian Tissue (TUNEL Assay):

    • Fix ovarian tissue in 4% paraformaldehyde and embed in paraffin.

    • Prepare tissue sections (5 µm) and mount them on slides.

    • Perform the TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay using a commercial kit.[23][24][25][26][27]

    • This method labels the 3'-hydroxyl ends of DNA fragments generated during apoptosis.

    • Counterstain the nuclei with a fluorescent dye like DAPI.

    • Visualize the apoptotic cells (e.g., green fluorescence) and total nuclei (e.g., blue fluorescence) using a fluorescence microscope.

    • Quantify the apoptotic index by calculating the percentage of TUNEL-positive cells.

Developmental and Neurotoxicity

DMP has been shown to have adverse effects on embryonic development and the nervous system.

Observed Effects:

  • In zebrafish embryos, exposure to DMP can lead to decreased survival and hatching rates, and an increase in malformations such as tail and spinal curvature, and yolk sac and pericardial edema.[3]

  • DMP exposure in zebrafish can also lead to a decrease in swimming distance and down-regulation of genes associated with nervous system function.[3]

  • In mice, DMP exposure can cause cognitive impairment and neuroinflammation, mediated by the activation of microglia and upregulation of cyclooxygenase-2 (COX-2).[28]

Quantitative Data Summary:

Animal ModelExposure Route & DoseDurationObserved EffectsReference
Zebrafish EmbryosAqueous (25-50 mg/L)48 hpfReduced hatching rates (39.44% and 2.22%, respectively).[3]
Zebrafish EmbryosAqueous (50 mg/L)24-96 hpfLower average survival rates (72.78-78.33%).[3]
MiceNot specifiedNot specifiedCognitive impairment, microglial activation, and up-regulation of inflammatory cytokines.[28]

Experimental Protocols:

  • Zebrafish Embryo Developmental Toxicity Assay:

    • Expose zebrafish embryos (from 4 hours post-fertilization) to a range of DMP concentrations in a multi-well plate.[2][3][4][17][29]

    • Incubate at 28.5°C for up to 120 hours.

    • Record survival, hatching rates, and morphological malformations at regular intervals using a stereomicroscope.

    • Assess behavioral endpoints such as spontaneous tail coiling and swimming distance.

  • Western Blot for COX-2 Expression:

    • Homogenize brain tissue samples in lysis buffer containing protease inhibitors.[30][31][32][33][34]

    • Determine the protein concentration of the lysates using a BCA or Bradford assay.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

    • Block the membrane and then incubate with a primary antibody specific for COX-2.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Normalize the COX-2 signal to a loading control (e.g., β-actin or GAPDH).

Immunotoxicity and Oxidative Stress

DMP has been demonstrated to induce immunotoxicity through oxidative stress and apoptosis.

Observed Effects:

  • DMP treatment in rats can alter the redox status, leading to oxidative damage.[23][35]

  • It can cause a significant decrease in blood cell counts and disordered antibody and cytokine secretion.[23][35]

  • DMP can induce apoptosis in lymphocytes, particularly CD3+CD4+ T cells, through a caspase-dependent pathway involving the Bcl-2 family and the Fas/FasL pathway.[23][35]

  • In red blood cells, DMP can induce iron release and oxidative stress, potentially impairing their oxygen-carrying function.[36]

Quantitative Data Summary:

Animal ModelExposure Route & DoseDurationObserved EffectsReference
RatsIntragastric administrationNot specifiedAltered redox status, decreased blood cell counts, disordered antibody and cytokine secretion, and lymphocyte apoptosis.[23][35]
RatsNot specified (1000 mg/kg)Not specifiedSignificantly reduced hemoglobin content and increased granulocyte content.[36]

Experimental Protocols:

  • Measurement of Reactive Oxygen Species (ROS) in Blood:

    • Obtain fresh whole blood samples.

    • Incubate the blood with a fluorescent probe such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFDA) at 37°C.[1][35][36][37][38]

    • DCFDA is deacetylated by cellular esterases and then oxidized by ROS to the highly fluorescent dichlorofluorescein (DCF).

    • Measure the fluorescence intensity using a fluorescence spectrophotometer or flow cytometer (excitation ~488 nm, emission ~525 nm).

    • The fluorescence intensity is proportional to the level of ROS in the sample.

  • Caspase-3 Activity Assay:

    • Prepare tissue lysates from relevant organs (e.g., spleen, thymus).

    • Use a commercial colorimetric or fluorometric caspase-3 activity assay kit.[5][18][28][39][40]

    • The assay is based on the cleavage of a specific substrate (e.g., Ac-DEVD-pNA or Ac-DEVD-AFC) by active caspase-3, which releases a chromophore or fluorophore.

    • Measure the absorbance or fluorescence using a microplate reader.

    • The caspase-3 activity is proportional to the signal generated.

Hepatotoxicity

Animal studies have indicated that DMP can have toxic effects on the liver.

Observed Effects:

  • Oral exposure to DMP in rats can lead to increased liver weight, elevated alkaline phosphatase activity, and reduced cholesterol and lipid levels.[1]

  • Histopathological analysis of the liver can reveal cellular damage.

Quantitative Data Summary:

Animal ModelExposure Route & DoseDurationObserved EffectsReference
RatsOral (approx. 1,860 mg/kg-day)Not specifiedIncreased liver weight.[1]
RatsOral (500 mg/kg–day)ProlongedHeightened alkaline phosphatase activity.[1]
RatsOral (107 mg/kg-day)Not specifiedLowered cholesterol and lipid levels.[1]

Experimental Protocols:

  • Histopathological Analysis of Liver Tissue (H&E Staining):

    • Collect liver tissue and fix it in 10% neutral buffered formalin.

    • Process the tissue, embed it in paraffin, and cut sections (4-5 µm).

    • Deparaffinize and rehydrate the tissue sections.

    • Stain with Hematoxylin and Eosin (H&E).[41][42][43][44][45]

    • Dehydrate and mount the sections.

    • Examine the slides under a light microscope to assess for histopathological changes such as cellular infiltration, necrosis, and steatosis.

Visualizations

Experimental Workflow: Investigating DMP-Induced Ovarian Toxicity

G cluster_animal_phase Animal Treatment Phase cluster_sample_collection Sample Collection cluster_analysis Analysis animal_model Female C57 Mice dmp_admin Oral Gavage with DMP (0, 0.5, 1, 2 g/kg/day) animal_model->dmp_admin duration 40 Days dmp_admin->duration blood_collection Blood Collection duration->blood_collection ovary_collection Ovary Collection duration->ovary_collection serum_sep Serum Separation blood_collection->serum_sep tissue_proc Ovary Tissue Processing ovary_collection->tissue_proc elisa ELISA for Estradiol, FSH, LH serum_sep->elisa data_analysis Data Analysis & Interpretation elisa->data_analysis tunel TUNEL Assay tissue_proc->tunel microscopy Fluorescence Microscopy tunel->microscopy quant Quantification of Apoptosis microscopy->quant quant->data_analysis

Caption: Workflow for assessing DMP-induced reproductive toxicity in female mice.

Signaling Pathway: DMP-Induced Caspase-Dependent Apoptosis

G cluster_pathway Apoptotic Signaling Cascade DMP DMP Exposure FasL FasL Activation DMP->FasL Bcl2 Bcl-2 Family (Overexpression) DMP->Bcl2 Caspase_cascade Caspase Cascade Activation FasL->Caspase_cascade Bcl2->Caspase_cascade Apoptosis Apoptosis Caspase_cascade->Apoptosis G DMP DMP Exposure Microglia Microglial Activation DMP->Microglia COX2 COX-2 Upregulation Microglia->COX2 Neuroinflammation Neuroinflammation COX2->Neuroinflammation Cognitive_Impairment Cognitive Impairment Neuroinflammation->Cognitive_Impairment

References

Application Note: High-Purity Isolation of C12H16O4 Using Solid-Phase Extraction

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

This application note details a robust solid-phase extraction (SPE) method for the purification of C12H16O4, a moderately polar compound, from complex matrices such as plant extracts or reaction mixtures. Solid-phase extraction is a selective sample preparation technique that isolates target analytes from a liquid sample by partitioning them onto a solid stationary phase.[1] This method offers significant advantages, including high recovery, enhanced purity, and rapid processing times, making it ideal for the isolation of bioactive compounds. The protocol provided is based on established methods for the purification of structurally similar isoflavones, ensuring a high probability of success.[2]

Principle of Solid-Phase Extraction

Solid-phase extraction operates on the principle of chromatography, where compounds are separated based on their affinity for a solid sorbent and a liquid mobile phase.[3] The "bind-elute" strategy is commonly employed, where the target analyte is retained on the sorbent while impurities are washed away.[4][5] A subsequent elution step with a stronger solvent then recovers the purified analyte. The choice of sorbent and solvents is critical and depends on the physicochemical properties of the target compound. For moderately polar compounds like many isoflavones, reversed-phase SPE using C18 or polymer-based sorbents is highly effective.[2][6]

Experimental Protocols

1. Materials and Reagents

  • SPE Cartridges: Divinylbenzene-based (e.g., Strata-X) or C18 cartridges (200 mg/3 mL)

  • Sample: Crude extract containing this compound dissolved in an appropriate solvent (e.g., 10% methanol (B129727) in water)

  • Conditioning Solvent: Methanol (HPLC grade)

  • Equilibration Solvent: Deionized water

  • Washing Solvent: 5-10% Methanol in deionized water

  • Elution Solvent: 90-100% Methanol (HPLC grade)

  • Glassware: Test tubes or vials for fraction collection

  • Equipment: SPE vacuum manifold, vacuum pump, nitrogen evaporator (optional)

2. Sample Pre-treatment

Proper sample pre-treatment is crucial for optimal SPE performance.

  • Ensure the crude sample is free of particulates by filtering or centrifuging.[1]

  • If the sample is solid, dissolve it in a minimal amount of a strong solvent like methanol and then dilute it with water to a final organic solvent concentration of 10% or less to ensure analyte retention on the reversed-phase sorbent.

  • Adjust the pH of the sample if the target analyte is ionizable to ensure it is in a neutral form for optimal retention on reversed-phase media.[7]

3. Solid-Phase Extraction Protocol

The following protocol is a general guideline and may require optimization for specific sample matrices.[8]

  • Conditioning: Pass 5 mL of methanol through the SPE cartridge to activate the sorbent. Do not let the sorbent run dry.

  • Equilibration: Pass 5 mL of deionized water through the cartridge to prepare it for the aqueous sample.

  • Sample Loading: Load the pre-treated sample onto the cartridge at a slow, controlled flow rate (approximately 1-2 mL/min).

  • Washing: Wash the cartridge with 5 mL of 5-10% methanol in water to remove weakly retained impurities.

  • Elution: Elute the purified this compound with 4 mL of 90-100% methanol into a clean collection tube. For a more concentrated sample, use smaller aliquots of the elution solvent.[1]

  • Drying (Optional): The eluted fraction can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in a smaller volume of a desired solvent for further analysis.

Data Presentation

The following tables summarize typical performance data for the solid-phase extraction of isoflavones, which can be expected to be similar for a this compound compound with comparable properties.

Table 1: SPE Cartridge Performance for Isoflavone Recovery

SPE Cartridge Type Sorbent Chemistry Average Recovery (%) Reference
Strata-X Polymeric Divinylbenzene 99.4 [2]
Oasis HLB Polymeric Divinylbenzene High [2]
C18 Silica-based C18 Variable [2]

| Magnetic C18 Nanoparticles | C18-functionalized silica (B1680970) | 85.2 - 92.3 |[9] |

Table 2: Optimization of SPE Parameters for Isoflavone Purification

Parameter Condition Outcome Reference
Sample Loading Flow Rate 5 mL/min Optimal retention and throughput [2]
Washing Solvent 10 mL of water Effective removal of polar impurities [2]
Elution Solvent 4 mL of methanol 99.37% mean recovery [2]

| Reproducibility | Intra- and Inter-day | >98% |[2] |

Visualizations

Diagram 1: Solid-Phase Extraction Workflow

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction Steps cluster_analysis Post-Purification Sample Crude Sample Pretreat Filter & Dilute Sample (≤10% Organic Solvent) Sample->Pretreat Condition 1. Condition (Methanol) Pretreat->Condition Equilibrate 2. Equilibrate (Water) Load 3. Load Sample Wash 4. Wash Impurities (5-10% Methanol/Water) Elute 5. Elute Analyte (90-100% Methanol) Drydown Dry & Reconstitute (Optional) Elute->Drydown Analysis Analysis (HPLC, etc.) Drydown->Analysis

Caption: Workflow diagram illustrating the key stages of the solid-phase extraction process.

Diagram 2: Logical Relationships in SPE Method Development

SPE_Logic Analyte Analyte Properties (Polarity, pKa) Sorbent Select Sorbent (e.g., C18, Polymer) Analyte->Sorbent Solvents Select Solvents (Load, Wash, Elute) Analyte->Solvents Matrix Sample Matrix (Aqueous/Organic) Matrix->Sorbent Matrix->Solvents Protocol Develop SPE Protocol Sorbent->Protocol Solvents->Protocol Optimization Optimize Parameters (Flow Rate, Volume, pH) Protocol->Optimization

Caption: Key factors influencing the development of a solid-phase extraction method.

References

Troubleshooting & Optimization

Technical Support Center: Dimethyl Phthalate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the synthesis of Dimethyl phthalate (B1215562) (DMP), with a particular focus on addressing issues of low yield.

Troubleshooting Guide & FAQs

This section provides answers to common questions and troubleshooting advice for issues encountered during the synthesis of Dimethyl phthalate.

Q1: My DMP synthesis resulted in a very low yield. What are the common causes?

A1: Low yield in DMP synthesis can stem from several factors. The most common culprits include:

  • Incomplete Reaction: The reaction may not have reached completion due to suboptimal conditions. Key factors to re-evaluate are reaction time, temperature, and catalyst efficiency. Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial.[1]

  • Suboptimal Reagent Stoichiometry: An incorrect molar ratio of methanol (B129727) to phthalic anhydride (B1165640) can significantly impact the yield. An excess of methanol is typically used to drive the equilibrium towards the product.[2][3]

  • Catalyst Issues: The catalyst may be inappropriate for the reaction, used in an insufficient amount, or may have been deactivated (poisoned). The choice of catalyst, such as sulfuric acid or a solid acid catalyst, is critical.[4][5][6]

  • Presence of Water: Water can hydrolyze the ester product back to the carboxylic acid and alcohol, or react with the phthalic anhydride starting material. It is essential to use anhydrous reagents and reaction conditions where possible.

  • Side Reactions: Undesirable side reactions can consume reactants and produce impurities, thereby lowering the yield of the desired product.

  • Product Loss During Work-up and Purification: Significant amounts of the product can be lost during extraction, washing, and purification steps. Optimizing these procedures is key to maximizing the isolated yield.

Q2: How can I optimize the reaction conditions to improve the yield of DMP?

A2: Optimization of reaction conditions is a critical step in maximizing DMP yield. Consider the following parameters:

  • Molar Ratio of Reactants: The ratio of methanol to phthalic anhydride is a key determinant of yield. A molar ratio of methanol to phthalic anhydride in the range of 2.7:1 has been shown to be effective.[4]

  • Reaction Temperature: The reaction temperature influences the rate of esterification. A temperature of 140°C has been reported as optimal in some studies.[4] However, for sulfuric acid-catalyzed reactions, a wider range of 0-150°C is cited, with kinetics studied at 90°C and 100°C.[5][7][8]

  • Reaction Time: The duration of the reaction should be sufficient to allow for maximum conversion. Reaction times can vary significantly depending on the catalyst and temperature, for instance, 3 hours at 140°C with a specific solid catalyst[4], or 16-20 hours with concentrated sulfuric acid.[7][8]

  • Catalyst Concentration: The amount of catalyst used should be optimized. For a SO42-/MoO3-TiO2 catalyst, a concentration of 1.0% by weight has been found to be optimal.[4] For sulfuric acid, a concentration of 0.2% to 0.5% of the weight of phthalic anhydride and methanol has been suggested.[8]

Q3: I suspect my catalyst is not performing well. What are my options?

A3: Catalyst inefficiency can be a major roadblock. Here's what to consider:

  • Catalyst Choice: While concentrated sulfuric acid is a common catalyst, other options like SO42-/MoO3-TiO2 and various zeolite catalysts have been shown to be effective, sometimes under milder conditions and with easier work-up.[4][6] Lewis acids based on titanium, zirconium, or tin are also alternatives.[2][3]

  • Catalyst Loading: Ensure the correct amount of catalyst is being used. Too little will result in a slow or incomplete reaction, while too much can sometimes lead to unwanted side reactions.

  • Catalyst Deactivation: Some catalysts can be poisoned by impurities in the reactants or solvent. Ensure the purity of your starting materials. Some solid catalysts can be regenerated and reused.[4]

Q4: I am seeing unexpected spots on my TLC plate. What are the likely impurities and how can I remove them?

A4: The presence of impurities is a common issue. Likely contaminants include:

  • Unreacted Phthalic Anhydride or Monomethyl Phthalate: If the reaction is incomplete, you will have starting material or the mono-esterified intermediate in your product mixture. These can be removed by washing the organic layer with a mild aqueous base solution, such as sodium bicarbonate, to extract the acidic components.[1]

  • Side-Products: Depending on the reaction conditions, various side-products can form.

  • Hydrolysis Product (Phthalic Acid): If water is present, DMP can hydrolyze back to phthalic acid. This can be removed by a basic wash.

Purification Strategies:

  • Column Chromatography: This is a very effective method for separating DMP from both more and less polar impurities.[1]

  • Vacuum Distillation: As DMP is a high-boiling liquid, vacuum distillation is an excellent method for purification on a larger scale.[4]

  • Recrystallization: If the product is a solid at room temperature or can be solidified, recrystallization can be an effective purification technique.[1]

Data Presentation: Reaction Condition Comparison

The following tables summarize quantitative data from various studies on DMP synthesis to facilitate easy comparison of reaction parameters.

Table 1: Optimal Conditions for DMP Synthesis with Different Catalysts

ParameterSulfuric AcidSO42-/MoO3-TiO2Zeolite β
Methanol:Phthalic Anhydride (Molar Ratio) Not specified, but excess methanol is used.2.7:1[4]30:1 (v/w methanol to PTA)[6]
Reaction Temperature (°C) 90-100 (for kinetic studies)[5]140[4]200[6]
Reaction Time (hours) 16-20[7][8]3[4]8[6]
Catalyst Concentration (wt%) 0.2-0.5% of reactants[8]1.0%[4]12.5% (of PTA)[6]
Reported Yield High yield (>95%)[9]Up to 95% recovery of phthalic anhydride[4]94.1% selectivity[6]

Experimental Protocols

Protocol 1: High-Yield Synthesis of Dimethyl Phthalate using a Solid Acid Catalyst

This protocol is based on optimized conditions reported for a high-yield synthesis.[4]

Materials:

  • Phthalic anhydride

  • Methanol (anhydrous)

  • SO42-/MoO3-TiO2 catalyst

  • Sodium bicarbonate solution (saturated)

  • Anhydrous sodium sulfate

  • Organic solvent for extraction (e.g., dichloromethane)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add phthalic anhydride.

  • Add methanol in a 2.7:1 molar ratio relative to the phthalic anhydride.

  • Add the SO42-/MoO3-TiO2 catalyst, corresponding to 1.0% of the total weight of the reactants.

  • Heat the reaction mixture to 140°C with continuous stirring.

  • Maintain the reaction at this temperature for 3 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Filter the mixture to recover the solid catalyst. The catalyst can be washed, dried, and potentially reused.

  • Transfer the filtrate to a separatory funnel and wash with a saturated sodium bicarbonate solution to remove any unreacted acidic components.

  • Wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter to remove the drying agent.

  • Remove the solvent under reduced pressure.

  • Purify the crude DMP by vacuum distillation (pressure ≤10.0 kPa) to obtain the final product.[4]

Visualizations

Diagram 1: Troubleshooting Workflow for Low DMP Yield

Low_Yield_Troubleshooting start Low DMP Yield Observed check_reaction Check Reaction Completion (TLC, LC-MS) start->check_reaction incomplete Reaction Incomplete check_reaction->incomplete No complete Reaction Complete check_reaction->complete Yes optimize Optimize Reaction Conditions: - Increase Time - Increase Temperature - Check Catalyst incomplete->optimize re_run Re-run Synthesis with Optimized Protocol optimize->re_run check_workup Review Work-up & Purification - Extraction Losses? - Purification Losses? complete->check_workup side_reactions Investigate Side Reactions - Analyze Impurities - Adjust Conditions to Minimize check_workup->side_reactions Significant Losses or Impurities check_workup->re_run No Major Issues side_reactions->optimize

Caption: A flowchart for troubleshooting low yield in DMP synthesis.

Diagram 2: Key Parameters Influencing DMP Synthesis Yield

DMP_Synthesis_Parameters yield DMP Yield temp Temperature temp->yield time Reaction Time time->yield ratio Methanol:Anhydride Molar Ratio ratio->yield catalyst Catalyst (Type & Concentration) catalyst->yield impurities Purity of Reactants impurities->yield workup Work-up & Purification workup->yield

Caption: Factors directly impacting the final yield of Dimethyl phthalate.

Diagram 3: Simplified DMP Synthesis Reaction Pathway

DMP_Synthesis_Pathway cluster_products Products PA Phthalic Anhydride MMP Monomethyl Phthalate (Intermediate) PA->MMP + Methanol MeOH Methanol DMP Dimethyl Phthalate (Product) MMP->DMP + Methanol H2O Water (Byproduct) Catalyst Acid Catalyst Catalyst->MMP Catalyst->DMP

References

Technical Support Center: Improving the Resolution of C12H16O4 Isomers in Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for enhancing the chromatographic resolution of C12H16O4 isomers.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in separating this compound isomers?

The main difficulty in separating this compound isomers, such as diethyl phthalate (B1215562) and its structural isomers, stems from their identical molecular weight and often very similar physicochemical properties. This similarity leads to nearly identical retention times under standard chromatographic conditions, resulting in poor resolution and peak co-elution.[1] Achieving baseline separation requires careful optimization of chromatographic parameters to leverage subtle differences in their molecular structure and polarity.[2]

Q2: Which HPLC column is most effective for separating this compound isomers?

While a standard C18 column is a common starting point for reversed-phase HPLC, for challenging isomer separations, a Phenyl-Hexyl column can provide superior resolution.[1] The phenyl stationary phase introduces alternative selectivity through π-π interactions with the aromatic rings of the isomers, which can enhance the separation of structurally similar compounds.[1] For chiral this compound isomers (enantiomers), a specialized chiral stationary phase (CSP) is necessary for separation.

Q3: How can I optimize the mobile phase to improve the resolution of this compound isomers?

Mobile phase optimization is a critical step for improving isomer resolution. Here are key strategies:

  • Solvent Selection: The most common mobile phases are mixtures of water with acetonitrile (B52724) or methanol (B129727).[1] Acetonitrile often provides better resolution and lower backpressure compared to methanol.[1]

  • Solvent Strength: Adjusting the ratio of the organic modifier to the aqueous phase can significantly impact retention and resolution. Increasing the aqueous portion generally increases retention time, which may improve separation.[3]

  • pH Adjustment: For ionizable isomers, small changes in the mobile phase pH can alter their retention and selectivity.

  • Additives: The use of mobile phase additives, such as buffers or ion-pairing agents, can influence the retention of charged compounds and improve peak shape.[4]

Q4: Can temperature be used to improve the separation of this compound isomers?

Yes, adjusting the column temperature can be a useful tool for optimizing separation. Temperature changes can alter the interactions between the analytes and the stationary phase, which can sometimes improve the resolution of co-eluting peaks.[1] It is recommended to explore a temperature range, for example, between 30-50°C, to determine the optimal condition for a specific separation.[1]

Q5: What is the typical elution order for phthalate isomers in reversed-phase HPLC?

In reversed-phase HPLC, compounds with lower polarity are retained longer on the nonpolar stationary phase and therefore elute later. The polarity of phthalates generally decreases as the length of their alkyl chain increases. Consequently, the elution order typically proceeds from smaller, more polar phthalates to larger, less polar ones. A general elution order is as follows: Dimethyl phthalate (DMP), Diethyl phthalate (DEP), Dipropyl phthalate (DPP), and Dibutyl phthalate (DBP).[1]

Troubleshooting Guides

Problem 1: Poor Resolution and Peak Co-elution

Symptoms:

  • Peaks are not baseline separated.

  • Shoulders on peaks or merged peaks are observed.[5]

  • Inconsistent peak integration and quantification.

Troubleshooting Workflow:

G Troubleshooting Poor Resolution of this compound Isomers cluster_mp Mobile Phase Optimization cluster_column Stationary Phase Selection cluster_params Parameter Adjustment start Poor Resolution / Co-elution Observed optimize_mp Optimize Mobile Phase start->optimize_mp change_column Change Stationary Phase optimize_mp->change_column If resolution is still poor mp1 Adjust Solvent Strength (e.g., decrease organic modifier) mp2 Switch Organic Modifier (Acetonitrile vs. Methanol) mp3 Adjust pH (for ionizable isomers) adjust_params Adjust Other Parameters change_column->adjust_params If resolution is still poor col1 Switch to a Phenyl-Hexyl column for alternative selectivity col2 Use a longer column or a column with smaller particles (UHPLC) col3 For enantiomers, use a chiral stationary phase solution Improved Resolution adjust_params->solution If resolution is improved p1 Lower the flow rate p2 Optimize column temperature

Caption: A logical workflow for troubleshooting poor resolution of this compound isomers.

Problem 2: Peak Tailing or Asymmetry

Symptoms:

  • Peaks exhibit a tailing or fronting shape instead of a symmetrical Gaussian profile.

  • Poor peak integration and reduced sensitivity.

Possible Causes and Solutions:

CauseSolution
Secondary Interactions with Stationary Phase Phthalates can interact with residual silanol (B1196071) groups on silica-based columns, leading to peak tailing. Use a well-end-capped column or add a mobile phase modifier like triethylamine (B128534) (0.1%) to mask the silanols.[1]
Column Overload Injecting a sample that is too concentrated can lead to peak distortion. Dilute the sample or reduce the injection volume.[1]
Mismatched Injection Solvent If the sample is dissolved in a solvent significantly stronger than the initial mobile phase, peak distortion can occur. Whenever possible, dissolve the sample in the initial mobile phase.[1]
Extra-column Volume Excessive tubing length or diameter between the injector, column, and detector can cause band broadening and peak tailing. Use tubing with a smaller internal diameter (e.g., 0.125 mm) and minimize its length.[1]
Column Contamination or Degradation Accumulation of sample matrix components or degradation of the stationary phase can lead to poor peak shape. Flush the column with a strong solvent. If the problem persists, replace the column.[1]

Data Presentation

The following table summarizes typical HPLC conditions for the separation of diethyl phthalate (a this compound isomer) and other related phthalates.

ParameterMethod 1Method 2
Analytes Dimethyl phthalate (DMP), Diethyl phthalate (DEP), Dibutyl phthalate (DBP), Di(2-ethylhexyl) phthalate (DEHP)Diethyl phthalate (DEP)
Column C18Newcrom R1
Mobile Phase Acetonitrile:Water (90:10, v/v) with gradient elutionAcetonitrile, Water, and Phosphoric Acid
Flow Rate Not SpecifiedNot Specified
Temperature Not SpecifiedNot Specified
Detection UV-VisUV
Retention Time (DEP) 5.7 minutes[6]Not Specified
Reference [6][7]

Experimental Protocols

Protocol 1: General HPLC-UV Method for the Analysis of this compound Isomers (e.g., Diethyl Phthalate)

This protocol provides a general starting point for the analysis of this compound isomers using HPLC with UV detection. Optimization will likely be required for specific isomer pairs.

1. Standard Preparation: a. Prepare individual stock solutions of the this compound isomers of interest in methanol or acetonitrile at a concentration of 1000 µg/mL. b. Prepare working standards by diluting the stock solutions with the initial mobile phase to desired concentrations.

2. Sample Preparation: a. Dissolve a known quantity of the sample in a suitable solvent (ideally the initial mobile phase). b. If the sample contains particulates, filter it through a 0.45 µm syringe filter into an HPLC vial.

3. HPLC Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
  • Mobile Phase: A gradient of acetonitrile (B) and water (A).
  • Start with a composition of 50% B, hold for 2 minutes.
  • Increase to 95% B over 10 minutes.
  • Hold at 95% B for 5 minutes.
  • Return to 50% B over 1 minute and equilibrate for 5 minutes before the next injection.
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 30°C.
  • Injection Volume: 10 µL.
  • UV Detection: 230 nm.[8]

4. Analysis Procedure: a. Equilibrate the HPLC system with the initial mobile phase until a stable baseline is achieved. b. Inject the prepared standards and samples. c. Identify the peaks based on the retention times of the standards. d. Quantify the amount of each isomer using a calibration curve generated from the standards.

Experimental Workflow Diagram

G General Experimental Workflow for this compound Isomer Analysis cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing standard_prep Standard Preparation hplc_setup HPLC System Setup & Equilibration standard_prep->hplc_setup sample_prep Sample Preparation sample_prep->hplc_setup injection Injection of Standards & Samples hplc_setup->injection data_acq Data Acquisition injection->data_acq peak_id Peak Identification data_acq->peak_id quant Quantification peak_id->quant report Reporting quant->report

Caption: General workflow for the analysis of this compound isomers by HPLC.

References

Technical Support Center: Troubleshooting C12H16O4 Instability in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for C12H16O4 and its analogs. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues related to the stability of this compound isomers, with a focus on Diethyl Phthalate (B1215562) (DEP, C12H14O4), a compound frequently investigated in this context and sharing similar stability challenges, and Olivetolic Acid (this compound), in aqueous solutions during experimentation.

Frequently Asked Questions (FAQs)

Q1: My this compound solution appears cloudy or has visible precipitates. What is the cause and how can I fix it?

A1: Cloudiness or precipitation is a common indication of poor solubility. Many isomers of this compound, such as Diethyl Phthalate (DEP), have low solubility in water.[1][2] Precipitation can occur if the concentration exceeds the solubility limit in your specific aqueous buffer (considering pH and ionic strength).

Troubleshooting Steps:

  • Initial Dissolution in an Organic Solvent: It is recommended to first prepare a concentrated stock solution in an anhydrous organic solvent like Dimethyl Sulfoxide (DMSO) or ethanol (B145695).

  • Serial Dilution: Perform serial dilutions of the organic stock solution into your final aqueous experimental buffer. It is crucial to add the stock solution to the aqueous buffer while vortexing, not the other way around, to avoid localized high concentrations that can lead to precipitation.

  • Adjust pH: The solubility of some isomers, like Olivetolic Acid (a benzoic acid derivative), can be pH-dependent.[3] For acidic compounds, increasing the pH can enhance solubility, while for basic compounds, lowering the pH can have the same effect. Always check if pH adjustments are compatible with your experimental design.

  • Lower Final Concentration: If precipitation persists, consider reducing the final working concentration of the compound in your experiment.

Q2: I'm observing unexpected peaks in my HPLC analysis. What could they be?

A2: The appearance of new peaks in your chromatogram often points to the degradation of the parent compound. For ester-containing isomers like Diethyl Phthalate, the primary degradation pathway in aqueous solutions is hydrolysis.

  • Hydrolysis: Under alkaline conditions, Diethyl Phthalate hydrolyzes to monoethyl phthalate and subsequently to phthalic acid.[4][5] This process is catalyzed by both acids and bases but is significantly faster at higher pH.[1][4] At neutral pH, the hydrolysis is very slow, with a half-life of years.[1][6]

  • Oxidation: Although less common for DEP, other isomers or formulations might be susceptible to oxidation, especially if exposed to light, high temperatures, or if the buffer contains dissolved oxygen.[4][7]

  • Photodegradation: Some compounds can degrade upon exposure to UV light. While photodegradation of DEP in water is generally considered insignificant, it's good practice to protect solutions from light.[4][6]

Q3: My experimental results are inconsistent. What could be the cause?

A3: Inconsistent results can often be traced back to the instability of the compound in the experimental medium over the duration of the assay.

  • Time-Dependent Degradation: The compound may be degrading during your experiment. This is particularly relevant for lengthy incubations. It is advisable to prepare fresh solutions for each experiment and use them immediately.

  • pH Shifts in Media: In cell-based assays, cellular metabolism can alter the pH of the culture medium over time. A shift in pH can change the rate of hydrolysis of the compound, leading to variable concentrations of the active substance.

  • Temperature Fluctuations: Higher temperatures accelerate the rate of hydrolysis and other degradation reactions.[8][9] Ensure that your experiments are conducted at a consistent and controlled temperature.

  • Freeze-Thaw Cycles: Aliquot your concentrated stock solution into single-use volumes to minimize repeated freeze-thaw cycles. These cycles can introduce moisture, potentially accelerating degradation.

Q4: How can I prepare a stable aqueous solution of Diethyl Phthalate?

A4: The key to a stable working solution is proper preparation and handling.

  • Use a Co-solvent: Due to its low water solubility (around 1080 mg/L at 25°C), it is best to first dissolve Diethyl Phthalate in a water-miscible organic solvent (e.g., ethanol or DMSO) to create a stock solution.[2]

  • Buffered Solutions: Prepare your final aqueous solution using a buffer system to maintain a stable pH. For Diethyl Phthalate, a slightly acidic to neutral pH (around pH 4-7) is where it exhibits maximum stability against hydrolysis.[10]

  • Degassed Buffers: For sensitive experiments, consider using de-gassed water to prepare your buffers. This minimizes dissolved oxygen and reduces the potential for oxidative degradation.

  • Protection from Light: Always store and handle solutions in amber vials or containers wrapped in aluminum foil to prevent photodegradation.

Q5: What are the optimal storage conditions for stock and aqueous solutions?

A5: Proper storage is critical to maintaining the integrity of your compound.

  • Stock Solutions (in organic solvent): Store concentrated stock solutions at -20°C or -80°C in a desiccated environment. Aliquot into single-use vials to avoid repeated freeze-thaw cycles.

  • Aqueous Working Solutions: It is highly recommended to prepare aqueous working solutions fresh for each experiment. Do not store dilute aqueous solutions for extended periods, as the compound will be more susceptible to hydrolysis and other forms of degradation. If short-term storage is unavoidable, keep the solution at 2-8°C and protected from light. Diethyl phthalate is considered stable when stored in a well-closed container in a cool, dry place.[4]

Data Presentation

Table 1: Physicochemical Properties of Diethyl Phthalate (C12H14O4)

PropertyValueReference
Molecular Formula C12H14O4[1]
Molecular Weight 222.24 g/mol [1]
Appearance Clear, colorless liquid[1][2]
Water Solubility ~1100 mg/L at 25°C[2][6]
log Kow (Octanol-Water Partition Coefficient) 2.38 - 2.47[6]
Boiling Point 298-299 °C[4]
Melting Point -3 °C[4]
Density 1.12 g/mL at 25°C[4]

Table 2: Hydrolysis Half-life of Diethyl Phthalate in Aqueous Solutions

pHTemperature (°C)Half-lifeReference
7252.9 years[1]
7308.8 years[6]
825106 days[1]
830Not specified, but rate constant is 2.5 x 10⁻² /M·sec[4]
9308.8 years (Note: This value from the source seems inconsistent with the trend, likely a typo in the original document. Higher pH should lead to a shorter half-life)[4]

Experimental Protocols

Protocol 1: Preparation of Aqueous Working Solutions

This protocol describes the preparation of a 10 µM aqueous working solution from a 10 mM stock in DMSO.

  • Prepare Stock Solution: Accurately weigh the this compound isomer and dissolve it in anhydrous DMSO to a final concentration of 10 mM.

  • Aliquot and Store: Aliquot the stock solution into single-use amber vials and store at -20°C or -80°C.

  • Prepare Working Solution: a. Thaw a single aliquot of the 10 mM stock solution at room temperature. b. Add the required volume of the target aqueous buffer (e.g., 999 µL for a final volume of 1 mL) to a sterile tube. c. While vigorously vortexing the buffer, add the required volume of the 10 mM stock solution (e.g., 1 µL) drop-wise to the buffer.

  • Immediate Use: Use the freshly prepared working solution immediately. Do not store aqueous dilutions.

Protocol 2: Forced Degradation Study to Evaluate Stability

This protocol outlines a general procedure for assessing the stability of a this compound isomer under various stress conditions.

  • Preparation of Test Solutions: Prepare a solution of the compound in your experimental aqueous buffer at the desired concentration (e.g., 100 µM).

  • Application of Stress Conditions:

    • Acid Hydrolysis: Adjust the pH of the solution to ~2 with 0.1 M HCl.

    • Alkaline Hydrolysis: Adjust the pH of the solution to ~9 with 0.1 M NaOH.

    • Thermal Degradation: Incubate the solution at an elevated temperature (e.g., 60°C).

    • Photolytic Degradation: Expose the solution to UV light in a photostability chamber. A control sample should be wrapped in aluminum foil.

  • Sampling: At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each stressed solution.

  • Sample Analysis: Immediately analyze the aliquots using a stability-indicating HPLC method to quantify the remaining parent compound and detect any degradation products.

  • Data Analysis: Plot the concentration of the parent compound versus time for each condition to determine the degradation kinetics and half-life.

Mandatory Visualization

G cluster_0 Troubleshooting Workflow for this compound Instability Start Instability Observed (e.g., precipitation, new peaks) CheckSolubility Is the solution cloudy or has precipitate? Start->CheckSolubility CheckDegradation Are there unexpected peaks in HPLC? CheckSolubility->CheckDegradation No SolubilityIssue Probable Cause: Exceeded Solubility Limit CheckSolubility->SolubilityIssue Yes DegradationIssue Probable Cause: Chemical Degradation (e.g., Hydrolysis) CheckDegradation->DegradationIssue Yes SolubilitySolutions Solutions: 1. Prepare stock in organic solvent (DMSO/EtOH) 2. Add stock to buffer (not vice-versa) 3. Lower final concentration 4. Adjust pH if applicable SolubilityIssue->SolubilitySolutions DegradationSolutions Solutions: 1. Prepare solutions fresh 2. Control pH (use buffers) 3. Control temperature 4. Protect from light 5. Avoid freeze-thaw cycles DegradationIssue->DegradationSolutions

Caption: Troubleshooting workflow for this compound instability in aqueous solutions.

G cluster_1 Alkaline Hydrolysis Pathway of Diethyl Phthalate DEP Diethyl Phthalate (C12H14O4) MEP Monoethyl Phthalate DEP->MEP + H2O / OH- Ethanol1 Ethanol DEP->Ethanol1 + H2O / OH- PA Phthalic Acid MEP->PA + H2O / OH- Ethanol2 Ethanol MEP->Ethanol2 + H2O / OH-

Caption: Alkaline-catalyzed hydrolysis pathway of Diethyl Phthalate.

References

Technical Support Center: Optimizing Derivatization of 3,4-Dimethoxyphenylacetic Acid (DMPAA)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the derivatization of 3,4-Dimethoxyphenylacetic acid (DMPAA), a C12H16O4 isomer metabolite and valuable building block in organic synthesis.[1] The following information is designed to help diagnose and resolve common issues encountered during experimental procedures, particularly for analysis by gas chromatography-mass spectrometry (GC-MS).

Troubleshooting Guide

This guide addresses specific problems that may arise during the derivatization of DMPAA.

Issue 1: Low or No Product Yield

  • Q1: My reaction has run for the recommended time, but analysis shows a significant amount of unreacted DMPAA. What are the likely causes?

    A1: Several factors can lead to incomplete conversion. The most common culprits are:

    • Equilibrium Limitations: Esterification reactions are reversible. The presence of water, a byproduct, can shift the equilibrium back towards the starting materials, lowering the ester yield.[2][3]

    • Presence of Water: Moisture in the reagents or glassware is a primary cause of low yield.[2][4] Water can decompose silylating reagents or inhibit the forward reaction in esterification.[4] It is crucial to use anhydrous reagents and properly dried glassware.[2]

    • Insufficient Reagent: The concentration of the derivatizing reagent is important. It is generally recommended to use at least a 2:1 molar ratio of a silylating reagent like BSTFA to active hydrogens.[4]

    • Suboptimal Reaction Conditions: The reaction may not have been heated sufficiently or for a long enough duration to reach completion.[2][4] For example, while some alcohols can be derivatized in minutes at room temperature, sterically hindered carboxylic acids may require hours at elevated temperatures.[4]

  • Q2: I've confirmed my reagents are dry and used an excess of derivatizing agent, but my yield is still below expectations. How can I improve it?

    A2: To drive the reaction towards completion, consider these strategies:

    • Increase Reaction Time and/or Temperature: Extending the reaction time or increasing the temperature can help push the reaction to completion.[2][4] Monitoring the reaction's progress by a suitable technique (e.g., TLC or a pilot GC-MS run) is recommended to find the optimal conditions.[4]

    • Use a Catalyst: For silylation, adding a catalyst like trimethylchlorosilane (TMCS) can significantly accelerate the reaction rate for moderately hindered compounds.[1][4] For esterification, a strong acid catalyst like sulfuric acid is essential to protonate the carbonyl oxygen, making it more susceptible to nucleophilic attack.[5]

    • Remove Byproducts: For Fischer esterification, removing water as it forms can shift the equilibrium towards the product. This can be achieved using a Dean-Stark apparatus.[6]

Issue 2: Poor Chromatographic Results (Peak Tailing, Broad Peaks)

  • Q1: My GC-MS analysis of derivatized DMPAA shows significant peak tailing. What is the cause?

    A1: Peak tailing is often a sign of incomplete derivatization or interaction with active sites in the GC system.[1]

    • Incomplete Reaction: If some of the polar carboxylic acid groups on DMPAA remain underivatized, they can interact with active sites (e.g., free silanol (B1196071) groups) on the GC inlet liner or column, causing poor peak shape.[1]

    • System Activity: The GC system itself may have active sites. Ensure the use of a deactivated inlet liner and a high-quality, low-bleed GC column suitable for the analysis of derivatized acids. Silanizing laboratory glassware can also prevent sample loss through adsorption.[7]

  • Q2: How can I confirm if my derivatization is complete?

    A2: You can check for completeness by analyzing the reaction mixture and looking for the disappearance of the starting material's peak and the appearance of a single, sharp peak for the derivatized product. If you see two peaks, one for the derivatized and one for the underivatized analyte, the reaction is incomplete. You may need to optimize the reaction conditions (time, temperature, reagent concentration) to achieve a higher completion percentage.[4]

Issue 3: Presence of Multiple or Unexpected Peaks

  • Q1: My chromatogram shows multiple peaks for a single analyte. What could be the cause?

    A1: The presence of multiple peaks can arise from several sources:

    • Side Reactions: The derivatization conditions might be promoting the formation of byproducts.[8] This is particularly relevant if the reaction temperature is too high or if reactive impurities are present in the sample matrix.[5]

    • Reagent Impurities: Derivatization reagents are often used in large excess, so any impurities within the reagent can appear as significant peaks in the chromatogram.[9]

    • Formation of Different Derivatives: In some cases, partial derivatization or the formation of different derivatized isomers can occur, leading to multiple peaks.[9] For silylation, this could involve the formation of different silylated products.

Frequently Asked Questions (FAQs)

  • Q1: Why is derivatization of DMPAA necessary for GC-MS analysis?

    A1: DMPAA has a carboxylic acid functional group, which is polar and has an active hydrogen.[1] This makes the molecule have low volatility and poor thermal stability.[4] Without derivatization, DMPAA interacts with active sites in the GC system, leading to poor chromatographic peak shape and reduced sensitivity.[1] Derivatization converts the polar carboxyl group into a less polar, more volatile, and more thermally stable derivative, which is essential for robust GC-MS analysis.[1][4]

  • Q2: What are the most common derivatization methods for DMPAA?

    A2: The two most common methods for derivatizing carboxylic acids like DMPAA are silylation and alkylation (esterification).[1]

    • Silylation: This method replaces the acidic proton of the carboxyl group with a trimethylsilyl (B98337) (TMS) group.[1] Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are highly effective.[1]

    • Alkylation: This technique converts the carboxylic acid into an ester, most commonly a methyl ester.[1] Reagents like methyl chloroformate or diazomethane (B1218177) are often used.[1]

  • Q3: How do I choose between silylation and alkylation?

    A3: The choice depends on several factors, including laboratory preference, available reagents, and the specific requirements of the analytical method.[1]

    • Silylation is a very common and powerful technique, and reagents like BSTFA are effective for a wide range of functional groups (alcohols, phenols, carboxylic acids, amines).[4] Silyl derivatives are well-suited for GC-MS.[1]

    • Alkylation to form esters produces derivatives that are generally very stable and exhibit good chromatographic properties.[1]

  • Q4: What are the most critical parameters to control during a derivatization reaction?

    A4: The most critical parameters are the absence of moisture, reagent concentration, reaction temperature, and reaction time.[4] All glassware should be thoroughly dried, and anhydrous solvents and reagents should be used.[2] The derivatization reagent should be added in excess to drive the reaction to completion.[4] Both temperature and time must be optimized to ensure the reaction goes to completion without causing degradation or side reactions.[4]

Data Presentation: Comparison of Derivatization Parameters

Table 1: General Comparison of Silylation and Alkylation for DMPAA

ParameterSilylation (e.g., with BSTFA)Alkylation (e.g., Methyl Esterification)
Primary Reagent N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)Methyl Chloroformate (MCF), Diazomethane
Common Catalyst Trimethylchlorosilane (TMCS)Strong Acid (e.g., H₂SO₄), Methanol (B129727)
Reaction Speed Generally fast, often minutes at elevated temperature.[4]Can be slower, may require reflux for hours.[2]
Derivative Stability Generally stable for GC-MS, but can be moisture-sensitive.[4]Very stable.[1]
Byproducts Volatile and typically do not interfere with chromatography.[7]Water (in Fischer esterification), which can limit equilibrium.
Key Consideration Highly sensitive to moisture.[4]Reaction is often an equilibrium process.[2]

Table 2: Impact of Reagent Molar Ratio on Fischer Esterification Yield

Molar Ratio (Alcohol:Carboxylic Acid)Approximate Yield at EquilibriumReference
1:1~65%[5][6]
10:1~97%[5][6]
100:1~99%[6]

Experimental Protocols

Protocol 1: Silylation of DMPAA using BSTFA with TMCS Catalyst

This protocol describes the derivatization of DMPAA using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).[1]

  • Sample Preparation: Place a known amount of dried DMPAA sample (e.g., 1 mg) into a 2 mL autosampler vial. If the sample is in solution, evaporate the solvent to complete dryness under a gentle stream of nitrogen.[1]

  • Reagent Addition: Add 100 µL of an anhydrous solvent such as pyridine (B92270) or acetonitrile (B52724) to dissolve the sample.[1]

  • Derivatization: Add 100 µL of BSTFA with 1% TMCS to the vial.[1]

  • Reaction: Cap the vial tightly and heat at 70°C for 30 minutes in a heating block or oven.[1]

  • Cooling: Allow the vial to cool to room temperature.[1]

  • Analysis: The derivatized sample is now ready for injection into the GC-MS system.[1]

Protocol 2: Methyl Esterification of DMPAA (General Fischer Esterification)

This protocol provides a general method for the synthesis of the methyl ester of DMPAA.

  • Setup: In a dry round-bottom flask, combine DMPAA (1 equivalent), a large excess of anhydrous methanol (e.g., 10-20 equivalents, can also serve as the solvent), and a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents).[5]

  • Reaction: Attach a reflux condenser and heat the mixture to reflux (approximately 65°C for methanol) with stirring.[5] Monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).

  • Workup: Cool the reaction mixture to room temperature. Neutralize the acid catalyst by carefully adding a saturated solution of sodium bicarbonate until effervescence ceases.[5]

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate (B1210297) (3x volumes).[5]

  • Washing: Wash the combined organic layers sequentially with water and then with a saturated brine solution.[5]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude methyl ester product.[5] The product can be further purified by column chromatography if necessary.

Visualizations

DerivatizationWorkflow cluster_prep 1. Sample Preparation cluster_reaction 2. Derivatization Reaction cluster_analysis 3. Analysis DrySample Dry Sample/ Solvent Evaporation AddSolvent Add Anhydrous Solvent DrySample->AddSolvent AddReagent Add Derivatizing Reagent (Excess) AddSolvent->AddReagent HeatReact Heat Reaction (e.g., 70°C, 30 min) AddReagent->HeatReact CoolSample Cool to RT HeatReact->CoolSample InjectGCMS Inject into GC-MS CoolSample->InjectGCMS caption Figure 1. General experimental workflow for DMPAA derivatization for GC-MS analysis.

Figure 1. General experimental workflow for DMPAA derivatization for GC-MS analysis.

TroubleshootingWorkflow start Low Derivatization Yield Detected check_water Are reagents and glassware anhydrous? start->check_water check_reagent Is reagent in sufficient excess? check_water->check_reagent Yes solution_dry Action: Dry reagents and glassware thoroughly. check_water->solution_dry No check_conditions Are reaction conditions (time, temp) optimal? check_reagent->check_conditions Yes solution_reagent Action: Increase molar ratio of reagent. check_reagent->solution_reagent No solution_conditions Action: Increase reaction time and/or temperature. Consider catalyst. check_conditions->solution_conditions No success Yield Improved check_conditions->success Yes solution_dry->check_water solution_reagent->check_reagent solution_conditions->check_conditions caption Figure 2. A logical workflow for troubleshooting low derivatization yield.

Figure 2. A logical workflow for troubleshooting low derivatization yield.

References

How to reduce interference in C12H16O4 mass spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the mass spectrometry analysis of C12H16O4, commonly known as Dibutyl Phthalate (B1215562) (DBP). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) to help resolve specific issues encountered during experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common challenges in this compound analysis, providing explanations and actionable solutions.

Q1: I am observing a high background signal or "ghost peaks" in my chromatograms, even in blank injections. What is the likely cause and how can I resolve it?

A1: High background and ghost peaks are common issues in phthalate analysis due to their ubiquitous presence in laboratory environments.

Possible Causes:

  • Contamination from Lab Consumables: Plasticizers like DBP can leach from plasticware (e.g., pipette tips, centrifuge tubes, vials), solvents, and reagents.

  • System Contamination: Phthalates can accumulate in the GC or LC system, including the injector, column, and transfer lines. Septum bleed in GC systems is a frequent source of contamination.

  • Mobile Phase Contamination: For LC-MS, trace amounts of DBP in the mobile phase solvents can cause persistent ghost peaks, especially in gradient elution.

Troubleshooting Workflow:

Troubleshooting workflow for background contamination.

Solutions:

  • Use Phthalate-Free Consumables: Whenever possible, use glassware or polypropylene (B1209903) containers. Rinse all labware with high-purity solvents known to be free of phthalates.

  • System Cleaning: Regularly clean the injector port. For GC-MS, use low-bleed septa and bake out the column according to the manufacturer's instructions. For LC-MS, flushing the system with a strong solvent mixture (e.g., isopropanol, acetone) can help remove contaminants.

  • Solvent and Reagent Purity: Use the highest purity solvents (e.g., "phthalate-free" or LC-MS grade). Test new bottles of solvents to ensure they are clean.

  • Contamination Trap: In LC-MS, installing a trap column or an in-line filter between the solvent mixer and the injector can remove mobile phase contaminants.

Q2: My signal intensity for this compound is low, and I'm experiencing significant ion suppression. How can I improve my signal-to-noise ratio?

A2: Low signal intensity and ion suppression are often caused by matrix effects, where co-eluting compounds from the sample interfere with the ionization of the analyte.

Troubleshooting Decision Tree:

start Low Signal Intensity / Ion Suppression q1 Is the sample matrix complex (e.g., biological fluid, food extract)? start->q1 a1_yes Matrix effects are likely the primary cause. q1->a1_yes Yes a1_no Issue may be related to MS parameters or chromatography. q1->a1_no No improve_cleanup Implement/Optimize Sample Cleanup: - Solid-Phase Extraction (SPE) - Liquid-Liquid Extraction (LLE) - QuEChERS a1_yes->improve_cleanup dilute_sample Dilute the sample extract to reduce the concentration of matrix components. a1_yes->dilute_sample optimize_chrom Optimize Chromatographic Separation: - Adjust mobile phase gradient - Test a different column chemistry - Reduce flow rate a1_no->optimize_chrom optimize_ms Optimize Mass Spectrometer Settings: - Tune ion source parameters (voltages, temperatures, gas flows) - Check for optimal ionization mode (positive vs. negative ESI) - Use an isotopically labeled internal standard a1_no->optimize_ms improve_cleanup->optimize_chrom dilute_sample->optimize_chrom optimize_chrom->optimize_ms

Decision tree for addressing low signal and ion suppression.

Solutions:

  • Enhance Sample Preparation: The most effective way to combat matrix effects is to remove interfering compounds before analysis.

    • Solid-Phase Extraction (SPE): Offers excellent cleanup by selectively isolating the analyte.

    • Liquid-Liquid Extraction (LLE): A fundamental technique to partition the analyte into a cleaner solvent.

    • QuEChERS: A quick and effective method for a wide range of matrices, especially in food analysis.

  • Optimize Chromatography: Improve the separation between this compound and matrix components.

    • Gradient Adjustment: A shallower gradient around the elution time of your analyte can improve resolution from co-eluting interferences.

    • Column Selection: If co-elution persists, switching to a column with a different stationary phase chemistry (e.g., Phenyl-Hexyl instead of C18) can alter selectivity.

  • Adjust Mass Spectrometer Parameters:

    • Ion Source Tuning: Optimize parameters such as capillary voltage, source temperature, and gas flows to maximize the signal for this compound.

    • Use an Internal Standard: An isotopically labeled internal standard (e.g., DBP-d4) is highly recommended. It co-elutes with the analyte and experiences similar matrix effects, allowing for more accurate quantification.[1]

Quantitative Impact of Sample Cleanup on Matrix Effects:

Matrix effects, expressed as percentage ion suppression, can be significantly reduced with appropriate sample preparation.

Matrix TypeIon Suppression (DBP) without CleanupIon Suppression (DBP) with SPE Cleanup
Surface Water< 5%< 1%
Wastewater Effluent10-30%< 5%
Food Extracts (e.g., oils)> 50%5-15%

Data synthesized from multiple sources indicating typical ranges of ion suppression.

Q3: I am having trouble separating this compound from its isomers, like diisobutyl phthalate (DIBP). How can I resolve this co-elution?

A3: Co-elution of isomers is a common challenge as they often have very similar physicochemical properties. Resolution requires optimizing chromatographic selectivity.

Key Isomers of this compound:

  • Dibutyl phthalate (DBP)

  • Diisobutyl phthalate (DIBP)

  • sec-Butyl phthalate

  • tert-Butyl phthalate

Solutions:

  • Chromatographic Optimization:

    • Column Choice: Use a high-resolution capillary column (for GC) or a column with a different selectivity (for LC). Phenyl-type columns can offer better separation for aromatic compounds like phthalates compared to standard C18 columns.

    • Mobile/Carrier Gas Flow Rate: Optimizing the flow rate can improve column efficiency and resolution. While a faster flow reduces analysis time, a slower flow often enhances separation.

    • Temperature/Gradient Program: A slow and shallow temperature ramp (GC) or solvent gradient (LC) around the elution time of the isomers is crucial for their separation.

  • Mass Spectrometry:

    • While isomers have the same mass and often similar fragmentation patterns, careful examination of the relative abundance of qualifier ions may reveal subtle differences that can aid in identification.

    • Scheduled Multiple Reaction Monitoring (sMRM) can be employed if there is at least partial chromatographic separation, allowing the mass spectrometer to look for specific transitions only within a narrow retention time window for each isomer.

Typical GC-MS Parameters for Isomer Separation:

ParameterSetting
Column Agilent DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Oven Program Start at 60°C, hold for 1 min, ramp to 280°C at 10°C/min, hold for 5 min
Injector Temp 250°C
Transfer Line Temp 280°C
Ion Source Temp 230°C
Quantifier Ion (DBP/DIBP) m/z 149
Qualifier Ions (DBP/DIBP) m/z 205, 223

These are starting parameters and may require optimization for your specific instrument and application.[1]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for this compound from Aqueous Samples

This protocol is suitable for cleaning up water samples prior to LC-MS or GC-MS analysis.

Materials:

Procedure:

  • Cartridge Conditioning: Sequentially pass 5 mL of ethyl acetate, followed by 5 mL of methanol, and finally 10 mL of deionized water through the C18 cartridge. Do not allow the cartridge to go dry.

  • Sample Loading: Load up to 500 mL of the water sample onto the cartridge at a flow rate of approximately 5-10 mL/min.

  • Washing: Wash the cartridge with 5 mL of deionized water to remove polar interferences.

  • Drying: Dry the cartridge by applying a vacuum or positive pressure of nitrogen for 10-15 minutes.

  • Elution: Elute the retained this compound with two 3 mL aliquots of ethyl acetate or acetonitrile into a clean collection tube.

  • Concentration: Evaporate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.

  • Analysis: The sample is now ready for injection into the LC-MS or GC-MS system.

Performance Data for SPE of Phthalates:

AnalyteRecovery Rate (%)Limit of Detection (LOD)
Dimethyl Phthalate (DMP)98 - 1100.025 - 0.05 mg/L
Diethyl Phthalate (DEP)98 - 1100.025 - 0.05 mg/L
Dibutyl Phthalate (DBP) 98 - 110 0.025 - 0.05 mg/L
Bis(2-ethylhexyl) Phthalate (DEHP)98 - 1100.025 - 0.05 mg/L

Data adapted from studies using Florisil SPE cartridges with ethyl acetate elution.

Protocol 2: Liquid-Liquid Extraction (LLE) for this compound

This protocol is a classic method for extracting this compound from aqueous matrices.

Materials:

  • Separatory Funnel (glass)

  • n-Hexane or Dichloromethane (extraction solvent)

  • Sodium Chloride (NaCl)

  • Anhydrous Sodium Sulfate (B86663)

  • Rotary evaporator or nitrogen evaporation system

Procedure:

  • Sample Preparation: Place 100 mL of the aqueous sample into a separatory funnel.

  • Salting Out (Optional): Add 5-10 g of NaCl to the sample and dissolve by swirling. This increases the ionic strength and improves extraction efficiency.

  • First Extraction: Add 30 mL of n-hexane to the separatory funnel. Stopper and shake vigorously for 2 minutes, venting frequently to release pressure.

  • Phase Separation: Allow the layers to separate.

  • Collect Organic Layer: Drain the organic layer (top layer for n-hexane) into a collection flask.

  • Repeat Extraction: Repeat the extraction (steps 3-5) two more times with fresh portions of n-hexane, combining the organic extracts.

  • Drying: Pass the combined extract through a funnel containing anhydrous sodium sulfate to remove residual water.

  • Concentration: Concentrate the dried extract to 1 mL using a rotary evaporator or a gentle stream of nitrogen.

  • Analysis: The sample is ready for analysis.

Protocol 3: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) for this compound in Food Samples

This protocol is adapted for the extraction of phthalates from complex food matrices.

Materials:

  • 50 mL Centrifuge Tubes

  • Acetonitrile (ACN)

  • QuEChERS Extraction Salts (e.g., 4 g MgSO₄, 1 g NaCl)

  • Dispersive SPE (dSPE) Cleanup Tubes (e.g., containing PSA and C18 sorbents)

  • Centrifuge

Procedure:

  • Sample Homogenization: Weigh 10-15 g of the homogenized food sample into a 50 mL centrifuge tube. If the sample is dry, add an appropriate amount of water.

  • Extraction: Add 15 mL of acetonitrile to the tube. Cap and shake vigorously for 1 minute.

  • Salting Out: Add the QuEChERS extraction salts. Immediately cap and shake vigorously for 1 minute.

  • Centrifugation: Centrifuge the tube at ≥3000 g for 5 minutes.

  • Dispersive SPE Cleanup: Transfer an aliquot of the upper acetonitrile layer (e.g., 6 mL) to a dSPE cleanup tube containing PSA (to remove organic acids) and C18 (to remove lipids).

  • Vortex and Centrifuge: Vortex the dSPE tube for 30 seconds, then centrifuge for 5 minutes.

  • Final Extract: The supernatant is the final extract. It can be analyzed directly or after a solvent exchange if necessary.

Performance Data for QuEChERS in Edible Oils:

AnalyteRecovery Rate (%)
Dibutyl Phthalate (DBP) 84 - 106%
Other Phthalates85 - 105%

Data from studies using QuEChERS followed by ionic-liquid-based dispersive liquid-liquid microextraction.[2]

References

Enhancing the solubility of C12H16O4 for cell culture experiments

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides technical support for researchers, scientists, and drug development professionals working with compounds of the molecular formula C12H16O4. It offers troubleshooting advice and detailed protocols to enhance solubility for successful cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What are some common examples of this compound used in research?

The molecular formula this compound represents several different isomers, including naturally occurring compounds and synthetic molecules. Some examples found in research literature include Pogostone, Senkyunolide I, Olivetolic Acid, and various methoxy-substituted styrenes and cinnamyl alcohols.[1][2][3][4][5] These compounds are often investigated for their potential biological activities.

Q2: What are the general solubility characteristics of this compound compounds?

Compounds with the formula this compound are generally characterized by low aqueous solubility due to their hydrophobic nature.[6][7] For instance, Pogostone is a powder that is soluble in organic solvents like ethyl acetate, methanol, and ethanol (B145695) but is poorly soluble in water.[3] Successful use in aqueous cell culture media typically requires a carefully planned dissolution strategy.

Q3: Which organic solvent is recommended for creating a stock solution of a this compound compound?

Dimethyl sulfoxide (B87167) (DMSO) is the most commonly used solvent for preparing high-concentration stock solutions of hydrophobic compounds for cell culture.[6][8] Other organic solvents such as ethanol can also be used.[3][9] It is crucial to start with a high-concentration stock in 100% DMSO (or another suitable solvent) to minimize the final solvent concentration in the cell culture medium.[10]

Q4: What is the maximum concentration of DMSO that is safe for most cell lines?

The tolerance of cell lines to DMSO can vary. However, a final concentration of DMSO at or below 0.1% (v/v) is generally considered safe for the majority of cell lines, causing minimal to no cytotoxicity.[6][10] Some robust cell lines may tolerate up to 0.5%, but it is essential to perform a solvent toxicity control experiment to determine the specific tolerance of your cell line.

Troubleshooting Guide: Compound Precipitation

One of the most common challenges when working with hydrophobic compounds like this compound is their tendency to precipitate out of solution when added to aqueous cell culture media.[11][12] The following guide helps diagnose and solve this issue.

Common Causes and Solutions for Precipitation
Issue DescriptionPotential CauseRecommended Solution
Immediate, heavy precipitate forms upon adding the stock solution to the media.The compound's final concentration exceeds its solubility limit in the aqueous medium; a rapid solvent polarity shift.Prepare a more dilute stock solution. Perform serial dilutions in the culture medium. Add the stock solution dropwise to the pre-warmed medium while gently swirling.[12]
Fine, crystalline precipitate appears over time (minutes to hours).The solution is supersaturated, leading to slow crystallization.Lower the final working concentration of the compound. Ensure the cell culture medium is pre-warmed to 37°C before adding the compound.[12]
Cloudy or milky appearance in the medium.The compound is interacting with components in the medium, such as proteins or salts in fetal bovine serum (FBS).Test the compound's solubility in serum-free media first. If the compound is stable, consider reducing the serum concentration. You may also filter the final solution through a 0.22 µm sterile filter, but be aware this might lower the effective compound concentration.[12]
Precipitate forms after refrigeration of the media containing the compound.The compound has lower solubility at colder temperatures (e.g., 4°C).Always prepare fresh media with the compound immediately before use. Avoid storing media containing hydrophobic compounds at low temperatures.[12]
Precipitate appears after pH changes or adding other supplements.The compound's solubility is pH-dependent, or it reacts with other media components.Check the pKa of your compound; its solubility may be affected by the media's pH.[13] When preparing media from powder, ensure components like calcium salts are dissolved separately to prevent reactions.[11][14][15]
Visual Troubleshooting Flowchart

The following flowchart provides a logical sequence for diagnosing and resolving precipitation issues.

G start Precipitate Observed in Cell Culture Media q1 When did precipitation occur? start->q1 immediately Immediately upon adding stock q1->immediately Immediately over_time Over time in incubator q1->over_time Over Time after_storage After cold storage (4°C) q1->after_storage After Storage sol_immediate Action: 1. Lower final concentration. 2. Add stock dropwise to warmed media. 3. Use a co-solvent or surfactant. immediately->sol_immediate sol_over_time Action: 1. Lower final concentration. 2. Ensure incubator humidity is optimal to prevent evaporation. 3. Check for media pH shifts. over_time->sol_over_time sol_after_storage Action: Prepare media fresh before each use. Do not store media containing the compound. after_storage->sol_after_storage

Caption: Troubleshooting flowchart for this compound precipitation.

Experimental Protocols

Protocol 1: Standard Two-Step Method for Preparing Working Solutions

This protocol is suitable for most hydrophobic compounds that are soluble in DMSO.

  • Prepare a High-Concentration Stock Solution:

    • Weigh the this compound compound accurately.

    • Dissolve the compound in 100% sterile DMSO to create a high-concentration stock solution (e.g., 10-50 mM). Ensure the compound is completely dissolved by vortexing. This is your master stock .

    • Store the master stock in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[11]

  • Prepare the Final Working Solution:

    • Thaw an aliquot of the master stock at room temperature.

    • Pre-warm your complete cell culture medium to 37°C.

    • Perform a serial dilution. For example, directly add a small volume of the master stock to the pre-warmed medium to achieve the final desired concentration (e.g., add 1 µL of a 10 mM stock to 1 mL of medium for a final concentration of 10 µM).

    • Immediately after adding the stock, mix thoroughly by gentle swirling or pipetting to ensure rapid and even dispersion.

    • Visually inspect for any signs of precipitation before adding to your cells.

Protocol 2: Three-Step Method for Highly Insoluble Compounds

For compounds that precipitate even with the standard method, this enhanced protocol can improve solubility by utilizing serum proteins as carriers.[6]

G cluster_0 Step 1: Master Stock Preparation cluster_1 Step 2: Intermediate Dilution cluster_2 Step 3: Final Working Solution s1 Dissolve this compound in 100% DMSO (e.g., 10 mM) s2 Dilute 10x in pre-warmed (50°C) Fetal Bovine Serum (FBS) s1->s2 s3 Perform final dilution in pre-warmed (37°C) cell culture medium s2->s3 end end s3->end Ready for Cell Treatment

Caption: Workflow for the three-step solubilization protocol.

  • Step 1: Prepare Master Stock in DMSO

    • Prepare a 10 mM stock solution of the this compound compound in pure, sterile DMSO.[6]

    • If the compound is difficult to dissolve, briefly vortex at maximum speed and warm the solution to 37°C in a water bath.[6]

  • Step 2: Intermediate Dilution in Serum

    • Pre-warm pure Fetal Bovine Serum (FBS) to approximately 50°C in a water bath.

    • Dilute the DMSO master stock 10-fold into the pre-warmed FBS (e.g., add 10 µL of 10 mM stock to 90 µL of FBS to get a 1 mM intermediate stock). The serum proteins can help stabilize the compound.[6]

    • Keep this intermediate solution warm (around 40°C) to maintain solubility.[6]

  • Step 3: Final Dilution in Culture Medium

    • Pre-warm your complete cell culture medium to 37°C.

    • Perform the final dilution using the intermediate stock from Step 2 to achieve the desired final concentration. For example, add 10 µL of the 1 mM intermediate stock to 990 µL of medium for a final concentration of 10 µM.

    • Mix gently and immediately add to your cell cultures.

Potential Signaling Pathways

Compounds with the molecular structure of this compound, particularly natural products, are often studied for their impact on cellular signaling pathways involved in processes like cell proliferation, apoptosis, and inflammation. While the specific pathway depends on the exact isomer and cell type, common targets include the PI3K/Akt, MAPK, and NF-κB pathways.[16][17][18] Zearalenone (B1683625) (ZEA), a compound with a different structure but also known to affect reproductive cells, has been shown to modulate the PI3K-AKT and JNK signaling pathways.[16][19]

G cluster_pathways Potential Intracellular Signaling Pathways cluster_outcomes Cellular Outcomes compound This compound (e.g., Pogostone) pi3k PI3K/Akt Pathway compound->pi3k modulates mapk MAPK Pathway (JNK, ERK) compound->mapk modulates nfkb NF-κB Pathway compound->nfkb modulates proliferation ↓ Cell Proliferation pi3k->proliferation apoptosis Apoptosis mapk->apoptosis inflammation ↓ Inflammation nfkb->inflammation

Caption: Hypothetical signaling pathways modulated by this compound.

References

Technical Support Center: Quantification of Dimethyl Phthalate (DMP)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the quantification of Dimethyl phthalate (B1215562) (DMP).

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of Dimethyl phthalate (DMP) contamination in the laboratory?

A1: Phthalate contamination is a pervasive issue in analytical laboratories due to their widespread use as plasticizers.[1][2][3][4] Identifying and mitigating these sources is critical for accurate DMP quantification.

Primary Contamination Sources:

  • Laboratory Consumables: Plastic items are a major source of contamination. This includes pipette tips, syringes, sample vials and caps, and filters.[3][5][6][7] Studies have shown that significant leaching of phthalates can occur from these materials.[6][7]

  • Solvents and Reagents: Even high-purity solvents can contain trace levels of phthalates.[3] It is crucial to test solvents and reagents for phthalate contamination by concentrating a large volume and analyzing the residue.

  • Glassware: Improperly cleaned glassware can retain phthalate residues. It is recommended to wash glassware with a phosphate-free detergent, rinse thoroughly with tap and deionized water, followed by a solvent rinse (e.g., acetone (B3395972) or hexane), and then bake at a high temperature (e.g., 400°C for 4 hours).[3][8]

  • Laboratory Equipment: Tubing, especially PVC, and other plastic components in analytical instruments like HPLC systems can leach phthalates.[3]

  • Laboratory Environment: Phthalates are semi-volatile compounds and can be present in laboratory air and dust, originating from building materials like flooring, paints, and cables.[3][4] This airborne contamination can settle on surfaces and enter samples.

  • Personal Care Products: Cosmetics, lotions, and soaps used by laboratory personnel can contain phthalates and be a source of contamination.[3]

Q2: My analytical blanks show significant DMP peaks. How can I troubleshoot this?

A2: High phthalate background in blanks is a common problem that requires a systematic approach to identify and eliminate the source of contamination.[3]

The following workflow can help isolate the source of contamination:

cluster_0 Troubleshooting High DMP Background in Blanks Start High DMP Background Detected Prep_Blank Prepare a 'Method Blank' (all reagents, no sample) Start->Prep_Blank Solvent_Blank Analyze a 'Solvent Blank' (pure solvent) Prep_Blank->Solvent_Blank Contamination_Source Isolate Contamination Source Solvent_Blank->Contamination_Source Sample_Prep Sample Preparation Steps (e.g., extraction, concentration) Contamination_Source->Sample_Prep If Method Blank is high and Solvent Blank is low Reagents Reagents and Solvents Contamination_Source->Reagents If both blanks are high System Analytical System (GC/LC-MS) Contamination_Source->System If Solvent Blank is high Remediate Remediate Contamination Sample_Prep->Remediate Reagents->Remediate System->Remediate Verify Verify with New Blanks Remediate->Verify

Caption: A systematic workflow for troubleshooting high DMP background in analytical blanks.

Q3: I'm observing poor peak shapes (tailing, fronting, or broadening) for DMP in my chromatograms. What are the potential causes and solutions?

A3: Poor peak shape can significantly impact the accuracy and precision of DMP quantification. The cause can be related to the sample, the chromatographic system, or the method parameters.[9][10][11]

ProblemPotential CausesRecommended Solutions
Peak Tailing Active Sites: Silanol groups on the GC liner, column, or packing material can interact with DMP.- Use a deactivated liner and an inert column.[5] - Trim the front end of the column to remove accumulated non-volatile residues.[12] - Ensure proper column installation to minimize dead volume.[12]
Column Contamination: Buildup of matrix components on the column.- Bake out the column at a high temperature.[3] - Implement a more rigorous sample cleanup procedure.[13]
Peak Fronting Column Overload: Injecting too much sample onto the column.- Dilute the sample. - Reduce the injection volume.[14]
Sample/Solvent Mismatch: The solvent used to dissolve the sample is much stronger than the mobile phase.- Use the initial mobile phase as the sample solvent.[14]
Peak Broadening High Dead Volume: Extra-column volume in fittings, tubing, or the detector cell.- Ensure all connections are tight and use tubing with the smallest possible inner diameter.[12]
Slow Injection: Slow transfer of the sample into the inlet.- For GC, use a fast autosampler injection.
Inappropriate Flow Rate: A flow rate that is too low can lead to band broadening.- Optimize the carrier gas or mobile phase flow rate.[12]

Q4: My DMP recovery is low and inconsistent. What steps can I take to improve it?

A4: Low and variable recovery of DMP is often related to issues in the sample preparation and extraction process.[15]

Troubleshooting Low Recovery:

  • Inefficient Extraction: The chosen extraction method may not be suitable for the sample matrix.

    • Solution: Optimize extraction parameters such as solvent type, pH, and extraction time. Consider alternative extraction techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE).[1][13]

  • Analyte Degradation: DMP can degrade under harsh pH conditions or at high temperatures.[5]

    • Solution: Ensure that the pH of the sample and extraction solvents is controlled. Avoid excessive heating during sample preparation.

  • Matrix Effects: Co-eluting compounds from the sample matrix can suppress or enhance the ionization of DMP in the mass spectrometer source, leading to inaccurate quantification.[13][16]

    • Solution:

      • Improve sample cleanup to remove interfering matrix components.[13]

      • Use matrix-matched calibration standards to compensate for matrix effects.[13]

      • Employ an isotopically labeled internal standard (e.g., DMP-d4) to correct for both extraction efficiency and matrix effects.[17]

Troubleshooting Guides

Guide 1: Disappearing or Drastically Reduced DMP Peaks in GC-MS Analysis

This is a common and frustrating problem that can halt an analytical run. The following workflow provides a logical sequence to diagnose the issue.[5]

cluster_1 Troubleshooting DMP Peak Disappearance in GC-MS Start DMP Peak Disappearance Observed Check_System Are other peaks (e.g., internal standards) also missing? Start->Check_System System_Failure System-Level Failure Check_System->System_Failure Yes Analyte_Specific Analyte-Specific Issue Check_System->Analyte_Specific No Check_Syringe Check Syringe and Injection System_Failure->Check_Syringe Check_MS Check MS Detector Status System_Failure->Check_MS Check_Carrier_Gas Verify Carrier Gas Flow System_Failure->Check_Carrier_Gas Review_Sample_Prep Review Sample Preparation Analyte_Specific->Review_Sample_Prep Inspect_Inlet Inspect GC Inlet Analyte_Specific->Inspect_Inlet Evaluate_Column Evaluate GC Column Analyte_Specific->Evaluate_Column Resolve Issue Resolved Check_Syringe->Resolve Clogged/Defective Syringe Check_MS->Resolve Detector Off/Not Tuned Check_Carrier_Gas->Resolve No Carrier Gas/Major Leak Review_Sample_Prep->Resolve Inefficient Extraction/Analyte Degradation Inspect_Inlet->Resolve Active Liner/Septum Bleed Evaluate_Column->Resolve Column Contamination/Breakage

Caption: A logical workflow to diagnose the cause of disappearing DMP peaks in a GC-MS system.

Experimental Protocols

Protocol 1: General Glassware Cleaning Procedure for Phthalate Analysis

To minimize background contamination, a rigorous glassware cleaning protocol is essential.[3][8]

  • Initial Wash: Manually scrub glassware with a laboratory-grade, phosphate-free detergent and hot water.

  • Tap Water Rinse: Rinse thoroughly with tap water at least three times.

  • Deionized Water Rinse: Rinse with deionized or Milli-Q water at least three times.

  • Solvent Rinse: In a fume hood, rinse with high-purity acetone or hexane (B92381) to remove any remaining organic residues.

  • Baking: Place the glassware in a muffle furnace and bake at 400°C for at least 4 hours.

  • Storage: After cooling, cover the openings with pre-cleaned aluminum foil (rinsed with hexane) and store in a clean, dust-free environment.[3]

Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE) for Water Samples

This protocol provides a general guideline for extracting DMP from water samples. Optimization for specific water matrices may be required.

  • Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol (B129727) followed by 5 mL of deionized water through the cartridge. Do not allow the cartridge to go dry.

  • Sample Loading: Pass 100 mL of the water sample through the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.

  • Washing: Wash the cartridge with 5 mL of deionized water to remove any polar interferences.

  • Drying: Dry the cartridge by passing air or nitrogen through it for 20-30 minutes.

  • Elution: Elute the trapped DMP from the cartridge with 5 mL of a suitable solvent, such as ethyl acetate (B1210297) or a mixture of dichloromethane (B109758) and hexane.

  • Concentration: Concentrate the eluate to a final volume of 1 mL under a gentle stream of high-purity nitrogen.

  • Analysis: The extract is now ready for GC-MS or LC-MS analysis.

Quantitative Data Summary

The following tables summarize typical validation parameters for DMP quantification using chromatographic methods. These values can vary depending on the specific instrument, method, and matrix.

Table 1: Typical Recovery and Precision Data for DMP in Water Samples

Spiked ConcentrationAverage Recovery (%)Relative Standard Deviation (RSD, %)Reference
30 ng/mL93.4 - 101.13.6 - 7.4 (intra-day)[18]
300 ng/mL95.7 - 104.5< 9.3 (inter-day)[18]
0.04 - 0.2 mg/kg (in soil)70.27 - 80.832.1 - 5.7[19]
River, Lake, Rain Water90.6 - 105.5Not specified[20]

Table 2: Typical Limits of Detection (LOD) and Quantification (LOQ) for DMP

Analytical MethodMatrixLODLOQReference
GC-IT/MSWater1-8 ng/mL5-14 ng/mL[18]
GC-MSSurface Water0.01-0.17 µg/LNot specified[17]
ic-ELISAWater0.01 ng/mL0.02 ng/mL[20]
GC-MSIndoor Air0.5 - 1.2 ng/m³1.7 - 4.0 ng/m³[21]

References

Technical Support Center: C12H16O4 (Divaric Acid) Experimental Procedures

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for C12H16O4, with a focus on Divaric Acid (2,4-dihydroxy-6-propylbenzoic acid). This resource is designed for researchers, scientists, and drug development professionals to address common experimental variability and reproducibility issues. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and illustrative diagrams to support your work.

Troubleshooting Guides & FAQs

This section addresses specific issues that may arise during the synthesis, purification, and analysis of Divaric Acid.

Synthesis

Q1: My synthesis of Divaric Acid resulted in a low yield. What are the potential causes and solutions?

A1: Low yields in the synthesis of resorcylic acids like Divaric Acid, often prepared via Kolbe-Schmitt reaction or similar carboxylations of resorcinols, can be attributed to several factors.

  • Incomplete Reaction: The carboxylation of the resorcinol (B1680541) precursor may not have gone to completion.

    • Troubleshooting:

      • Ensure the reaction is run for the recommended duration. Monitor reaction progress using Thin Layer Chromatography (TLC).

      • Verify the temperature and pressure conditions are optimal for the specific carboxylation method.

  • Side Reactions: Competing side reactions can consume starting materials or the desired product.

    • Troubleshooting:

      • Maintain an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the electron-rich phenol (B47542) ring.

      • Control the reaction temperature carefully, as higher temperatures can sometimes favor side product formation.

  • Suboptimal Reagent Stoichiometry: An incorrect ratio of reactants can limit the yield.

    • Troubleshooting:

      • Carefully measure and use the correct molar ratios of the resorcinol precursor, base, and carboxylating agent (e.g., CO2).

Q2: The final product of my Divaric Acid synthesis is discolored (pink, brown, or dark). How can I prevent this?

A2: Discoloration of phenolic compounds is a common issue, often arising from the formation of colored oxidation products.

  • Oxidation: Phenols are susceptible to oxidation, especially in the presence of air, light, or trace metal impurities.

    • Troubleshooting:

      • Perform the reaction and workup under an inert atmosphere.

      • Use degassed solvents to minimize dissolved oxygen.

      • Avoid exposure of the reaction mixture and final product to direct light.

  • Residual Impurities: Contamination from starting materials or byproducts can impart color.

    • Troubleshooting:

      • Ensure the purity of your starting resorcinol.

      • Thorough purification of the final product is crucial (see Purification section below).

Purification

Q3: I'm having difficulty purifying Divaric Acid by recrystallization. What are some common issues and solutions?

A3: Recrystallization is a primary method for purifying phenolic acids, but challenges can arise.

  • Poor Crystal Formation: The compound may "oil out" or precipitate as an amorphous solid instead of forming crystals.

    • Troubleshooting:

      • Cool the saturated solution slowly to encourage crystal growth. Rapid cooling can lead to precipitation.

      • Scratch the inside of the flask with a glass rod to create nucleation sites.

      • Add a seed crystal of pure Divaric Acid if available.

  • Co-precipitation of Impurities: Impurities may crystallize along with the desired product.

    • Troubleshooting:

      • Ensure you are using the minimum amount of hot solvent to fully dissolve the compound. Using too much solvent will reduce the recovery of the pure product.

      • If the product is still impure after one recrystallization, a second recrystallization may be necessary.

  • Product Discoloration During Recrystallization: The product may become colored during the heating process.

    • Troubleshooting:

      • Activated charcoal can be used to remove colored impurities. However, it should be used with caution for phenolic compounds as it can sometimes react to form colored complexes.[1] Use a minimal amount and filter the hot solution.

Q4: When should I consider using column chromatography to purify Divaric Acid?

A4: Column chromatography is a valuable technique when recrystallization is ineffective, particularly for separating compounds with similar solubilities.

  • Separating Closely Related Impurities: If your crude product contains impurities with similar polarity to Divaric Acid, column chromatography can provide better separation.

  • Removing Baseline Impurities: For removing highly polar or non-polar impurities that are not effectively removed by recrystallization.

    • Troubleshooting Common Column Chromatography Issues:

      • Poor Separation: Optimize the solvent system (eluent). Start with a non-polar solvent and gradually increase the polarity. A typical system for phenolic acids is a gradient of ethyl acetate (B1210297) in hexane (B92381) or dichloromethane (B109758) with a small amount of acetic or formic acid to keep the carboxylic acid protonated.

      • Band Tailing: This can be caused by the interaction of the acidic phenol and carboxylic acid groups with the silica (B1680970) gel. Adding a small percentage of a volatile acid (e.g., 0.1-1% acetic acid or formic acid) to the eluent can suppress this interaction and lead to sharper peaks.

Analysis & Stability

Q5: I am observing peak tailing or broad peaks when analyzing Divaric Acid by HPLC. What could be the cause?

A5: Peak tailing in the HPLC analysis of phenolic compounds is a frequent problem.

  • Secondary Interactions with the Stationary Phase: The hydroxyl and carboxyl groups of Divaric Acid can have secondary interactions with the silica backbone of C18 columns.[2]

    • Troubleshooting:

      • Mobile Phase pH: The pH of the mobile phase is critical.[2] Acidifying the mobile phase (e.g., with 0.1% formic acid or phosphoric acid) will ensure the carboxylic acid is protonated, reducing its interaction with the stationary phase and leading to sharper peaks.

      • Column Choice: Consider using a column with end-capping or a different stationary phase designed for polar compounds.

  • Column Overload: Injecting too much sample can lead to poor peak shape.[2]

    • Troubleshooting:

      • Reduce the concentration of the injected sample.

Q6: My HPLC chromatogram shows overlapping peaks, making quantification of Divaric Acid difficult. How can I resolve this?

A6: Co-elution of compounds with similar retention times is a common challenge in the analysis of complex mixtures containing phenolic compounds.[3]

  • Suboptimal Chromatographic Conditions: The mobile phase gradient or flow rate may not be optimized for separation.

    • Troubleshooting:

      • Adjust the Gradient: A shallower gradient can improve the resolution between closely eluting peaks.

      • Change the Organic Modifier: Switching from acetonitrile (B52724) to methanol (B129727) (or vice versa) can alter the selectivity of the separation.

      • Use a Diode Array Detector (DAD): If peaks are not fully resolved, a DAD can be used to check the spectral purity of the peaks and can sometimes allow for quantification of co-eluting compounds by analyzing different wavelengths.[3]

Q7: My Divaric Acid sample appears to be degrading over time. What are the best storage conditions?

A7: Dihydroxybenzoic acids are susceptible to degradation, particularly through oxidation.[4]

  • Recommended Storage:

    • Solid Form: Store as a solid in a tightly sealed container, protected from light, and at a low temperature (e.g., -20°C). Storing under an inert atmosphere (argon or nitrogen) can further enhance stability.

    • In Solution: Solutions of Divaric Acid are less stable than the solid. If solutions must be stored, use degassed solvents, protect from light, and store at low temperatures. Prepare solutions fresh whenever possible for the most reproducible results.

Quantitative Data Summary

The following tables provide typical quantitative data for syntheses and analyses related to phenolic acids like Divaric Acid. Note that actual results will vary depending on the specific experimental conditions.

Table 1: Synthesis Yields of Resorcylic Acids via Kolbe-Schmitt Reaction

PrecursorReaction ConditionsReported YieldReference
ResorcinolAqueous potassium bicarbonate, reflux57-60%Organic Syntheses[5]
ResorcinolGaseous CO2, aqueous KOH, ultrasonicationNot specifiedResearchGate[6]

Table 2: Typical HPLC Parameters for Phenolic Acid Analysis

ParameterValue
Column C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A Water with 0.1% formic acid or acetic acid
Mobile Phase B Acetonitrile or Methanol with 0.1% acid
Gradient Typically starting with a low percentage of B, increasing to a high percentage over 20-30 minutes
Flow Rate 0.8 - 1.2 mL/min
Detection Wavelength ~280 nm (for general phenolic compounds)
Column Temperature 25-30 °C

Detailed Experimental Protocols

Protocol 1: Synthesis of β-Resorcylic Acid (a model for Divaric Acid)

This protocol is adapted from Organic Syntheses for the preparation of β-resorcylic acid (2,4-dihydroxybenzoic acid), a close structural analog of Divaric Acid.[5]

  • Reaction Setup: In a 5-L flask equipped with a reflux condenser, combine 200 g of resorcinol, 1 kg of potassium acid carbonate, and 2 L of water.

  • Heating: Heat the mixture on a steam bath for four hours. Then, increase the heat to achieve vigorous reflux for 30 minutes. During this time, pass a rapid stream of carbon dioxide through the solution.

  • Acidification: While the solution is still hot, carefully add 900 cc of concentrated hydrochloric acid through a tube that delivers the acid to the bottom of the flask.

  • Crystallization: Allow the flask to cool to room temperature, then chill in an ice bath to crystallize the product.

  • Isolation: Collect the crude product by filtration. The mother liquor can be extracted with ether to recover more product.

  • Purification: The crude acid (approximately 260-270 g) can be purified by recrystallization from about 1 L of boiling water, potentially with the addition of a small amount of activated charcoal to remove color. Filter the hot solution and cool to induce crystallization.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Choose a solvent in which Divaric Acid is sparingly soluble at room temperature but highly soluble when hot. Water or aqueous ethanol (B145695) mixtures are often suitable for phenolic acids.

  • Dissolution: Place the crude Divaric Acid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling while stirring to dissolve the solid completely.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities (and charcoal, if used).

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Collection and Drying: Collect the pure crystals by vacuum filtration, wash them with a small amount of cold solvent, and allow them to air dry or dry in a vacuum oven.

Protocol 3: HPLC Analysis of Divaric Acid
  • Sample Preparation: Accurately weigh a small amount of the Divaric Acid sample and dissolve it in the mobile phase or a compatible solvent (e.g., methanol, acetonitrile) to a known concentration (e.g., 1 mg/mL). Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC System Setup:

    • Column: C18 reverse-phase column.

    • Mobile Phase: Prepare mobile phase A (e.g., water + 0.1% formic acid) and mobile phase B (e.g., acetonitrile + 0.1% formic acid). Degas both solvents.

    • Method: Set up a gradient elution method (e.g., 10% B to 90% B over 20 minutes), with a flow rate of 1.0 mL/min and a column temperature of 30°C.

  • Analysis: Inject a standard solution of pure Divaric Acid to determine its retention time. Then, inject the prepared sample solution.

  • Data Processing: Integrate the peak corresponding to Divaric Acid to determine its purity or concentration by comparing its peak area to that of the standard.

Visualizations

Below are diagrams illustrating key workflows and concepts related to working with Divaric Acid.

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis s1 Starting Materials (Resorcinol Derivative + CO2) s2 Carboxylation Reaction s1->s2 Base, Heat, Pressure s3 Acidification & Workup s2->s3 p1 Crude Product s3->p1 p2 Recrystallization p1->p2 p3 Column Chromatography (if needed) p2->p3 Impure p4 Pure Divaric Acid p2->p4 p3->p4 a1 Purity Check (HPLC) p4->a1 a2 Structure Verification (NMR, MS) a1->a2 troubleshooting_hplc start HPLC Analysis Issue issue1 Peak Tailing / Broadening? start->issue1 issue2 Overlapping Peaks? issue1->issue2 No cause1a Secondary Silanol Interactions issue1->cause1a Yes cause1b Incorrect Mobile Phase pH issue1->cause1b Yes cause1c Column Overload issue1->cause1c Yes cause2a Suboptimal Gradient issue2->cause2a Yes cause2b Poor Solvent Selectivity issue2->cause2b Yes solution1a Add Acid to Mobile Phase (e.g., 0.1% Formic Acid) cause1a->solution1a cause1b->solution1a solution1b Reduce Sample Concentration cause1c->solution1b solution2a Optimize Gradient Slope cause2a->solution2a solution2b Switch Organic Solvent (ACN <=> MeOH) cause2b->solution2b signaling_pathway compound Divaric Acid (this compound) target Potential Target (e.g., Enzyme, Receptor) compound->target Binds/Inhibits pathway2 Downstream Effectors target->pathway2 Modulates Activity pathway1 Upstream Signaling (e.g., Kinase Cascade) pathway1->target response Cellular Response (e.g., Anti-inflammatory, Cytotoxic) pathway2->response

References

Technical Support Center: Method Refinement for Sensitive Detection of C12H16O4 Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining methods for the sensitive detection of C12H16O4 metabolites. The content is structured in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the initial and most critical steps for developing a sensitive detection method for this compound metabolites?

A1: The initial and most critical steps involve thorough sample preparation and the selection of an appropriate analytical technique.[1] Sample preparation is paramount to remove interferences and pre-concentrate the analytes of interest.[1] For sensitive detection of small molecules like this compound metabolites, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method due to its high sensitivity and selectivity.[2]

Q2: Why is LC-MS/MS considered the gold standard for analyzing this compound metabolites?

A2: LC-MS/MS offers unparalleled sensitivity and selectivity, making it ideal for quantifying low-abundance metabolites in complex biological matrices.[2] The liquid chromatography step separates the this compound metabolites from other compounds, while the tandem mass spectrometry allows for specific detection and quantification, even in the presence of co-eluting substances.[3][4]

Q3: How do I choose the right ionization technique for my this compound metabolite?

A3: Electrospray ionization (ESI) is the most common and effective ionization technique for a broad range of metabolites.[5] The choice between positive and negative ion mode depends on the chemical structure of your specific this compound isomer. It is advisable to test both modes during method development to determine which provides a better signal.[6]

Q4: What should I consider when selecting an internal standard for quantitative analysis?

A4: For accurate quantification, the gold standard is to use a stable isotope-labeled internal standard of the this compound metabolite you are analyzing.[7] If a specific standard is not available, a structurally similar compound with a different mass can be used. The internal standard should have similar chromatographic behavior and ionization efficiency to the analyte.[8]

Troubleshooting Guide

This guide addresses specific problems that may arise during the analysis of this compound metabolites.

Problem Potential Cause(s) Recommended Solution(s)
Low Signal Intensity / Poor Sensitivity Suboptimal ionization source parameters.Optimize ESI source parameters, including capillary voltage, gas temperatures, and gas flow rates.[2]
Inefficient sample extraction and cleanup.Evaluate different sample preparation techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to improve recovery and remove matrix components.[9]
Analyte instability.Assess the stability of your this compound metabolite under different storage and sample processing conditions.[10] Consider adding stabilizers if necessary.[5]
High Background Noise Contaminated solvents or reagents.Use high-purity, LC-MS grade solvents and reagents to minimize background noise.[11]
Carryover from previous injections.Implement a robust needle wash protocol and inject blank samples between experimental samples to check for carryover.[12]
In-source fragmentation.Optimize ionization source conditions to minimize in-source fragmentation, which can create interfering ions.[13]
Poor Peak Shape (Tailing or Fronting) Column overload.Reduce the injection volume or dilute the sample to avoid overloading the analytical column.
Inappropriate mobile phase pH.Adjust the mobile phase pH to ensure the this compound metabolite is in a single ionic form.
Secondary interactions with the column.Consider using a column with bio-inert hardware to reduce non-specific binding of analytes.[14]
Inconsistent Retention Times Inadequate column equilibration.Ensure the column is properly equilibrated with the initial mobile phase conditions before each injection.[11]
Fluctuations in mobile phase composition.Prepare fresh mobile phase daily and ensure proper mixing and degassing.
Temperature variations.Use a column oven to maintain a stable column temperature throughout the analytical run.
Matrix Effects (Ion Suppression or Enhancement) Co-eluting matrix components.Improve chromatographic separation to resolve the this compound metabolite from interfering compounds.[7]
Inefficient sample cleanup.Employ more rigorous sample preparation methods to remove phospholipids (B1166683) and other matrix components.[9]
Inappropriate internal standard.Use a stable isotope-labeled internal standard that co-elutes with the analyte to compensate for matrix effects.[7]

Experimental Protocols

Generic Sample Preparation Protocol for Plasma/Serum
  • Aliquoting: Transfer 100 µL of plasma or serum to a clean microcentrifuge tube.

  • Internal Standard Spiking: Add the internal standard solution to the sample.

  • Protein Precipitation: Add 400 µL of ice-cold acetonitrile (B52724) or methanol (B129727). Vortex for 1 minute.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase. Vortex and transfer to an autosampler vial.

General LC-MS/MS Method Parameters
  • Liquid Chromatography:

    • Column: A C18 reversed-phase column is a good starting point (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.

    • Gradient: Develop a gradient to ensure good separation of the analyte from other matrix components.

    • Flow Rate: 0.2 - 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry:

    • Ion Source: Electrospray Ionization (ESI).

    • Polarity: Positive or Negative (to be optimized).

    • Scan Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.

    • Parameter Optimization: Optimize source-dependent parameters (e.g., capillary voltage, gas flow) and compound-dependent parameters (e.g., collision energy) for the specific this compound metabolite and its fragments.[6]

Data Presentation

Table 1: Example MRM Transitions for a Hypothetical this compound Metabolite
AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound Metabolite225.1179.115
This compound Metabolite225.1123.125
Internal Standard230.1184.115
Table 2: Sample Recovery and Matrix Effect Evaluation
Sample TypeAnalyte Peak AreaRecovery (%)Matrix Effect (%)
Analyte in Solvent1,500,000--
Pre-extraction Spike1,275,00085-
Post-extraction Spike1,200,000-80 (Suppression)

Mandatory Visualization

Experimental_Workflow Experimental Workflow for this compound Metabolite Analysis cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample_Collection Sample Collection (e.g., Plasma, Urine) Internal_Standard Add Internal Standard Sample_Collection->Internal_Standard Extraction Extraction (LLE or SPE) Internal_Standard->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation LC_Separation LC Separation Evaporation->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Quantification Quantification Peak_Integration->Quantification

Caption: A generalized workflow for the analysis of this compound metabolites.

Troubleshooting_Logic Troubleshooting Decision Tree for Low Signal Intensity Start Low Signal Intensity Detected Check_MS_Tuning Check MS Tuning & Calibration Start->Check_MS_Tuning Optimize_Source Optimize Source Parameters (Voltage, Gas Flow, Temp) Check_MS_Tuning->Optimize_Source Tuning OK Resolved Signal Intensity Improved Check_MS_Tuning->Resolved Tuning Issue Found & Fixed Check_Sample_Prep Review Sample Preparation Optimize_Source->Check_Sample_Prep Improve_Extraction Improve Extraction Efficiency (Test LLE vs. SPE) Check_Sample_Prep->Improve_Extraction Recovery < 80% Check_Chromatography Evaluate Chromatography Check_Sample_Prep->Check_Chromatography Recovery > 80% Improve_Extraction->Check_Chromatography Improve_Peak_Shape Optimize Gradient & Mobile Phase Check_Chromatography->Improve_Peak_Shape Poor Peak Shape Check_Chromatography->Resolved Good Peak Shape Improve_Peak_Shape->Resolved

References

Technical Support Center: Storage and Handling of Olivetolic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Olivetolic acid during storage.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for Olivetolic acid?

Olivetolic acid is susceptible to two main degradation pathways: oxidation and decarboxylation.[1]

  • Oxidation: The phenolic hydroxyl groups on the Olivetolic acid molecule are prone to oxidation, which can be initiated by exposure to air (oxygen) and/or light.[1] This process can lead to the formation of the corresponding quinone, often resulting in a discoloration of the material (e.g., turning yellow or brown).[1]

  • Decarboxylation: This reaction involves the loss of the carboxyl group (-COOH) as carbon dioxide (CO₂). It is primarily promoted by heat or exposure to UV light and results in the formation of olivetol.[1]

In the context of its biosynthesis, other related byproducts such as pentyl diacetic lactone (PDAL) and hexanoyl triacetic acid lactone (HTAL) can also be formed, particularly in the absence of the enzyme Olivetolic acid cyclase (OAC).[1][2]

Q2: What are the optimal storage conditions for solid Olivetolic acid?

To ensure the long-term stability of solid Olivetolic acid, it is crucial to protect it from light, moisture, and air.

Storage DurationTemperatureRecommended Conditions
Long-term -20°CStore in a sealed, airtight container, preferably under an inert atmosphere (e.g., argon or nitrogen).[1][3] Use of an amber vial is recommended to protect from light.[1]
Short-term 2–8°CKeep in a sealed, light-protected container.[1][3]
Shipping Ambient (15-25°C)Shipped in airtight, moisture-proof containers.[3] Desiccants and oxygen absorbers can be included for risk mitigation.[3]

Q3: Can Olivetolic acid be stored in solution? If so, what are the recommended conditions?

While preparing solutions fresh is always the best practice, stock solutions of Olivetolic acid can be stored under specific conditions to maintain stability.

Storage TemperatureRecommended DurationSolventsKey Recommendations
-80°C Up to 6 monthsDMSO, Ethanol, Methanol (B129727)Store in airtight containers.[1] Aliquot into single-use vials to minimize freeze-thaw cycles.[1] Greater stability is observed in acidic conditions.[1]
-20°C Up to 1 monthDMSO, Ethanol, MethanolStore in airtight containers away from moisture.[4] Aliquot to avoid repeated freeze-thaw cycles.[1]

Note: The stability of Olivetolic acid in solution is pH-dependent, with greater stability observed in acidic conditions.[1]

Troubleshooting Guides

Scenario 1: Discoloration of Solid Olivetolic Acid

  • Symptom: The solid Olivetolic acid powder has turned yellow or brown.[1]

  • Possible Cause: Oxidation due to exposure to air (oxygen) and/or light.[1]

  • Recommended Actions:

    • Ensure the compound is stored in an airtight container. For long-term storage, flushing the container with an inert gas like argon or nitrogen is highly recommended.[1]

    • Always use amber or opaque vials to protect the compound from light.[1]

    • Verify that the storage temperature is consistently maintained at the recommended level (-20°C for long-term).[1]

Scenario 2: Loss of Potency or Inconsistent Results with Stored Analytical Standards

  • Symptom: Analytical results show a decrease in the concentration of Olivetolic acid over time, or there is poor reproducibility between experiments.

  • Possible Cause(s):

    • Degradation due to improper storage conditions (temperature, light, moisture).[1]

    • Repeated freeze-thaw cycles of stock solutions, which can accelerate degradation.[1]

  • Recommended Actions:

    • Prepare aliquots of your stock solution in single-use vials. This prevents the need to repeatedly warm and refreeze the main stock.[1]

    • For maximum stability of solutions, store aliquots at -80°C.[1]

    • Periodically check the purity of your working standards against a freshly prepared standard using a stability-indicating HPLC method.[1]

Scenario 3: Precipitation Observed in Frozen Stock Solutions

  • Symptom: Solid particles are visible in the stock solution after thawing.

  • Possible Cause: Poor solubility of Olivetolic acid in the chosen solvent at low temperatures.[1]

  • Recommended Actions:

    • Before use, gently warm the vial and vortex thoroughly to ensure the precipitate has completely redissolved.[1]

    • Ensure the solution is clear before making any dilutions for your experiments.[1]

    • If the issue persists, consider using a different solvent or a co-solvent system to improve solubility at low temperatures.[1]

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is designed to intentionally degrade Olivetolic acid to identify potential degradation products and validate a stability-indicating analytical method.

  • Prepare Stock Solution: Create a 1 mg/mL stock solution of Olivetolic acid in methanol.[1]

  • Set Up Stress Conditions (in separate, labeled vials):

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 N HCl. Incubate at 60°C for 24 hours.[1]

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 N NaOH. Incubate at 60°C for 24 hours.[1]

    • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

    • Thermal Degradation: Incubate 1 mL of stock solution at 60°C for 24 hours.

    • Photodegradation: Expose 1 mL of stock solution to direct UV light for 24 hours.

    • Control: Keep 1 mL of stock solution under normal storage conditions (-20°C, protected from light).

  • Neutralization & Dilution (for Acid/Base samples): After incubation, cool the acid and base hydrolysis samples to room temperature. Neutralize the acid sample with 1 mL of 0.1 N NaOH and the base sample with 1 mL of 0.1 N HCl. Dilute all samples to a final volume of 10 mL with methanol.[1]

  • Analysis: Analyze all stressed samples and the control sample using the Stability-Indicating HPLC Method (Protocol 2).[1]

Protocol 2: Stability-Indicating HPLC Method

This HPLC method can be used to separate Olivetolic acid from its potential degradation products.

ParameterCondition
HPLC System Standard HPLC with a UV or Photodiode Array (PDA) detector[1]
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)[1]
Mobile Phase A Water with 0.1% Formic Acid[1]
Mobile Phase B Acetonitrile with 0.1% Formic Acid[1]
Gradient 40% B to 95% B over 20 minutes[1]
Flow Rate 1.0 mL/min[1]
Column Temperature 30 °C[1]
Detection Wavelength 220 nm and 280 nm[1]
Injection Volume 10 µL
Sample Preparation Dissolve the sample in methanol to ~0.1 mg/mL and filter through a 0.45 µm syringe filter.[1]

Visualizations

cluster_stressors Stressors Oxygen Oxygen / Air OA Olivetolic Acid Oxygen->OA Light UV Light Light->OA Heat Heat Heat->OA Quinone Olivetolic Acid Quinone OA->Quinone Oxidation Olivetol Olivetol OA->Olivetol Decarboxylation

Caption: Key degradation pathways of Olivetolic acid.

start Instability or Analytical Issue Observed storage Review Storage Conditions (Temp, Light, Atmosphere) start->storage storage_ok Storage OK? storage->storage_ok hplc Review HPLC Method (Mobile Phase, Column, Detector) hplc_ok HPLC Method OK? hplc->hplc_ok prep Review Sample Preparation (Solvent, Concentration, Filtration) optimize_prep Optimize Prep: - Use fresh, high-purity solvent - Check solubility - Aliquot standards prep->optimize_prep storage_ok->hplc Yes correct_storage Correct Storage: - Store at -20°C to -80°C - Use amber, airtight vials - Use inert atmosphere storage_ok->correct_storage No hplc_ok->prep Yes optimize_hplc Optimize HPLC: - Adjust gradient - Try new column - Check lamp hplc_ok->optimize_hplc No

Caption: Troubleshooting workflow for Olivetolic acid stability.

References

Technical Support Center: Scale-Up Synthesis of C12H16O4 (Diethyl Phthalate)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support hub for the scale-up synthesis of C12H16O4, with a focus on Diethyl Phthalate (B1215562) (DEP). This resource is tailored for researchers, scientists, and drug development professionals to navigate the challenges of transitioning DEP synthesis from the laboratory bench to larger-scale production.

Troubleshooting Guide

This section addresses specific issues that may arise during the scale-up of Diethyl Phthalate synthesis, which is commonly produced by the esterification of phthalic anhydride (B1165640) with ethanol (B145695) using an acid catalyst.[1][2][3]

Issue 1: Low Reaction Yield or Incomplete Conversion

Q: My scale-up reaction has stalled, and analysis shows a significant amount of unreacted phthalic anhydride. What are the primary causes?

A: Low conversion in Fischer esterification is a common scale-up challenge. The primary reasons include:

  • Equilibrium Limitations: Esterification is a reversible reaction.[4][5] The water generated as a byproduct can hydrolyze the ester back to the starting materials, limiting the yield.[4][6] On a larger scale, inefficient water removal is often magnified.

  • Insufficient Catalyst: The catalyst-to-reactant ratio may not have been scaled correctly. An inadequate amount of acid catalyst will result in a slow or stalled reaction.[4]

  • Poor Heat Transfer: In larger reactors, achieving and maintaining a uniform temperature is more difficult. Cold spots in the reactor can slow down the reaction rate.

  • Inadequate Mixing: If the mixing is not efficient, reactants may not be in sufficient contact, leading to localized areas of low conversion.

Issue 2: Product Purity is Below Target Specification (e.g., <99.5%)

Q: After purification, my Diethyl Phthalate has a noticeable color and an acidic odor. What impurities are likely present and how can I remove them?

A: Off-spec purity is often due to residual starting materials or byproducts from side reactions.

  • Residual Acid Catalyst: Sulfuric acid, if not completely neutralized during the workup, can remain and cause an acidic odor. It can also lead to product degradation over time.

  • Unreacted Phthalic Anhydride/Phthalic Acid: Incomplete conversion or hydrolysis of the anhydride can leave these acidic impurities in the crude product.

  • Side Products: At elevated temperatures, ethanol can dehydrate to form diethyl ether. Other side reactions can also generate colored impurities.[6]

Issue 3: Extended Reaction Times Compared to Lab Scale

Q: My pilot-scale reaction is taking significantly longer to reach completion than the bench-scale experiments. Why is this happening?

A: Reaction time often increases during scale-up due to several factors:

  • Mass and Heat Transfer Limitations: In larger vessels, the surface-area-to-volume ratio decreases, making both heating and mixing less efficient.

  • Slower Reagent Addition: For safety reasons, reagents are often added more slowly on a larger scale to control the reaction exotherm.

  • Inefficient Water Removal: The equipment used for water removal (e.g., a Dean-Stark trap) may not be proportionally as efficient at a larger scale.[7]

Frequently Asked Questions (FAQs)

Q1: How can I effectively shift the reaction equilibrium to favor product formation and increase yield?

A1: To maximize your yield, you need to actively push the equilibrium to the right. The most effective strategies are:

  • Use an Excess of a Reactant: Using a large excess of ethanol is a common and effective method to drive the reaction forward.[7]

  • Continuous Water Removal: Employ a Dean-Stark apparatus or similar azeotropic distillation setup to remove water as it is formed.[6][7] This is a highly effective way to prevent the reverse reaction.

Q2: What are the critical safety considerations when scaling up this synthesis?

A2: Key safety considerations include:

  • Exothermic Reaction: The reaction is exothermic, and on a large scale, heat can build up rapidly. Ensure the reactor has adequate cooling capacity and that reagents are added at a controlled rate.

  • Handling of Sulfuric Acid: Concentrated sulfuric acid is highly corrosive. Use appropriate personal protective equipment (PPE) and ensure procedures are in place for safe handling and transfer.

  • Flammable Solvents: Ethanol is flammable. Ensure the reactor and surrounding equipment are properly grounded and that the area is well-ventilated to prevent the buildup of flammable vapors.

Q3: What are the differences between industrial-grade and cosmetic-grade Diethyl Phthalate?

A3: The primary difference lies in the purity and odor profile. Cosmetic-grade DEP requires a higher purity (often >99.9%) and must be essentially odorless to be used as a fixative in fragrances and other personal care products.[8][9] Industrial-grade DEP may have a lower purity specification.[9]

Data Presentation

Table 1: Effect of Catalyst and Temperature on Reaction Yield
CatalystCatalyst Loading (mol%)Temperature (°C)Reaction Time (h)Yield (%)
H₂SO₄1.0100685
H₂SO₄1.0120492
H₂SO₄2.0120495
p-TsOH2.0120690
Table 2: Comparison of Purification Methods
MethodThroughputPurity AchievedSolvent ConsumptionComplexity
Neutralization & WashingHigh98.5-99.5%ModerateLow
Vacuum DistillationModerate>99.8%LowModerate
Steam DistillationModerate>99.9%High (water)High

Experimental Protocols

Pilot-Scale Synthesis of Diethyl Phthalate (Illustrative Protocol)

1. Reactor Setup:

  • A 100 L glass-lined reactor equipped with a mechanical stirrer, temperature probe, reflux condenser, and a Dean-Stark trap is charged with phthalic anhydride (12.0 kg) and toluene (B28343) (40 L).

2. Reagent Addition:

  • Ethanol (20 L, excess) is added to the reactor.

  • With vigorous stirring, concentrated sulfuric acid (300 mL) is slowly and carefully added. A slight exotherm should be noted.

3. Reaction:

  • The mixture is heated to reflux (approx. 110-120°C).

  • Water is collected in the Dean-Stark trap. The reaction is monitored by tracking the amount of water collected and by periodic sampling for GC analysis.

  • Reflux is continued until the theoretical amount of water has been collected or the reaction is deemed complete by GC.

4. Workup and Purification:

  • The reactor is cooled to room temperature.

  • The reaction mixture is transferred to a separation vessel and washed with a 5% sodium carbonate solution until the aqueous layer is basic.

  • The organic layer is then washed with brine.

  • The toluene and excess ethanol are removed under reduced pressure.

  • The crude Diethyl Phthalate is then purified by vacuum distillation to yield a colorless liquid.

Visualizations

G Overall Synthesis Workflow for Diethyl Phthalate cluster_0 Reaction Stage cluster_1 Purification Stage Start Start Charge_Reactors Charge Reactor with Phthalic Anhydride & Ethanol Start->Charge_Reactors Add_Catalyst Add Sulfuric Acid Catalyst Charge_Reactors->Add_Catalyst Heat_Reflux Heat to Reflux & Collect Water via Dean-Stark Add_Catalyst->Heat_Reflux Monitor_Reaction Monitor Progress (GC, water collection) Heat_Reflux->Monitor_Reaction Cooldown Cool Reaction Mixture Monitor_Reaction->Cooldown Neutralize Wash with Na2CO3 Solution Cooldown->Neutralize Wash_Brine Wash with Brine Neutralize->Wash_Brine Solvent_Removal Remove Solvent (Rotovap/Distillation) Wash_Brine->Solvent_Removal Vacuum_Distillation Purify by Vacuum Distillation Solvent_Removal->Vacuum_Distillation Final_Product High-Purity Diethyl Phthalate Vacuum_Distillation->Final_Product

Caption: Workflow for the scale-up synthesis and purification of Diethyl Phthalate.

G Troubleshooting Low Yield Start Low Yield Observed Check_Water Is water being effectively removed? Start->Check_Water Check_Catalyst Is catalyst concentration sufficient? Check_Water->Check_Catalyst Yes Solution_Water Improve Dean-Stark efficiency or use a drying agent Check_Water->Solution_Water No Check_Temp Is reaction temperature uniform and optimal? Check_Catalyst->Check_Temp Yes Solution_Catalyst Increase catalyst loading (e.g., from 1% to 2%) Check_Catalyst->Solution_Catalyst No Solution_Temp Improve reactor mixing and check heating jacket Check_Temp->Solution_Temp No Solution_Excess Increase excess of ethanol to shift equilibrium Check_Temp->Solution_Excess Yes

Caption: Decision tree for troubleshooting low yield in esterification reactions.

G Esterification Reaction Pathway Phthalic_Anhydride Phthalic_Anhydride Protonation Protonation of Carbonyl (H+ catalyst) Phthalic_Anhydride->Protonation Ethanol Ethanol Nucleophilic_Attack Nucleophilic Attack by Ethanol Ethanol->Nucleophilic_Attack Protonation->Nucleophilic_Attack Tetrahedral_Intermediate Tetrahedral_Intermediate Nucleophilic_Attack->Tetrahedral_Intermediate Proton_Transfer Proton Transfer Tetrahedral_Intermediate->Proton_Transfer Elimination Elimination of Water Proton_Transfer->Elimination Diethyl_Phthalate Diethyl_Phthalate Elimination->Diethyl_Phthalate Water Water Elimination->Water Byproduct

Caption: Key steps in the acid-catalyzed Fischer esterification mechanism.

References

Technical Support Center: Optimizing Buffer pH for C12H16O4 Enzymatic Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing buffer pH in enzymatic assays involving C12H16O4. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable advice for experimental success.

Frequently Asked Questions (FAQs)

Q1: Why is buffer pH so critical for enzymatic assays?

The pH of a reaction buffer is a paramount factor as it directly influences the enzyme's activity and stability.[1] Every enzyme functions optimally within a specific, narrow pH range.[1] Deviations from this optimal pH can lead to a significant loss of function for several reasons:

  • Ionization State: pH affects the protonation state of amino acid residues within the enzyme's active site and on its surface. These charges are often crucial for substrate binding and the catalytic mechanism.[1]

  • Enzyme Structure: Extreme pH values can disrupt the delicate balance of hydrogen bonds and electrostatic interactions that maintain the enzyme's three-dimensional structure, potentially leading to denaturation and irreversible inactivation.[1]

  • Substrate Properties: The pH can also alter the charge and solubility of the substrate and any necessary cofactors.[1]

Q2: What are the essential qualities of a good buffer for enzyme assays?

An ideal buffer for enzymatic studies should have several key characteristics:

  • Appropriate pKa: The buffer's pKa should be close to the desired assay pH, as a buffer is most effective within ±1 pH unit of its pKa.[1]

  • Chemical Inertness: The buffer components should not interact with or inhibit the enzyme, substrate, or cofactors.[1] For instance, phosphate (B84403) buffers may precipitate certain divalent metal ions.

  • High Buffering Capacity: The buffer should be able to resist pH changes that may occur during the reaction.[2] This is typically achieved by using a sufficient buffer concentration, generally between 25-100 mM.[1]

  • Temperature Stability: The pH of some buffers can be sensitive to temperature changes.[2][3] It's important to choose a buffer that maintains a stable pH at the assay's incubation temperature.[2]

  • Appropriate Ionic Strength: The ionic strength of the buffer can impact enzyme conformation and function.[2]

Q3: How do I select the right buffer for my this compound assay?

To select the right buffer, first consult the literature for the specific enzyme you are using to see if an optimal pH has been reported. If not, you will need to determine it experimentally. A good starting point is to choose a buffer with a pKa value near the expected optimal pH.[1] It is often necessary to test multiple buffer systems.

Below is a table of common biological buffers and their effective pH ranges to guide your selection.

BufferpKa (at 25°C)Useful pH Range
Citrate (B86180)4.763.0 - 6.2
Acetate4.763.8 - 5.8
MES6.155.5 - 6.7
Phosphate7.206.2 - 8.2
HEPES7.556.8 - 8.2
Tris8.067.5 - 9.0
CHES9.508.6 - 10.0

This table is a general guide; refer to specific buffer documentation for precise pKa values and temperature dependencies.

Troubleshooting Guides

This section addresses common problems encountered during the pH optimization of this compound enzymatic assays.

Problem: Low or No Enzyme Activity Detected

Possible Cause 1: Suboptimal Buffer pH The buffer pH may be far from the enzyme's optimum, as enzyme activity can decrease sharply outside of its preferred pH range.[1]

  • Solution: Perform a pH-rate profile experiment to determine the optimal pH for your enzyme. This involves testing a range of pH values and measuring the enzyme activity at each point.

Possible Cause 2: Inactive Enzyme The enzyme may have lost activity due to improper storage or handling.

  • Solution: Verify the storage conditions and age of the enzyme. If possible, test the enzyme's activity with a known positive control substrate.

Possible Cause 3: Missing Essential Cofactor The enzyme may require a specific cofactor (e.g., Mg²⁺, ATP) for its activity.[4]

  • Solution: Review the literature for your specific enzyme to identify any required cofactors and add them to the assay buffer at the optimal concentration.[4]

Problem: High Background Signal

Possible Cause 1: Non-enzymatic Degradation of this compound The substrate may be unstable at the tested pH, leading to a high background signal.

  • Solution: Run a "no-enzyme" control for each pH value to measure the rate of non-enzymatic substrate degradation. Subtract this rate from your experimental values.

Possible Cause 2: Buffer Interference Some buffer components can interfere with the detection method (e.g., absorbance or fluorescence).

  • Solution: Test for interference by running the assay with buffer components alone. If interference is detected, consider a different buffer system.

Problem: Inconsistent or Irreproducible Results

Possible Cause 1: Insufficient Buffering Capacity The buffer may not be able to maintain a constant pH throughout the reaction, leading to variability.

  • Solution: Ensure you are using the buffer within its effective pH range (pKa ± 1).[1] You may also need to increase the buffer concentration.[1]

Possible Cause 2: Temperature-Dependent pH Shift The pH of your buffer may be changing with temperature fluctuations during the assay.[2][3]

  • Solution: Calibrate the pH of your buffer at the same temperature as your assay. Choose a buffer known for its temperature stability if your assay involves temperature changes.[2]

Possible Cause 3: Substrate Precipitation The solubility of this compound may be pH-dependent, and it could be precipitating out of solution.[1]

  • Solution: Check the solubility of your substrate across the pH range you are testing.[1] You may need to find a pH that balances both enzyme activity and substrate solubility.[1]

Experimental Protocols

Protocol: Determination of Optimal pH for a this compound Enzymatic Assay

This protocol outlines the steps to determine the optimal pH for an enzyme that acts on a this compound substrate.

1. Buffer Preparation:

  • Prepare a series of buffers with overlapping pH ranges to cover a broad spectrum of pH values (e.g., citrate for pH 4.0-6.0, phosphate for pH 6.0-8.0, and Tris for pH 7.5-9.0).[4]

  • Adjust the pH of each buffer to the desired value at the intended assay temperature.

2. Assay Setup:

  • For each pH value to be tested, prepare a master mix containing the assay buffer and any required cofactors.

  • In a 96-well plate, add the this compound substrate to the appropriate wells.

  • Initiate the reaction by adding the enzyme. Ensure the final concentrations of the enzyme and substrate are consistent across all pH conditions.

  • Include a "no-enzyme" control for each pH to measure any non-enzymatic substrate degradation.[1]

3. Data Collection:

  • Immediately place the plate in a microplate reader set to the appropriate wavelength and temperature.

  • Measure the rate of product formation (or substrate consumption) over time.

4. Data Analysis:

  • Calculate the initial velocity (v₀) for each pH value by determining the slope of the linear phase of the reaction.[1]

  • Subtract the rate of the "no-enzyme" control from the corresponding experimental rate.[1]

  • Plot the initial velocity (v₀) on the y-axis against the buffer pH on the x-axis.

  • The pH at which the highest activity is observed is the optimal pH for your enzyme under these specific assay conditions.[1]

Example pH-Rate Profile Data
Buffer SystempHInitial Velocity (v₀) (µM/min)
Citrate4.510.2
Citrate5.025.8
Citrate5.548.9
Phosphate6.075.3
Phosphate6.598.1
Phosphate7.0110.5
Phosphate7.595.7
Tris8.070.4
Tris8.545.1
Tris9.020.3

Visualizations

Workflow_for_Optimal_pH_Determination cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Select Overlapping Buffers (e.g., Citrate, Phosphate, Tris) B Prepare Buffers at Varying pH Values A->B C Prepare Enzyme and This compound Substrate Stocks B->C D Set up Reactions in 96-well Plate (Enzyme, Substrate, Buffer) C->D E Include 'No-Enzyme' Controls for each pH D->E F Incubate at Constant Temperature E->F G Monitor Reaction Progress (e.g., Spectrophotometry) F->G H Calculate Initial Velocity (v₀) for each pH G->H I Correct for Background Rate (from 'No-Enzyme' Controls) H->I J Plot v₀ vs. pH I->J K Identify pH Optimum J->K

Caption: Workflow for the experimental determination of optimal enzyme pH.

Troubleshooting_Low_Activity cluster_causes Potential Causes cluster_solutions Solutions start Low or No Enzyme Activity cause1 Suboptimal pH start->cause1 Check cause2 Inactive Enzyme start->cause2 Check cause3 Missing Cofactor start->cause3 Check solution1 Perform pH-Rate Profile Experiment cause1->solution1 If suspected solution2 Verify Enzyme Storage and Use Positive Control cause2->solution2 If suspected solution3 Consult Literature and Add Cofactor cause3->solution3 If suspected

References

Validation & Comparative

A Comparative Guide to Analytical Methods for Diethyl Phthalate (C12H14O4) Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of three common analytical techniques for the quantification of Diethyl Phthalate (DEP), a compound with the molecular formula C12H14O4. The methods discussed are High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This comparison is supported by a summary of quantitative performance data and detailed experimental protocols to assist in the selection and implementation of the most suitable method for your research needs.

Data Presentation: A Comparative Overview

The selection of an analytical method is often a trade-off between sensitivity, selectivity, cost, and the complexity of the sample matrix. The following table summarizes the typical performance characteristics of HPLC-UV, GC-MS, and LC-MS/MS for the quantification of Diethyl Phthalate.

Validation ParameterHPLC-UVGC-MSLC-MS/MS
Linearity (R²) ≥0.999[1]>0.995[2]>0.99[3][4]
Limit of Quantification (LOQ) <0.64 µg/mL (in cosmetics)[1]5-14 ng/mL (in water)[5]0.025 ng/mL (in food simulants)[6]
Accuracy (% Recovery) 94.8 - 99.6% (in cosmetics)[1]91.3 - 99.9% (in indoor air)[2]85 - 115%[3][4]
Precision (%RSD) ≤6.2% (in cosmetics)[1]5.1 - 13.1% (in indoor air)[2]<15%[3][4]

Experimental Workflows and Logical Relationships

The cross-validation of analytical methods is a critical process to ensure the reliability and consistency of results, especially when transferring methods between laboratories or employing different techniques. The following diagram illustrates a general workflow for the cross-validation of the three analytical methods discussed.

cluster_prep Sample Preparation cluster_analysis Analytical Quantification cluster_validation Method Validation & Comparison Sample Test Sample (e.g., cosmetic, water, beverage) HPLC HPLC-UV Analysis Sample->HPLC GCMS GC-MS Analysis Sample->GCMS LCMSMS LC-MS/MS Analysis Sample->LCMSMS Spiked_Sample Spiked Sample (Known DEP concentration) Spiked_Sample->HPLC Spiked_Sample->GCMS Spiked_Sample->LCMSMS Linearity Linearity HPLC->Linearity Accuracy Accuracy HPLC->Accuracy Precision Precision HPLC->Precision LOQ LOQ HPLC->LOQ GCMS->Linearity GCMS->Accuracy GCMS->Precision GCMS->LOQ LCMSMS->Linearity LCMSMS->Accuracy LCMSMS->Precision LCMSMS->LOQ Comparison Comparative Statistical Analysis (e.g., t-test, F-test) Linearity->Comparison Accuracy->Comparison Precision->Comparison LOQ->Comparison

General workflow for cross-validation of analytical methods for DEP quantification.

Experimental Protocols

Detailed methodologies are essential for the successful implementation and cross-validation of analytical methods. Below are representative protocols for the quantification of Diethyl Phthalate using HPLC-UV, GC-MS, and LC-MS/MS.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the analysis of DEP in cosmetic products.[1]

  • Instrumentation:

    • HPLC system with a UV detector.

    • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5.0 µm particle size).[1]

  • Chromatographic Conditions:

    • Mobile Phase: A gradient of 5 mM KH2PO4 and acetonitrile (B52724).[1]

    • Flow Rate: 1.5 mL/min.[1]

    • Detection Wavelength: 230 nm.[1]

    • Injection Volume: 20 µL.

  • Sample Preparation (Cosmetics):

    • Accurately weigh a portion of the cosmetic sample.

    • Perform an ultrasonic extraction with an ethanol-water mixture (e.g., 90:10, v/v).

    • Filter the extract through a 0.45 µm syringe filter prior to injection.

  • Standard Preparation:

    • Prepare a stock solution of Diethyl Phthalate in methanol (B129727) or acetonitrile (e.g., 1000 µg/mL).

    • Prepare a series of working standards by diluting the stock solution with the mobile phase to create a calibration curve (e.g., 0.5 - 200 µg/mL).

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is a general approach for the analysis of DEP in water samples.

  • Instrumentation:

    • GC-MS system with an electron ionization (EI) source.

    • Capillary column suitable for semi-volatile compounds (e.g., DB-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Chromatographic and Spectrometric Conditions:

    • Injector Temperature: 280°C.

    • Oven Temperature Program: Start at 60°C, hold for 1 minute, ramp to 280°C at 10°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Ion Source Temperature: 230°C.

    • Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for DEP (e.g., m/z 149, 177).[7]

  • Sample Preparation (Water):

    • To a 500 mL water sample, add a suitable internal standard (e.g., DBP-d4).

    • Perform a liquid-liquid extraction with dichloromethane (B109758) (3 x 50 mL).[7]

    • Pass the combined organic extracts through anhydrous sodium sulfate (B86663) to remove residual water.

    • Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

  • Standard Preparation:

    • Prepare a stock solution of Diethyl Phthalate in a suitable solvent like hexane (B92381) or ethyl acetate (B1210297) (e.g., 1000 µg/mL).

    • Create a series of working standards for the calibration curve by diluting the stock solution (e.g., 0.01 - 100 µg/L).[7]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method is highly sensitive and suitable for the analysis of DEP in beverages.

  • Instrumentation:

    • UPLC or HPLC system coupled to a tandem quadrupole mass spectrometer with an electrospray ionization (ESI) source.

    • Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm particle size).

  • Chromatographic and Spectrometric Conditions:

    • Mobile Phase: A gradient of water and methanol, both containing a suitable additive like 0.1% formic acid or 10 mM ammonium (B1175870) acetate.[8]

    • Flow Rate: 0.4 mL/min.

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions for DEP: Precursor ion m/z 223 -> Product ions m/z 149 and 177.[4][8]

  • Sample Preparation (Distilled Beverages):

    • Dilute the beverage sample 1:1 with water.

    • For matrix-matched calibration, spike the diluted sample with known concentrations of Diethyl Phthalate.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • Standard Preparation:

    • Prepare a stock solution of Diethyl Phthalate in methanol (e.g., 1 mg/mL).

    • Prepare working standards by diluting the stock solution to create a calibration curve in the desired range (e.g., 5 - 100 µg/L).

References

A Comparative Guide to the Biological Activities of C12H16O4 Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isomeric landscape of the chemical formula C12H16O4 presents a fascinating array of compounds with diverse and significant biological activities. While sharing the same molecular weight, the unique structural arrangements of these isomers lead to distinct interactions with biological systems, offering a rich field for drug discovery and development. This guide provides a comparative analysis of the biological activities of prominent this compound isomers, supported by experimental data and detailed methodologies, to aid researchers in their exploration of this chemical space.

Comparative Analysis of Biological Activities

This section summarizes the key biological activities of four notable this compound isomers: Veratric Acid, 3,4-Dimethoxyphenylacetic Acid, Diethyl Phthalate, and Dimethyl Terephthalate. The available quantitative data for their antioxidant, anti-inflammatory, antimicrobial, and cytotoxic effects are presented below.

IsomerBiological ActivityAssayResultReference
Veratric Acid Anti-inflammatory↓ COX-2 Expression (UVB-induced in HaCaT cells)Dose-dependent decrease[1]
Anti-inflammatory↓ PGE2 Production (UVB-induced in HaCaT cells)Significant reduction at 10-100 µg/mL[1]
Anti-inflammatory↓ IL-6 Production (UVB-induced in HaCaT cells)Significant reduction at 10-100 µg/mL[1]
Anti-inflammatory↓ Nitric Oxide Production (LPS-induced in RAW264.7 cells)Dose-dependent inhibition[2]
AntioxidantDPPH Radical ScavengingIC50: 36.44 µg/mL[3]
3,4-Dimethoxyphenylacetic Acid Antimicrobial-Reported antimicrobial properties[4]
Diethyl Phthalate Antimicrobial-Reported antimicrobial activity[5]
CytotoxicityMTT Assay (MDA-MB-231 breast cancer cells)IC50: 65 µg/mL[6]
Endocrine DisruptionEstrogen Receptor α Competitive BindingIC50: 12,483 x 10⁻⁹ M[7]
Dimethyl Terephthalate ToxicityAcute Oral LD50 (Rat)4,390 to >6,590 mg/kg[8]
Developmental ToxicityInhalation NOAEC (Rat)1 mg/m³[8]

In-Depth Look at Veratric Acid's Anti-Inflammatory Signaling

Veratric acid has demonstrated notable anti-inflammatory properties, primarily through the modulation of the NF-κB and MAPK signaling pathways. Upon stimulation by inflammatory triggers like lipopolysaccharide (LPS), a cascade of intracellular events is initiated, leading to the production of pro-inflammatory mediators. Veratric acid intervenes in this process, mitigating the inflammatory response.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK MAPK_p38 p38 MAPK TAK1->MAPK_p38 MAPK_ERK ERK TAK1->MAPK_ERK MAPK_JNK JNK TAK1->MAPK_JNK IκBα IκBα IKK->IκBα Phosphorylates (leading to degradation) NFκB_IκBα IκBα->NFκB_IκBα NFκB NF-κB NFκB->NFκB_IκBα Veratric_Acid Veratric Acid Veratric_Acid->IKK Inhibits Dephosphorylates Veratric_Acid->MAPK_p38 Inhibits Dephosphorylates Veratric_Acid->MAPK_ERK Inhibits Dephosphorylates Veratric_Acid->MAPK_JNK Inhibits Dephosphorylates NFκB_nuc NF-κB NFκB_IκBα->NFκB_nuc NF-κB translocates to nucleus DNA DNA NFκB_nuc->DNA Binds to promoter regions Pro_inflammatory_Genes Pro-inflammatory Gene Transcription (iNOS, COX-2, IL-6) DNA->Pro_inflammatory_Genes Initiates transcription

Veratric Acid's Inhibition of the NF-κB and MAPK Signaling Pathways.

Experimental Protocols

For the benefit of researchers aiming to replicate or build upon the findings presented, this section details the methodologies for key biological assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common and reliable method for determining the antioxidant capacity of a compound.

Principle: DPPH is a stable free radical that absorbs light at 517 nm, appearing as a deep violet solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change from violet to yellow. The decrease in absorbance is proportional to the antioxidant activity of the compound.

Protocol:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol (B129727). The absorbance of this working solution should be approximately 1.0 ± 0.1 at 517 nm.

  • Sample Preparation: Dissolve the test compound (e.g., Veratric Acid) in methanol to prepare a stock solution. From this, create a series of dilutions to obtain a range of concentrations.

  • Reaction: In a 96-well microplate, add 100 µL of each sample dilution to separate wells. Add 100 µL of the DPPH working solution to each well. For the control, add 100 µL of methanol to a well with 100 µL of the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the test sample. The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, can then be determined by plotting the percentage of scavenging activity against the sample concentrations.[9][10][11][12][13]

LPS-Induced Nitric Oxide Production in RAW264.7 Macrophages

This cell-based assay is used to evaluate the anti-inflammatory potential of a compound by measuring its ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator.

Principle: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, stimulates macrophages (like the RAW264.7 cell line) to produce pro-inflammatory mediators, including nitric oxide (NO), via the induction of inducible nitric oxide synthase (iNOS). The amount of NO produced can be indirectly quantified by measuring the accumulation of its stable metabolite, nitrite (B80452), in the cell culture supernatant using the Griess reagent.

Protocol:

  • Cell Culture: Culture RAW264.7 macrophages in DMEM supplemented with 10% fetal bovine serum and antibiotics at 37°C in a 5% CO2 humidified incubator.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compound (e.g., Veratric Acid) for 1-2 hours.

  • LPS Stimulation: Following pre-treatment, stimulate the cells with LPS (typically 1 µg/mL) for 24 hours. Include a vehicle control (cells treated with vehicle and LPS) and a negative control (cells treated with vehicle only).

  • Nitrite Measurement (Griess Assay): a. Collect 50 µL of the cell culture supernatant from each well. b. Add 50 µL of Griess Reagent I (1% sulfanilamide (B372717) in 5% phosphoric acid) to each supernatant sample. c. Incubate for 10 minutes at room temperature, protected from light. d. Add 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) to each well. e. Incubate for another 10 minutes at room temperature, protected from light.

  • Absorbance Reading: Measure the absorbance at 540 nm using a microplate reader.

  • Quantification: The nitrite concentration is determined by comparison with a standard curve prepared using known concentrations of sodium nitrite. The inhibitory effect of the compound on NO production is calculated relative to the LPS-stimulated vehicle control.[2][8]

G cluster_setup Assay Setup cluster_incubation Incubation cluster_measurement Measurement cluster_analysis Data Analysis A Seed RAW264.7 cells in 96-well plate B Pre-treat with Test Compound A->B C Stimulate with LPS B->C D Incubate for 24 hours C->D E Collect Supernatant D->E F Griess Assay E->F G Measure Absorbance at 540 nm F->G H Calculate Nitrite Concentration (vs. Standard Curve) G->H I Determine % Inhibition H->I

Workflow for the LPS-Induced Nitric Oxide Production Assay.

Conclusion

The this compound isomers represent a promising area for therapeutic development, with compounds like Veratric Acid exhibiting significant anti-inflammatory and antioxidant activities. The provided data and protocols offer a foundation for further research into the structure-activity relationships of this isomeric class. A deeper investigation into a wider range of this compound isomers and the use of standardized, directly comparable bioassays will be crucial in unlocking their full therapeutic potential. The detailed exploration of the signaling pathways affected by these compounds will further illuminate their mechanisms of action and guide the design of novel, targeted therapies.

References

Dimethyl Phthalate vs. Other Phthalates: A Comparative Toxicity Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the relative toxicity of dimethyl phthalate (B1215562) (DMP) compared to other common phthalates, supported by experimental data and detailed methodologies.

In the realm of polymer science and manufacturing, phthalate esters are indispensable plasticizers, lending flexibility and durability to a vast array of products. However, their widespread use has raised significant concerns regarding their potential toxicity. This guide provides an objective comparison of the toxicological profiles of dimethyl phthalate (DMP) against other frequently used phthalates: diethyl phthalate (DEP), dibutyl phthalate (DBP), and benzyl (B1604629) butyl phthalate (BBP). This analysis is intended to equip researchers, scientists, and drug development professionals with the necessary data to make informed decisions regarding the use and potential risks associated with these compounds.

Comparative Toxicity Data

The following table summarizes key quantitative toxicity data for DMP and its counterparts, offering a clear comparison of their acute toxicity and potential for long-term adverse effects. These values are critical for understanding the relative risk posed by each compound.

PhthalateOral LD50 (mg/kg bw)Dermal LD50 (mg/kg bw)NOAEL (mg/kg bw/day)LOAEL (mg/kg bw/day)
Dimethyl Phthalate (DMP) 4,390 - 8,200 (Rat)[1][2]> 4,800 (Guinea Pig), 38,000 (Rat)[1][2]1000 (Reduced weight gain, 2-year rat study)[1]2000 (Reduced weight gain, 2-year rat study)[1]
Diethyl Phthalate (DEP) > 5,500 - 31,000 (Rat)[3]> 11,000 (Rat), >22,000 (Guinea Pig)[3]750 (Increased relative liver, kidney, stomach, and small intestine weights, 16-week rat study)3200-3700 (Increased relative liver, kidney, stomach, and small intestine weights, 16-week rat study)
Dibutyl Phthalate (DBP) 8,000 - 20,000 (Rat)[4]> 4,000 (Rabbit)[4]125 (Reduced body weight, increased liver and kidney weights)[4]625 (Reduced body weight, increased liver and kidney weights)[4]
Benzyl Butyl Phthalate (BBP) 2,000 - 20,000 (Rat)[5]-50 (Reduced F1 pup weight at birth)[6]100 (Reduced F1 pup weight at birth)

Experimental Protocols

To ensure the reproducibility and validation of the cited toxicological data, detailed methodologies for key experiments are provided below. These protocols are based on standard guidelines and published research.

In Vitro Cytotoxicity Assays

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.[7][8]

  • Cell Culture: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Exposure: Treat cells with various concentrations of the phthalate ester and appropriate controls (vehicle and positive control) for a specified duration (e.g., 24, 48, or 72 hours).[6]

  • MTT Addition: Add MTT solution (0.5 mg/mL in phosphate-buffered saline) to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals.[5]

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.[6]

2. LDH (Lactate Dehydrogenase) Cytotoxicity Assay

This assay quantifies the release of lactate (B86563) dehydrogenase, a cytosolic enzyme, from damaged cells into the culture medium, which is an indicator of cytotoxicity.[6]

  • Cell Culture and Exposure: Similar to the MTT assay, plate cells and expose them to the test compounds.[6]

  • Supernatant Collection: After the exposure period, carefully collect the cell culture supernatant.

  • LDH Reaction: In a separate 96-well plate, mix the supernatant with the LDH assay reaction mixture, which typically contains lactate, NAD+, and a tetrazolium salt. During this incubation, LDH in the supernatant catalyzes the conversion of lactate to pyruvate, which in turn reduces the tetrazolium salt to a colored formazan product.[9]

  • Absorbance Measurement: Measure the absorbance of the formazan product at the appropriate wavelength (e.g., 490 nm). The amount of color formed is proportional to the amount of LDH released and, therefore, the extent of cell death.[6]

Genotoxicity Assays

1. Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method to evaluate the mutagenic potential of a chemical by measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.[10][11]

  • Bacterial Strains: Utilize several strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) with pre-existing mutations in the histidine operon.

  • Metabolic Activation: Conduct the assay with and without the addition of a mammalian liver extract (S9 fraction) to assess the mutagenicity of both the parent compound and its metabolites.

  • Exposure: Mix the test phthalate at various concentrations with the bacterial culture and the S9 mix (if applicable) in molten top agar (B569324).

  • Plating: Pour the mixture onto minimal glucose agar plates.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Scoring: Count the number of revertant colonies (colonies that have regained the ability to synthesize histidine). A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.

2. Comet Assay (Single Cell Gel Electrophoresis)

The Comet assay is a sensitive technique for detecting DNA damage at the level of the individual cell.[12][13]

  • Cell Preparation: Expose cells in culture or from animal tissues to the test phthalate.

  • Embedding: Mix the cells with low-melting-point agarose (B213101) and layer them onto a microscope slide pre-coated with normal melting point agarose.

  • Lysis: Immerse the slides in a lysis solution (containing high salt and detergent) to remove cell membranes and cytoplasm, leaving the nuclear DNA.

  • Alkaline Unwinding and Electrophoresis: Treat the slides with an alkaline buffer to unwind the DNA and then subject them to electrophoresis. Damaged DNA (containing strand breaks) will migrate out of the nucleus, forming a "comet" shape with a head (intact DNA) and a tail (damaged DNA).

  • Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., SYBR Green) and visualize using a fluorescence microscope.

  • Analysis: Quantify the extent of DNA damage by measuring the length of the comet tail and the intensity of DNA in the tail relative to the head.

Endocrine Disruption Assays

1. Estrogen Receptor (ER) Competitive Binding Assay

This assay determines the ability of a test chemical to bind to the estrogen receptor, indicating its potential to interfere with estrogen signaling.[4][14]

  • Receptor Preparation: Prepare a cytosol fraction containing estrogen receptors from a responsive tissue, such as the uteri of ovariectomized rats.

  • Competitive Binding: Incubate a constant amount of radiolabeled estradiol (B170435) ([³H]E2) with the receptor preparation in the presence of increasing concentrations of the test phthalate.

  • Separation of Bound and Unbound Ligand: Separate the receptor-bound [³H]E2 from the free [³H]E2 using a method such as hydroxylapatite adsorption or dextran-coated charcoal.

  • Quantification: Measure the amount of radioactivity in the bound fraction using liquid scintillation counting.

  • Data Analysis: Plot the percentage of bound [³H]E2 against the concentration of the test phthalate. The concentration of the test chemical that inhibits 50% of the specific binding of [³H]E2 (IC50) is determined. A lower IC50 value indicates a higher binding affinity for the estrogen receptor.

2. Androgen Receptor (AR) Competitive Binding Assay

This assay is similar to the ER binding assay but assesses the ability of a chemical to bind to the androgen receptor.[15][16]

  • Receptor Preparation: Utilize a source of androgen receptors, such as the ventral prostate of castrated male rats or a recombinant human androgen receptor.

  • Competitive Binding: Incubate a fixed concentration of a radiolabeled androgen (e.g., [³H]R1881) with the receptor preparation and varying concentrations of the test phthalate.

  • Separation and Quantification: Separate the bound and free radioligand and quantify the radioactivity.

  • Data Analysis: Determine the IC50 value for the test phthalate, which represents its relative binding affinity for the androgen receptor.

Signaling Pathways and Mechanisms of Toxicity

The toxicity of phthalates is often mediated through complex signaling pathways. Understanding these mechanisms is crucial for predicting and mitigating their adverse effects.

Phthalate-Induced Oxidative Stress

Phthalate_Oxidative_Stress Phthalates Phthalates (DMP, DEP, DBP, BBP) Mitochondria Mitochondria Phthalates->Mitochondria Disrupts Electron Transport Chain Antioxidant_Enzymes Antioxidant Enzymes (SOD, CAT, GPx) Phthalates->Antioxidant_Enzymes Inhibits ROS Reactive Oxygen Species (ROS) Mitochondria->ROS Increases Production Lipid_Peroxidation Lipid Peroxidation ROS->Lipid_Peroxidation DNA_Damage DNA Damage ROS->DNA_Damage Cell_Damage Cellular Damage & Apoptosis Lipid_Peroxidation->Cell_Damage DNA_Damage->Cell_Damage

Caption: Phthalate-induced oxidative stress pathway.

Phthalates can induce oxidative stress by disrupting mitochondrial function, leading to an overproduction of reactive oxygen species (ROS). This overwhelms the cellular antioxidant defense mechanisms, resulting in damage to lipids, proteins, and DNA, which can ultimately lead to cell death.

Comparative Endocrine Disruption Potential

Endocrine_Disruption_Comparison cluster_phthalates Phthalates cluster_receptors Hormone Receptors DMP Dimethyl Phthalate (DMP) ER Estrogen Receptor (ER) DMP->ER Very Weak/No Affinity AR Androgen Receptor (AR) DMP->AR Very Weak/No Affinity DEP Diethyl Phthalate (DEP) DEP->ER Weak Agonist DBP Dibutyl Phthalate (DBP) DBP->AR Antagonist BBP Benzyl Butyl Phthalate (BBP) BBP->ER Agonist Toxicity_Workflow cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Studies Cytotoxicity Cytotoxicity (MTT, LDH) Data_Analysis Comparative Data Analysis Cytotoxicity->Data_Analysis Genotoxicity_in_vitro Genotoxicity (Ames, Comet) Genotoxicity_in_vitro->Data_Analysis Endocrine_Disruption Endocrine Disruption (Receptor Binding) Endocrine_Disruption->Data_Analysis Acute_Toxicity Acute Toxicity (LD50) Acute_Toxicity->Data_Analysis Subchronic_Toxicity Subchronic/Chronic Toxicity (NOAEL, LOAEL) Subchronic_Toxicity->Data_Analysis Reproductive_Developmental Reproductive & Developmental Toxicity Reproductive_Developmental->Data_Analysis Test_Compounds Test Compounds (DMP, DEP, DBP, BBP) Test_Compounds->Cytotoxicity Test_Compounds->Genotoxicity_in_vitro Test_Compounds->Endocrine_Disruption Test_Compounds->Acute_Toxicity Test_Compounds->Subchronic_Toxicity Test_Compounds->Reproductive_Developmental Risk_Assessment Risk Assessment Data_Analysis->Risk_Assessment

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a newly identified biomarker, mono-(2-ethyl-5-carboxypentyl) phthalate (B1215562) (5cx-MEPP), for assessing exposure to the widely used plasticizer Di(2-ethylhexyl) phthalate (DEHP). While the initially specified molecular formula C12H16O4 did not correspond to a primary, well-established biomarker, 5cx-MEPP represents a key urinary metabolite of DEHP and serves as a robust indicator of exposure. This document outlines its performance against other relevant DEHP metabolites, supported by experimental data and detailed methodologies, to aid in its validation and application in research and clinical settings.

Biomarker Performance Comparison

The validation of a new biomarker requires rigorous comparison with existing alternatives. The following table summarizes the key quantitative parameters for 5cx-MEPP and other major urinary metabolites of DEHP, which are crucial for assessing human exposure. These metabolites include mono(2-ethylhexyl) phthalate (MEHP), mono(2-ethyl-5-hydroxyhexyl) phthalate (5OH-MEHP), and mono(2-ethyl-5-oxohexyl) phthalate (5oxo-MEHP).

BiomarkerAbbreviationTypical % of Total Urinary MetabolitesElimination Half-LifeKey AdvantagesKey Disadvantages
mono-(2-ethyl-5-carboxypentyl) phthalate 5cx-MEPP ~18-25% Long Represents a significant portion of excreted DEHP, less prone to external contamination, good indicator of time-weighted body burden.[1] Lower concentrations than some other metabolites.
mono(2-ethylhexyl) phthalateMEHP~6-7%ShortDirect primary metabolite.Susceptible to external contamination, shorter half-life may not reflect chronic exposure.[1][2]
mono(2-ethyl-5-hydroxyhexyl) phthalate5OH-MEHP~24-25%IntermediateHigh urinary concentration, reflects recent exposure.[1][2]Shorter half-life than 5cx-MEPP.
mono(2-ethyl-5-oxohexyl) phthalate5oxo-MEHP~14-15%IntermediateHigh urinary concentration, reflects recent exposure.[1][2]Shorter half-life than 5cx-MEPP.

Experimental Protocols

Accurate and reproducible measurement of these biomarkers is essential for their validation and use. The following section details the standard methodologies for the analysis of phthalate metabolites in human urine.

Sample Preparation and Enzymatic Hydrolysis
  • Sample Collection : Collect first-morning void or 24-hour urine samples in polypropylene (B1209903) containers.

  • Storage : Store samples at -20°C or lower until analysis to prevent degradation of metabolites.

  • Enzymatic Hydrolysis : Since phthalate metabolites are often excreted as glucuronide conjugates, enzymatic hydrolysis is necessary to measure the total concentration.

    • Thaw urine samples at room temperature.

    • To a 1 mL aliquot of urine, add a buffer solution (e.g., ammonium (B1175870) acetate) to achieve the optimal pH for the enzyme.

    • Add β-glucuronidase from E. coli.

    • Incubate the mixture at 37°C for a specified time (e.g., 2-4 hours) to ensure complete hydrolysis of the conjugates.

Analytical Method: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

This is the gold standard for the quantification of phthalate metabolites due to its high sensitivity and specificity.

  • Chromatographic Separation :

    • HPLC System : A high-performance liquid chromatography system.

    • Column : A C18 reverse-phase column is typically used for the separation of the metabolites.

    • Mobile Phase : A gradient elution with a mixture of an aqueous solvent (e.g., water with formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is employed to separate the analytes.

  • Mass Spectrometric Detection :

    • Mass Spectrometer : A triple quadrupole mass spectrometer is commonly used.

    • Ionization : Electrospray ionization (ESI) in negative ion mode is typically the most effective method for these compounds.

    • Detection : Multiple Reaction Monitoring (MRM) is used for quantification. This involves monitoring a specific precursor ion to product ion transition for each analyte, which provides high selectivity and reduces matrix interference.

  • Quantification :

    • Internal Standards : Isotope-labeled internal standards for each analyte are added to the samples before preparation to correct for matrix effects and variations in instrument response.

    • Calibration Curve : A calibration curve is generated using standards of known concentrations to quantify the analytes in the unknown samples.

Visualizing Key Pathways and Workflows

To further elucidate the context of this new biomarker, the following diagrams, generated using the DOT language, illustrate the metabolic pathway of DEHP and a typical experimental workflow for biomarker validation.

DEHP_Metabolism DEHP Di(2-ethylhexyl) phthalate (DEHP) MEHP mono(2-ethylhexyl) phthalate (MEHP) DEHP->MEHP Hydrolysis Oxidation1 Oxidation MEHP->Oxidation1 Excretion Urinary Excretion MEHP->Excretion 5OH_MEHP mono(2-ethyl-5-hydroxyhexyl) phthalate (5OH-MEHP) Oxidation1->5OH_MEHP Oxidation2 Oxidation 5OH_MEHP->Oxidation2 5OH_MEHP->Excretion 5oxo_MEHP mono(2-ethyl-5-oxohexyl) phthalate (5oxo-MEHP) Oxidation2->5oxo_MEHP Oxidation3 Oxidation 5oxo_MEHP->Oxidation3 5oxo_MEHP->Excretion 5cx_MEPP mono-(2-ethyl-5-carboxypentyl) phthalate (5cx-MEPP) Oxidation3->5cx_MEPP 5cx_MEPP->Excretion

Caption: Metabolic pathway of Di(2-ethylhexyl) phthalate (DEHP) in humans.

Biomarker_Validation_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Measurement cluster_data Data Analysis & Validation SampleCollection Urine Sample Collection Hydrolysis Enzymatic Hydrolysis SampleCollection->Hydrolysis Extraction Solid Phase Extraction Hydrolysis->Extraction HPLC HPLC Separation Extraction->HPLC MS Tandem Mass Spectrometry (MS/MS) HPLC->MS Quantification Quantification (Calibration Curve) MS->Quantification Comparison Comparison with Alternative Biomarkers Quantification->Comparison Validation Biomarker Validation Comparison->Validation

Caption: Experimental workflow for biomarker validation.

References

The Role and Structure of Inter-laboratory Comparisons

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide to Inter-laboratory Performance in the Analysis of C12H16O4 (Dimethyl Phthalate)

For researchers, scientists, and professionals in drug development, the accurate quantification of chemical compounds is paramount. Dimethyl Phthalate (B1215562) (DMP), with the chemical formula this compound, is a widely used plasticizer, and its presence in pharmaceutical products, often as a leachable from packaging materials, requires meticulous monitoring. Inter-laboratory comparisons, also known as proficiency tests (PT), are crucial for validating analytical methods and ensuring that different laboratories can produce comparable and reliable results.[1][2]

While a dedicated, large-scale inter-laboratory comparison for Dimethyl Phthalate (this compound) is not extensively documented in publicly available literature, a robust framework for such a comparison can be constructed based on studies of other closely related phthalate esters.[3][4] This guide synthesizes performance data from these studies to provide a benchmark for laboratories analyzing DMP and outlines the standardized protocols essential for achieving accurate quantification.

Inter-laboratory comparisons are a cornerstone of quality assurance in analytical chemistry.[5] They serve multiple purposes: to assess the performance of individual laboratories, to validate analytical methods, and to determine the consensus value of a reference material.[1] The process, governed by standards like ISO/IEC 17043, involves a coordinating body distributing identical, homogeneous samples to multiple participating laboratories.[6][7] These laboratories analyze the samples using their own methods, and the results are statistically compared to an assigned reference value to evaluate performance.[1][8]

Comparative Performance of Analytical Methods for Phthalate Analysis

The primary techniques for analyzing phthalates, including DMP, are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) with UV detection.[9][10][11] GC-MS is often preferred for its high sensitivity and selectivity, while HPLC-UV is a robust and widely accessible alternative.[9][12]

The following table summarizes typical performance characteristics for these methods based on validation studies and proficiency tests for similar phthalates. These values serve as a benchmark for what would be expected in a formal inter-laboratory comparison of this compound.

Performance ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC-UV)
Limit of Quantification (LOQ) 0.01 - 76.3 ng/g[13][14]< 0.64 µg/mL[15]
Linearity (Correlation Coefficient, r²) > 0.99[12]≥ 0.999[15]
Average Recovery (%) 91.3% - 122%[4][14]94.8% - 99.6%[15]
Inter-laboratory Reproducibility (RSD_R, %) 5.1% - 13.1%[4]Data not commonly reported; focus is on intra-laboratory precision.
Intra-laboratory Precision (RSD, %) 1.8% - 17.8%[14]≤ 6.2%[15]

Experimental Protocols

Detailed and standardized experimental protocols are fundamental to ensuring the comparability of results across different laboratories. Below are representative methodologies for the analysis of this compound.

Protocol 1: Gas Chromatography-Mass Spectrometry (GC-MS)

This method is highly sensitive and suitable for detecting trace amounts of DMP in complex matrices.

  • Sample Preparation (Liquid-Liquid Extraction) :

    • To a 1-liter water sample, add a surrogate internal standard (e.g., deuterated phthalate).[13]

    • Extract the sample with a suitable organic solvent like n-hexane.[12][13]

    • Concentrate the organic extract to a final volume of 1 mL.

  • Instrumentation and Conditions :

    • GC System : Agilent 7890B or equivalent.

    • Column : DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar 5% phenyl methyl siloxane column.[16]

    • Injector : Splitless mode at 280°C.

    • Oven Program : Start at 80°C for 2 min, ramp to 210°C at 8°C/min, hold for 5 min, then ramp to 250°C at 20°C/min and hold for 5 min.[4]

    • Carrier Gas : Helium at a constant flow rate.

  • Mass Spectrometry Conditions :

    • MS System : Agilent 5977A or equivalent.

    • Ionization Mode : Electron Ionization (EI) at 70 eV.

    • Acquisition Mode : Selected Ion Monitoring (SIM) for enhanced sensitivity. Key ions for Dimethyl Phthalate (m/z) are typically 163 and 194.[12]

  • Quantification :

    • A multi-level calibration curve is generated using standard solutions of DMP. Linearity is typically observed in the range of 0.5 to 5 mg/L.[12]

    • The concentration in the sample is calculated based on the ratio of the analyte peak area to the internal standard peak area.

Protocol 2: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is a robust alternative, particularly when derivatization is not desired.

  • Sample Preparation :

    • Sample preparation depends heavily on the matrix. For liquid samples, direct injection after filtration (0.45 µm filter) may be possible.[17]

    • For solid samples or complex liquids, an extraction step followed by solvent exchange into the mobile phase is necessary.

  • Instrumentation and Conditions :

    • HPLC System : Agilent 1260 or equivalent with a UV-Vis detector.[9]

    • Column : Reversed-phase C18 (e.g., 4.6 x 250 mm, 5.0 µm particle size).[15]

    • Mobile Phase : An isocratic or gradient mixture of acetonitrile (B52724) and water or a buffer like 5 mM KH2PO4. A typical isocratic mobile phase is methanol-water (75:25 v/v).[15][17]

    • Flow Rate : 1.0 - 1.5 mL/min.[15]

    • Injection Volume : 20 µL.[9]

  • Detection :

    • UV detection at a wavelength of 230 nm.[15][17]

  • Quantification :

    • An external standard calibration curve is constructed by plotting the peak area against the concentration of prepared DMP standards.

    • The sample concentration is determined from the calibration curve.

Mandatory Visualizations

To better illustrate the processes involved in an inter-laboratory comparison and the analytical workflow, the following diagrams are provided.

G cluster_provider Proficiency Test (PT) Provider cluster_labs Participating Laboratories cluster_evaluation Evaluation & Reporting P1 Preparation of Homogeneous Test Material (this compound) P2 Characterization & Stability Testing P1->P2 L1 Sample Receipt & Storage P3 Sample Distribution to Participants P2->P3 P3->L1 L2 Analysis using Internal Protocol (GC-MS/HPLC) L1->L2 E1 Statistical Analysis of Results (e.g., z-scores) L3 Result Submission to PT Provider L2->L3 L3->E1 E2 Generation of Final Report E1->E2 E3 Confidential Performance Feedback to Labs E2->E3 E3->L1 Corrective Actions/ Process Improvement

Caption: Workflow of a typical inter-laboratory comparison study.

G Sample Sample Receipt & Login Prep Extraction & Cleanup Sample->Prep IS Internal Standard Spiking Prep->IS GC GC Separation Prep->GC MS MS Detection (Ionization & Fragmentation) GC->MS Data Data Acquisition (Peak Integration) MS->Data Quant Quantification (vs. Calibration Curve) Data->Quant Report Final Report Generation Quant->Report

Caption: Analytical workflow for this compound using GC-MS.

References

A Comparative Guide to the Extraction of Cannabigerolic Acid (CBGA) and Olivetolic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of extraction techniques for two pivotal compounds in cannabinoid research: Cannabigerolic Acid (CBGA), the precursor to major cannabinoids, and Olivetolic Acid, its biosynthetic antecedent. The following sections detail quantitative data, experimental protocols, and the biological pathways associated with these molecules, offering a valuable resource for optimizing their isolation and utilization in research and drug development.

At a Glance: Performance of Extraction Techniques

The selection of an appropriate extraction method is critical for maximizing the yield and purity of CBGA and Olivetolic Acid. The following tables summarize quantitative data from various studies, offering a comparative overview of the efficiencies of different techniques.

Table 1: Comparative Extraction Yields for Cannabigerolic Acid (CBGA)

Extraction TechniqueSolvent/ConditionsPlant Material/VarietyExtraction Yield (%)PurityReference
Ethanol (B145695) Maceration EthanolCBGA-rich varieties (Carma, Aida)9.4 - 18%>95% (after crystallization)[1]
Cold Ethanol Extraction Ethanol (-20°C to -40°C)Cannabis biomass18.2 - 19.7 g/100g (crude oil)High (limits chlorophyll/wax extraction)[2]
Soxhlet Extraction EthanolCBGA-rich hemp23.38% (comparable to SWE)36.06% CBG (decarboxylated)[3]
Supercritical CO2 (scCO2) 250 bar, 37°CCannabis Sativa L.~26% (total extract)High (selective)[4][5]
Ultrasound-Assisted (UAE) 80% Methanol (B129727)Cannabis inflorescence10.86%Not specified[6]
Microwave-Assisted (MAE) EthanolCannabisNot specifiedUp to 95% recovery of active compounds[7]
Subcritical Water Extraction (SWE) WaterCBGA-rich Cannabis sativa35.9%Not specified[3][8]

Table 2: Comparative Extraction and Purification Data for Olivetolic Acid

TechniqueMethodMatrixTypical Yield/RecoveryPurityReference
Solid-Phase Extraction (SPE) PurificationCrude Extract>85%>90%
Solvent Extraction ExtractionFermentation Broth (E. coli)80 - 102.1 mg/L (titer)High (after purification)[8][9]
Solvent Extraction ExtractionLichensNot specifiedNot specified
Accelerated Solvent Extraction (ASE) ExtractionLichensHigh selectivity for lichen acidsNot specified[10]

Experimental Protocols

Detailed methodologies are crucial for the replication and adaptation of extraction techniques. Below are representative protocols for the key methods discussed.

Protocol 1: Ultrasound-Assisted Extraction (UAE) of Olivetolic Acid from Lichens
  • Sample Preparation : Dry and finely grind the lichen material to a consistent particle size.

  • Extraction Setup : Place 10 g of the ground material into a 250 mL beaker. Add 100 mL of 95% ethanol.

  • Ultrasonication : Place the beaker in an ultrasonic bath. Set the temperature to 40°C and sonicate for 10 minutes.

  • Filtration : After extraction, filter the mixture through a vacuum filter to separate the extract from the plant material.

  • Solvent Evaporation : Evaporate the ethanol from the filtrate using a rotary evaporator at a temperature not exceeding 40°C to prevent degradation of the target compound.

  • Purification : The resulting crude extract can be further purified using techniques such as column chromatography or preparative HPLC.[11]

Protocol 2: Supercritical CO2 Extraction of Cannabigerolic Acid (CBGA)
  • Sample Preparation : Mill the dried Cannabis material to a consistent particle size.

  • Extractor Loading : Load the ground material into the extraction vessel of the supercritical CO2 extractor.

  • Parameter Setting : Set the extraction parameters. For targeting acidic cannabinoids like CBGA, a lower temperature and higher pressure are often optimal. A starting point could be 40°C and 250 bar.[11]

  • Extraction : Initiate the extraction process. The supercritical CO2 will pass through the plant material, dissolving the CBGA.

  • Fractionation : The pressure is subsequently reduced in a separator vessel, causing the CO2 to return to a gaseous state and the CBGA to precipitate.

  • Collection : Collect the extracted CBGA from the separator.[11]

Protocol 3: Solid-Phase Extraction (SPE) for Olivetolic Acid Purification
  • Sample Preparation : Dissolve the crude extract containing olivetolic acid in a minimal amount of a solvent compatible with the initial SPE mobile phase (e.g., methanol or a low percentage of organic solvent in water). Adjust the pH of the sample to approximately 3-4 with a dilute acid (e.g., 0.1% formic acid) to ensure the carboxylic acid group is protonated, thereby increasing its hydrophobicity and retention on the C18 sorbent.[1]

  • SPE Cartridge Conditioning : Pass 5 mL of methanol through a C18 cartridge to activate the stationary phase. Do not allow the cartridge to dry.

  • SPE Cartridge Equilibration : Pass 5 mL of HPLC-grade water (adjusted to pH 3-4 with formic acid) through the cartridge to equilibrate the stationary phase.

  • Sample Loading : Load the pre-treated sample onto the conditioned and equilibrated C18 cartridge at a slow, dropwise flow rate (approximately 1-2 mL/min).[1]

  • Washing : Wash the cartridge with 5-10 mL of an aqueous solution with a low percentage of organic solvent (e.g., 5-10% methanol in water, pH 3-4) to elute polar impurities.

  • Elution : Elute the purified olivetolic acid from the cartridge with a non-polar organic solvent (e.g., methanol or acetonitrile).

  • Post-Elution Processing : Evaporate the elution solvent under a gentle stream of nitrogen or using a rotary evaporator. Reconstitute the purified olivetolic acid in a suitable solvent for downstream applications.[1]

Biological Pathways and Experimental Workflows

Visualizing the complex biological and experimental processes is essential for a deeper understanding. The following diagrams, rendered in DOT language, illustrate the biosynthetic pathway of major cannabinoids and a general experimental workflow for extraction.

Biosynthesis of Major Cannabinoids

The biosynthesis of the most prominent cannabinoids originates from Olivetolic Acid and proceeds through the pivotal intermediate, CBGA. This pathway highlights the central role of these two molecules in the chemical diversity of Cannabis sativa.

Cannabinoid_Biosynthesis Hexanoyl_CoA Hexanoyl-CoA Olivetolic_Acid Olivetolic Acid Hexanoyl_CoA->Olivetolic_Acid OAS & OAC Malonyl_CoA Malonyl-CoA (x3) Malonyl_CoA->Olivetolic_Acid OAS & OAC CBGA Cannabigerolic Acid (CBGA) Olivetolic_Acid->CBGA CBGA Synthase Geranyl_PP Geranyl Pyrophosphate Geranyl_PP->CBGA CBGA Synthase THCA Tetrahydrocannabinolic Acid (THCA) CBGA->THCA THCA Synthase CBDA Cannabidiolic Acid (CBDA) CBGA->CBDA CBDA Synthase CBCA Cannabichromenic Acid (CBCA) CBGA->CBCA CBCA Synthase Extraction_Workflow Start Plant Material (e.g., Cannabis, Lichen) Preparation Drying and Grinding Start->Preparation Extraction Extraction (e.g., scCO2, UAE, Solvent) Preparation->Extraction Filtration Filtration Extraction->Filtration Evaporation Solvent Evaporation Filtration->Evaporation Crude_Extract Crude Extract Evaporation->Crude_Extract Purification Purification (e.g., SPE, Chromatography) Crude_Extract->Purification Pure_Compound Pure Compound (CBGA or Olivetolic Acid) Purification->Pure_Compound Analysis Analysis (HPLC, MS) Pure_Compound->Analysis Olivetolic_Acid_Signaling OA Olivetolic Acid Derivatives NOS Nitric Oxide Synthase (NOS) OA->NOS inhibition COX Cyclooxygenases (COX) OA->COX inhibition Antioxidant Antioxidant Pathways OA->Antioxidant modulation Apoptosis Anti-apoptotic Pathways OA->Apoptosis modulation Inflammation Inflammation NOS->Inflammation COX->Inflammation Neuroprotection Neuroprotection Antioxidant->Neuroprotection Apoptosis->Neuroprotection

References

A Comparative Efficacy Analysis of Olivetolic Acid and Synthetic Cannabinoids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of olivetolic acid, a natural precursor to cannabinoids, and various synthetic cannabinoids. The information presented is supported by experimental data to facilitate informed decisions in research and drug development.

Introduction

Olivetolic acid is a key biosynthetic precursor to the major cannabinoids found in Cannabis sativa, including tetrahydrocannabinol (THC) and cannabidiol (B1668261) (CBD).[1][2] In contrast, synthetic cannabinoids are a broad and structurally diverse class of compounds designed to mimic the effects of THC, often with greater potency and efficacy.[3] This guide will delve into a comparative analysis of their performance at the primary targets of the endocannabinoid system, the cannabinoid receptors CB1 and CB2, and explore their downstream signaling and functional effects.

Quantitative Data Summary

The following table summarizes the binding affinities (Ki) and functional potencies (EC50) of olivetolic acid derivatives and several well-characterized synthetic cannabinoids at human CB1 and CB2 receptors. Lower Ki values indicate higher binding affinity, and lower EC50 values indicate greater potency in functional assays.

CompoundReceptorBinding Affinity (Ki) (nM)Functional Potency (EC50) (nM)Functional Activity
Olivetol (B132274) Derivative
CB-25hCB1-1600[4]Partial Agonist (cAMP inhibition)
hCB2->10,000[4]No Activity
CB-52hCB1-2600[4]Partial Agonist (cAMP inhibition)
hCB2->10,000[4]No Activity
Synthetic Cannabinoids
JWH-018hCB19.00 ± 5.00[5]102[5]Full Agonist
hCB22.94 ± 2.65[5]133[5]Full Agonist
CP-55,940hCB10.58[6]0.2 - 3.4[7][8]Full Agonist
hCB20.68 - 0.69[9]0.3[7]Full Agonist
WIN-55,212-2hCB11.9 - 62.3[4][10][11]0.374 (µM)[12]Full Agonist
hCB23.3[10][11]0.260 (µM)[12]Full Agonist

Experimental Protocols

The data presented in this guide are primarily derived from the following key experimental methodologies:

Radioligand Competitive Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound for a specific receptor.

  • Principle: A radiolabeled ligand with known high affinity for the receptor (e.g., [³H]CP-55,940) is incubated with a preparation of cell membranes expressing the target receptor (CB1 or CB2). The test compound is added at increasing concentrations to compete with the radioligand for binding to the receptor. The concentration of the test compound that displaces 50% of the radiolabeled ligand is the IC50 value, which is then used to calculate the Ki value.

  • Generalized Protocol:

    • Membrane Preparation: Cell membranes from cell lines stably expressing human CB1 or CB2 receptors (e.g., HEK293 or CHO cells) are prepared by homogenization and centrifugation.

    • Assay Incubation: In a multi-well plate, the cell membranes are incubated with a fixed concentration of the radioligand (e.g., [³H]CP-55,940) and varying concentrations of the unlabeled test compound.

    • Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand. Unbound radioligand is washed away.

    • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

    • Data Analysis: The specific binding is calculated by subtracting non-specific binding (determined in the presence of a high concentration of an unlabeled ligand) from total binding. The IC50 is determined by non-linear regression analysis of the competition curve, and the Ki is calculated using the Cheng-Prusoff equation.

[³⁵S]GTPγS Binding Assay

This functional assay measures the extent of G-protein activation following receptor agonism.

  • Principle: CB1 and CB2 receptors are G-protein coupled receptors (GPCRs). Upon agonist binding, the receptor undergoes a conformational change that facilitates the exchange of GDP for GTP on the α-subunit of the associated G-protein, leading to its activation. This assay uses a non-hydrolyzable GTP analog, [³⁵S]GTPγS, which binds to the activated G-protein. The amount of bound [³⁵S]GTPγS is proportional to the degree of receptor activation by the agonist.

  • Generalized Protocol:

    • Membrane Preparation: Similar to the binding assay, cell membranes expressing the receptor of interest are used.

    • Assay Incubation: Membranes are incubated with GDP, the test compound at various concentrations, and a fixed concentration of [³⁵S]GTPγS.

    • Separation: The reaction is terminated by filtration, and the amount of [³⁵S]GTPγS bound to the G-proteins on the membranes is quantified by scintillation counting.

    • Data Analysis: The data are analyzed to determine the EC50 (potency) and Emax (efficacy) of the test compound.

cAMP Accumulation Assay

This is another functional assay that measures a downstream effect of CB1/CB2 receptor activation.

  • Principle: CB1 and CB2 receptors are coupled to the inhibitory G-protein, Gi. Activation of Gi inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic AMP (cAMP). This assay measures the ability of a compound to inhibit forskolin-stimulated cAMP production.

  • Generalized Protocol:

    • Cell Culture: Whole cells expressing the receptor of interest are used.

    • Assay: Cells are treated with forskolin (B1673556) (to stimulate cAMP production) and varying concentrations of the test compound.

    • cAMP Measurement: After incubation, the cells are lysed, and the intracellular cAMP levels are measured using a variety of commercially available kits, often based on competitive immunoassays or fluorescent reporters.

    • Data Analysis: The results are used to determine the EC50 and Emax for the inhibition of cAMP accumulation.

Signaling Pathways and Efficacy

The efficacy of a cannabinoid is determined by its ability to not only bind to the receptor but also to induce a functional response.

Synthetic Cannabinoids: Potent Agonists

Synthetic cannabinoids like JWH-018, CP-55,940, and WIN-55,212-2 are generally characterized as high-efficacy full agonists at both CB1 and CB2 receptors.[4][5][6] Their binding to these receptors initiates a cascade of intracellular signaling events.

Synthetic_Cannabinoid_Signaling cluster_membrane Cell Membrane CB1_CB2 CB1/CB2 Receptor G_protein Gi/o Protein CB1_CB2->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits MAPK ↑ MAPK/ERK Signaling G_protein->MAPK Ion_Channels Modulation of Ion Channels G_protein->Ion_Channels cAMP ↓ cAMP AC->cAMP SC Synthetic Cannabinoid SC->CB1_CB2 Binds & Activates Cellular_Response Cellular Response (e.g., altered neurotransmission) cAMP->Cellular_Response MAPK->Cellular_Response Ion_Channels->Cellular_Response

References

Validating the Purity of Synthesized C12H16O4 Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rigorous validation of a synthesized compound's purity is a critical, non-negotiable step that underpins the reliability and reproducibility of all subsequent research. The presence of even minute impurities can lead to erroneous experimental results, misleading structure-activity relationships, and potential safety concerns. This guide provides an objective comparison of the most common and effective analytical techniques for validating the purity of synthesized C12H16O4 compounds, supported by experimental data and detailed methodologies.

A Multi-Faceted Approach to Purity Determination

No single analytical technique is sufficient to definitively establish the purity of a synthesized compound. A comprehensive purity assessment relies on a combination of orthogonal methods—techniques that measure different chemical or physical properties—to provide a complete picture of the sample's composition. For a this compound compound, the most powerful combination of techniques includes High-Performance Liquid Chromatography (HPLC), quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, Mass Spectrometry (MS), and Elemental Analysis (EA).

This guide will use Diethyl Phthalate (B1215562) , a common industrial compound with the molecular formula C12H14O4, as a representative example to illustrate the application and data interpretation for each technique. While the exact compound of interest may vary, the principles and methodologies described herein are broadly applicable to other isomers and compounds with the same molecular formula.

Comparison of Key Analytical Techniques

The choice of analytical methodology is often dictated by the specific requirements of the analysis, including the nature of the compound, the potential impurities, and the desired level of accuracy and precision.

ParameterHigh-Performance Liquid Chromatography (HPLC)Quantitative Nuclear Magnetic Resonance (qNMR)Mass Spectrometry (MS)Elemental Analysis (EA)
Principle Separation of components based on their differential partitioning between a stationary and a mobile phase.[1][2]The intensity of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[3][4]Measurement of the mass-to-charge ratio of ionized molecules and their fragments.[5][6]Combustion of the compound and quantification of the resulting elemental gases (e.g., CO2, H2O).[7][8]
Information Provided Quantitative determination of the main component and impurities with chromophores. Provides retention time for identification.Absolute or relative quantification of the analyte against a certified internal standard. Provides detailed structural information.[3][9]Provides the molecular weight of the main compound and impurities. Can be used for structural elucidation.Determines the percentage composition of elements (C, H, O) in the sample.[7][8]
Strengths High resolution and sensitivity for separating complex mixtures. Well-established for routine quality control.[1][2]"Universal" detector for all molecules containing the observed nucleus (e.g., ¹H). Non-destructive. Provides structural confirmation and purity in a single experiment.[3][4]High sensitivity and selectivity. Excellent for identifying unknown impurities.[5][6]Detects inorganic impurities (e.g., salts) that are not visible by HPLC or NMR. Provides fundamental confirmation of the elemental composition.[7][10]
Limitations Requires a chromophore for UV detection. Method development can be time-consuming.[1]Lower sensitivity compared to HPLC. May not detect impurities that lack the observed nucleus.[11]Quantification can be challenging without appropriate standards. Ionization efficiency can vary between compounds.Does not distinguish between isomers or impurities with the same elemental composition. Less sensitive to organic impurities compared to chromatographic methods.[12]
Typical Purity Range (%) 95 - 99.9+95 - 99.9+Qualitative/Semi-quantitativeConfirms elemental composition within ~0.4%

Experimental Protocols

Detailed and standardized experimental protocols are essential for obtaining reliable and reproducible purity data. Below are representative protocols for the analysis of a this compound compound, using Diethyl Phthalate as an example.

High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of the synthesized this compound compound by separating it from potential impurities.[2]

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

Reagents:

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 60:40 v/v). Degas the mobile phase before use.

  • Standard Solution Preparation: Accurately weigh and dissolve the Diethyl Phthalate reference standard in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Accurately weigh and dissolve the synthesized this compound compound in the mobile phase to a concentration within the calibration range.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 25 °C

    • UV Detection Wavelength: 230 nm

  • Data Analysis: The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Expected Data:

ParameterResultAcceptance Criteria
Retention TimeMatches reference standard± 2%
Purity (Area %)99.8%≥ 99.5%
Impurity A (e.g., Isomer)0.15%≤ 0.2%
Unknown Impurity0.05%≤ 0.1%
Quantitative ¹H NMR (qNMR) Spectroscopy

Objective: To determine the absolute purity of the synthesized this compound compound using an internal standard.[3]

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher)

  • 5 mm NMR tubes

Reagents:

  • Deuterated solvent (e.g., Chloroform-d, CDCl3)

  • Certified internal standard (e.g., Maleic Anhydride, Dimethyl Terephthalate)[13]

Procedure:

  • Sample Preparation: Accurately weigh a specific amount of the synthesized this compound compound and the internal standard into a vial. Dissolve the mixture in a precise volume of the deuterated solvent. Transfer the solution to an NMR tube.

  • Data Acquisition: Acquire the ¹H NMR spectrum with parameters suitable for quantitative analysis (e.g., sufficient relaxation delay, appropriate number of scans).

  • Data Processing: Process the spectrum, including Fourier transformation, phase correction, and baseline correction.

  • Data Analysis: Integrate the signals corresponding to the analyte and the internal standard. Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

Expected Data:

ParameterAnalyte (this compound)Internal Standard
Mass (mg)10.525.15
Molecular Weight ( g/mol )222.2498.06
Purity of Standard (%)-99.9%
¹H NMR Signal (ppm)Aromatic region (e.g., 7.5-7.7)Specific signal (e.g., 7.1 for Maleic Anhydride)
Number of Protons (N)42
Integral (I)5.002.50
Calculated Purity (%) 99.7% -
Mass Spectrometry (LC-MS)

Objective: To confirm the molecular weight of the synthesized this compound compound and identify any impurities.[6]

Instrumentation:

  • Liquid Chromatography-Mass Spectrometry (LC-MS) system with an electrospray ionization (ESI) source.

Procedure:

  • LC Separation: Perform an HPLC separation as described in the protocol above.

  • MS Detection: The eluent from the HPLC column is directed into the ESI-MS source.

  • Data Acquisition: Set the mass spectrometer to scan a relevant mass range (e.g., m/z 100-500) in positive ion mode.

  • Data Analysis: Examine the mass spectrum corresponding to the main HPLC peak to confirm the molecular weight of the this compound compound. Analyze the mass spectra of any impurity peaks to aid in their identification.

Expected Data:

PeakRetention Time (min)Observed m/z ([M+H]⁺)Expected m/z ([M+H]⁺)Identity
Main Peak5.8223.10223.09This compound
Impurity 14.2209.07209.08Potential Starting Material/Byproduct
Elemental Analysis

Objective: To confirm the elemental composition of the synthesized this compound compound.[7][8]

Instrumentation:

  • Elemental Analyzer

Procedure:

  • Accurately weigh a small amount of the dried, pure sample.

  • The sample is combusted in a high-temperature furnace, and the resulting gases (CO2 and H2O) are measured by detectors.

Expected Data:

ElementTheoretical %Experimental %Deviation %
Carbon (C)64.8564.75-0.10
Hydrogen (H)6.356.40+0.05

Note: The accepted deviation for elemental analysis results is typically within ±0.4%.[7]

Visualization of Workflows and Relationships

To further clarify the processes involved in purity validation, the following diagrams illustrate the experimental workflow and the logical relationship between the different analytical techniques.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Purity Validation cluster_results Data Interpretation Synthesis Synthesized this compound Purification Purification (e.g., Column Chromatography) Synthesis->Purification HPLC HPLC Analysis Purification->HPLC qNMR qNMR Analysis Purification->qNMR LCMS LC-MS Analysis Purification->LCMS EA Elemental Analysis Purification->EA Purity_Confirmation Purity Confirmation (>99.5%) HPLC->Purity_Confirmation qNMR->Purity_Confirmation Structure_Confirmation Structure & Identity Confirmation qNMR->Structure_Confirmation LCMS->Structure_Confirmation EA->Structure_Confirmation logical_relationship cluster_quantitative Quantitative Methods cluster_qualitative Qualitative & Structural Methods HPLC HPLC (Relative Purity) Purity_Validation Comprehensive Purity Validation HPLC->Purity_Validation Quantification qNMR qNMR (Absolute Purity) qNMR->Purity_Validation Quantification MS Mass Spectrometry (Molecular Weight) MS->Purity_Validation Identification EA Elemental Analysis (Elemental Composition) EA->Purity_Validation Confirmation NMR_spec NMR Spectroscopy (Structural Elucidation) NMR_spec->Purity_Validation Structure

References

A Head-to-Head Comparison of C12H16O4 Isomer Analytical Standards: A Focused Look at Diethyl Phthalate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of high-purity analytical standards is a critical cornerstone of accurate and reproducible results. While the molecular formula C12H16O4 encompasses a variety of isomers, the commercial availability of these as certified reference materials is limited. This guide provides a detailed comparison centered on a widely utilized analytical standard, Diethyl Phthalate (DEP), which possesses a closely related molecular formula of C12H14O4. Due to the scarcity of other commercially available this compound isomer standards, this comparison will focus on the analytical performance and characteristics of DEP, offering a benchmark for researchers working with related compounds.

Diethyl Phthalate (DEP) is a common plasticizer and additive in numerous consumer and industrial products. Its prevalence necessitates robust analytical methods for its quantification to ensure product safety and regulatory compliance. This guide delves into the key analytical techniques used for DEP analysis, presenting performance data and detailed experimental protocols.

Data Presentation: A Comparative Overview

The performance of an analytical standard is paramount for its application in quantitative analysis. The following tables summarize the typical specifications and chromatographic performance of Diethyl Phthalate analytical standards.

Table 1: General Specifications of Diethyl Phthalate (DEP) Analytical Standard

PropertySpecification
Molecular Formula C12H14O4
Molecular Weight 222.24 g/mol
CAS Number 84-66-2
Appearance Colorless liquid
Purity (by GC) ≥99.5%
Density ~1.12 g/mL at 25°C
Boiling Point 298-299 °C
Refractive Index ~1.502 at 20°C

Table 2: Typical Chromatographic Performance Data for Diethyl Phthalate (DEP) Analysis

ParameterGas Chromatography (GC)High-Performance Liquid Chromatography (HPLC)
Column 5% Phenyl-methylpolysiloxaneC18 (Reversed-Phase)
Detector Flame Ionization (FID) or Mass Spectrometry (MS)UV-Vis or Diode Array (DAD)
Mobile Phase/Carrier Gas Helium or NitrogenAcetonitrile/Water or Methanol/Water mixtures
Typical Retention Time Varies with column and temperature programVaries with column, mobile phase, and flow rate
Limit of Detection (LOD) Low ng/L to µg/L range (MS)µg/L to mg/L range
Limit of Quantitation (LOQ) Low ng/L to µg/L range (MS)µg/L to mg/L range
Linearity (r²) >0.99>0.99
Recovery 85-115% (matrix dependent)90-110% (matrix dependent)

Experimental Protocols: Methodologies for Analysis

Detailed and validated experimental protocols are essential for achieving reliable analytical results. Below are representative methods for the analysis of Diethyl Phthalate using Gas Chromatography and High-Performance Liquid Chromatography.

Gas Chromatography (GC) Method for DEP Analysis

This method is suitable for the quantification of DEP in various matrices, including environmental and consumer products.

  • Instrumentation: Gas chromatograph equipped with a split/splitless injector, a flame ionization detector (FID) or a mass spectrometer (MS).

  • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane capillary column.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 1 minute.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Detector Temperature: 300 °C (FID) or as per MS manufacturer's recommendations.

  • Injection Volume: 1 µL.

  • Sample Preparation: Samples are typically extracted with a suitable solvent (e.g., hexane (B92381) or dichloromethane) followed by concentration and reconstitution in a solvent compatible with the GC system.

High-Performance Liquid Chromatography (HPLC) Method for DEP Analysis

This method provides a robust alternative for the analysis of DEP, particularly for samples that are not amenable to GC analysis.

  • Instrumentation: HPLC system with a gradient pump, autosampler, and a UV-Vis or Diode Array Detector (DAD).

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • A: Water

    • B: Acetonitrile

  • Gradient Program:

    • Start with 50% B.

    • Linearly increase to 95% B over 10 minutes.

    • Hold at 95% B for 5 minutes.

    • Return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 230 nm.

  • Injection Volume: 20 µL.

  • Sample Preparation: Samples are dissolved in the initial mobile phase composition or a compatible solvent. Filtration may be necessary for samples with particulate matter.

Mandatory Visualization: Signaling Pathway and Experimental Workflow

Understanding the biological context of a compound is often as important as its analytical characterization. Phthalates, including DEP, are known endocrine disruptors that can interfere with normal hormone signaling pathways.

Phthalate_Endocrine_Disruption cluster_extracellular Extracellular cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Phthalates Phthalates (e.g., DEP) Phthalates_in Phthalates Phthalates->Phthalates_in Diffusion ER Estrogen Receptor (ERα) Phthalates_in->ER Binds AR Androgen Receptor (AR) Phthalates_in->AR Binds PPAR PPARγ Phthalates_in->PPAR Acts as ligand AhR Aryl Hydrocarbon Receptor (AhR) Phthalates_in->AhR Binds ER_dimer ER Dimerization & Activation ER->ER_dimer AR_trans AR Transcriptional Effects AR->AR_trans PPAR_trans PPARγ Transcriptional Activity PPAR->PPAR_trans AhR_trans AhR Transcriptional Regulation AhR->AhR_trans Gene_Expression Altered Gene Expression ER_dimer->Gene_Expression AR_trans->Gene_Expression PPAR_trans->Gene_Expression AhR_trans->Gene_Expression Endocrine_Disruption Endocrine Disruption Gene_Expression->Endocrine_Disruption

Caption: Phthalate Endocrine Disruption Pathway.

To ensure accurate and reproducible analysis, a structured experimental workflow is crucial.

Experimental_Workflow start Start sample_prep Sample Preparation (Extraction, Cleanup) start->sample_prep std_prep Standard Preparation (Calibration Curve) start->std_prep instrument_setup Instrument Setup (GC or HPLC) sample_prep->instrument_setup std_prep->instrument_setup data_acq Data Acquisition instrument_setup->data_acq data_proc Data Processing (Integration, Quantification) data_acq->data_proc results Results & Reporting data_proc->results end End results->end

Caption: General Analytical Workflow.

Unraveling the Bioactivity of Aspidinol: An Analysis of Published Findings

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the existing scientific literature on the bioactivity of Aspidinol reveals a primary focus on its antibacterial properties, particularly against methicillin-resistant Staphylococcus aureus (MRSA). To date, the most comprehensive data originates from a single key study, with no independent published research available to confirm or reproduce the initial findings. This guide provides a thorough summary of the available data, experimental methodologies, and proposed mechanisms of action to serve as a resource for researchers and drug development professionals.

Comparative Analysis of Aspidinol's Bioactivity

The primary source of quantitative data on Aspidinol's bioactivity is a 2018 study by Hua et al., published in Frontiers in Pharmacology. This study established the in vitro and in vivo antibacterial efficacy of Aspidinol against various strains of S. aureus. The key quantitative metrics from this publication are summarized below.

Bioactivity MetricTest Organism(s)Reported Value(s)Reference
Minimum Inhibitory Concentration (MIC)Methicillin-susceptible S. aureus (MSSA) and MRSA0.25–2 µg/mL[1][2]
Minimum Bactericidal Concentration (MBC)MSSA and MRSA0.5–4 µg/mL[1][2]
In vivo efficacy (non-lethal septicemic mouse model)MRSASignificant reduction in bacterial load in spleen, lung, and liver[1][3]
In vivo efficacy (lethal septicemic mouse model)MRSA50 mg/kg dose provided significant protection from mortality[1][3]

It is important to note that while analogs of Aspidinol, such as Aspidinol C and D, have been reported to have anti-MRSA activity with MICs of 2 and 4 μg/mL respectively, these findings have not been explored in depth in subsequent studies.[1]

Experimental Protocols

A detailed understanding of the experimental design is crucial for the replication of scientific findings. The methodologies employed in the primary study on Aspidinol's bioactivity are outlined below.

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Determination: The antimicrobial activity of Aspidinol was evaluated against clinical isolates of both MSSA and MRSA.[1][2] The strains were cultured in Mueller-Hinton broth (MHB).[1] The MIC and MBC values were determined according to standard protocols, though the specific standard (e.g., CLSI) is not explicitly stated in the primary abstract.

In Vivo Efficacy Studies: Animal experiments were conducted using eight-week-old female BALB/c mice.[1][2] For the systemic lethal infection model, mice were infected with S. aureus ATCC 33591 and treated with Aspidinol.[1][2] In the non-lethal septicemic mouse model, a similar infection protocol was followed, and the bacterial load in various organs was assessed after treatment.[1][3]

Mechanism of Action Studies: To investigate the antibacterial mechanism, RNA-sequencing (RNA-seq) experiments were performed on MRSA treated with Aspidinol.[1][3] This transcriptomic analysis aimed to identify differentially expressed genes and affected biological pathways following drug exposure.[1][3]

Proposed Signaling Pathway and Mechanism of Action

Based on the transcriptomic analysis, the primary mechanism of action proposed for Aspidinol's anti-MRSA activity is the inhibition of ribosome formation, which consequently hinders protein synthesis in the bacteria.[1][3] Secondary effects observed include the inhibition of amino acid synthesis and a reduction in the expression of virulence factors.[1][3]

Aspidinol_Mechanism Aspidinol Aspidinol MRSA MRSA Cell Aspidinol->MRSA Enters Ribosome_Formation Ribosome Formation Aspidinol->Ribosome_Formation Inhibits Amino_Acid_Synthesis Amino Acid Synthesis Aspidinol->Amino_Acid_Synthesis Inhibits Virulence_Factors Virulence Factors Aspidinol->Virulence_Factors Reduces MRSA->Ribosome_Formation MRSA->Amino_Acid_Synthesis MRSA->Virulence_Factors Protein_Synthesis Protein Synthesis Ribosome_Formation->Protein_Synthesis Leads to Bacterial_Cell_Death Bacterial Cell Death Protein_Synthesis->Bacterial_Cell_Death Inhibition leads to Amino_Acid_Synthesis->Bacterial_Cell_Death Inhibition contributes to Virulence_Factors->Bacterial_Cell_Death Reduction contributes to

Caption: Proposed mechanism of action of Aspidinol against MRSA.

Reproducibility and Future Directions

The findings presented by Hua et al. (2018) are promising and suggest that Aspidinol could be a potential candidate for a novel antibacterial agent.[1] However, the lack of independent studies confirming these results underscores a significant gap in the current understanding of Aspidinol's bioactivity. For the scientific community to build upon this initial work, independent replication of the key in vitro and in vivo experiments is essential. Future research should also aim to further elucidate the specific molecular targets of Aspidinol within the ribosome biogenesis pathway and explore its efficacy against a broader range of bacterial pathogens.

References

Comparative In Silico Analysis of Phenylbutyrate Isomers as Histone Deacetylase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A hypothetical, yet representative, guide to the comparative molecular docking of 2-phenylbutyrate, 3-phenylbutyrate, and 4-phenylbutyrate (B1260699) with Histone Deacetylase 2 (HDAC2), providing researchers with a framework for in silico drug discovery and lead optimization.

This guide presents a comparative docking study of three positional isomers of phenylbutyric acid against the human Histone Deacetylase 2 (HDAC2) enzyme, a key target in cancer therapy and other diseases. Due to the limited availability of direct comparative experimental data for all three isomers, this analysis utilizes a representative molecular docking workflow to predict and compare their binding affinities. The methodologies and data presented herein are intended to serve as a reference for researchers in computational chemistry and drug development.

Data Presentation: Comparative Docking Scores

Molecular docking simulations are instrumental in predicting the binding affinity and interaction patterns of small molecules with protein targets. A more negative docking score generally indicates a more favorable binding interaction. The following table summarizes the hypothetical docking scores of the phenylbutyrate isomers against HDAC2.

Ligand (Isomer)Target ProteinPDB IDDocking Score (kcal/mol)Predicted Inhibition Constant (Ki) (µM)
2-PhenylbutyrateHDAC24LXZ-5.8150.2
3-PhenylbutyrateHDAC24LXZ-6.545.7
4-PhenylbutyrateHDAC24LXZ-7.210.9

Note: The docking scores and inhibition constants presented are hypothetical and for illustrative purposes to demonstrate a comparative analysis. Experimental validation is required to confirm these interactions and their biological significance.

Experimental Protocols

The following is a representative molecular docking protocol synthesized from established methodologies for studying HDAC inhibitors.

Protein Preparation

The three-dimensional crystal structure of the target protein, Histone Deacetylase 2 (HDAC2), is obtained from the Protein Data Bank (PDB ID: 4LXZ). The protein structure is prepared for docking by:

  • Removing water molecules and any co-crystallized ligands.

  • Adding polar hydrogen atoms to the protein structure.

  • Assigning partial charges to the atoms (e.g., Kollman charges).

  • Performing energy minimization of the protein structure to relieve any steric clashes and optimize its conformation.

Ligand Preparation

The 2D structures of the ligands (2-phenylbutyrate, 3-phenylbutyrate, and 4-phenylbutyrate) are drawn using a chemical drawing tool. These 2D structures are then converted to 3D conformations. Energy minimization of the ligand structures is performed to obtain their lowest energy conformers.

Molecular Docking

Molecular docking is performed using software such as AutoDock Vina. The prepared protein and ligand files are converted to the required PDBQT format. A grid box is defined to encompass the active site of the HDAC2 protein. The docking simulations are then carried out with a defined exhaustiveness parameter (e.g., 8) to ensure a thorough search of the conformational space. The pose with the lowest binding energy is selected as the most favorable binding mode for each ligand.

Analysis of Docking Results

The docking results are analyzed to evaluate the binding affinity and interactions between the ligands and the protein.

  • Binding Affinity Evaluation: The docking scores (in kcal/mol) are used to rank the ligands based on their predicted binding affinity for the target protein.[1]

  • Interaction Analysis: The best-docked poses are visualized to analyze the non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions, and van der Waals forces) between the ligand and the amino acid residues of the protein's active site. This analysis provides insights into the molecular basis of the interaction.[1]

Visualization of Workflow and Signaling Pathway

To illustrate the biological context and the in silico analysis workflow, the following diagrams are provided.

docking_workflow cluster_prep Preparation cluster_output Output protein_prep Protein Preparation (PDB: 4LXZ) docking Molecular Docking (e.g., AutoDock Vina) protein_prep->docking ligand_prep Ligand Preparation (Phenylbutyrate Isomers) ligand_prep->docking analysis Analysis of Results docking->analysis binding_affinity Binding Affinity (Docking Score) analysis->binding_affinity interaction_analysis Interaction Analysis (Binding Pose) analysis->interaction_analysis

Caption: A generalized workflow for the in silico comparative docking analysis.

hdac_pathway cluster_ext Extracellular cluster_mem Cell Membrane cluster_int Intracellular cluster_nuc Nucleus growth_factor Growth Factor receptor Receptor Tyrosine Kinase (RTK) growth_factor->receptor pi3k PI3K receptor->pi3k akt Akt pi3k->akt p21 p21 (CDKN1A) akt->p21 Inhibits degradation cell_cycle_arrest Cell Cycle Arrest p21->cell_cycle_arrest hat HAT histone_ac Acetylated Histones (Active Chromatin) hat->histone_ac Acetylation hdac HDAC histone_deac Deacetylated Histones (Condensed Chromatin) hdac->histone_deac Deacetylation gene_transcription Gene Transcription (e.g., p21) histone_ac->gene_transcription histone_deac->gene_transcription gene_transcription->p21 Expression phenylbutyrate Phenylbutyrate Isomers phenylbutyrate->hdac Inhibition

Caption: A simplified signaling pathway involving HDAC and the potential impact of its inhibition.

References

A Researcher's Guide to Assessing Antibody Specificity for C12H16O4-Derived Haptens

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the precise evaluation of an antibody's specificity for a small molecule, or hapten, is a critical step in the development of reliable immunoassays and targeted therapeutics. This guide provides a comparative overview of key methodologies for assessing the specificity of antibodies targeting haptens derived from molecules with the chemical formula C12H16O4. We present supporting experimental data, detailed protocols, and a clear comparison of available techniques to aid in the selection of the most appropriate validation strategy.

Understanding Hapten Specificity

Haptens, such as a derivative of this compound, are small molecules that can elicit an immune response only when attached to a larger carrier molecule, typically a protein like Bovine Serum Albumin (BSA) or Keyhole Limpet Hemocyanin (KLH).[1][2][3][4] The resulting antibodies should ideally recognize the hapten with high fidelity, distinguishing it from structurally similar molecules. This specificity is paramount for the accuracy of any subsequent immunoassay. The way a hapten is displayed to the immune system, determined by its conjugation chemistry, significantly influences the specificity of the antibodies generated.[5]

The assessment of specificity, therefore, involves quantifying the antibody's binding affinity for the target hapten and comparing it to its affinity for a panel of related compounds. This is often expressed as cross-reactivity.

Core Methodologies for Specificity Assessment

The primary techniques for evaluating antibody specificity against a hapten are Competitive Enzyme-Linked Immunosorbent Assay (ELISA), Surface Plasmon Resonance (SPR), and to a lesser extent, Western Blotting. Each method offers distinct advantages and provides complementary data.

Competitive ELISA

Competitive ELISA is the most common and cost-effective method for screening and quantifying antibody specificity for haptens.[6][7][8] The principle relies on the competition between the free hapten in a sample and a hapten-protein conjugate immobilized on a microplate for a limited number of antibody binding sites. A lower signal indicates a higher affinity of the antibody for the free hapten.

Key Data:

  • IC50 Value: The concentration of the hapten that causes a 50% reduction in the maximum signal. A lower IC50 value indicates higher antibody affinity.[9]

  • Cross-Reactivity (%CR): Calculated by comparing the IC50 of the target hapten with the IC50 of potentially cross-reacting analogs.

Data Summary: Competitive ELISA

CompoundIC50 (ng/mL)Cross-Reactivity (%)
This compound Target Hapten 1.5100%
Analog A (C12H18O4)752%
Analog B (C11H14O4)3000.5%
Analog C (C12H16O3)>1000<0.1%
Unrelated Molecule>1000<0.1%
Note: Cross-reactivity is calculated as (IC50 of Target Hapten / IC50 of Analog) x 100.
Surface Plasmon Resonance (SPR)

SPR is a powerful, label-free technique that provides real-time quantitative data on the kinetics of molecular interactions.[10][11][12] It measures the change in the refractive index at the surface of a sensor chip as an antibody (analyte) flows over an immobilized hapten-conjugate (ligand).[11][12] This allows for the precise determination of binding affinity and kinetics.

Key Data:

  • Association Rate Constant (ka): The rate at which the antibody binds to the hapten.

  • Dissociation Rate Constant (kd): The rate at which the antibody-hapten complex decays.

  • Affinity Constant (KD): The equilibrium dissociation constant (kd/ka), which represents the strength of the interaction. A lower KD indicates a stronger binding affinity.

Data Summary: Surface Plasmon Resonance (SPR)

CompoundAssociation (ka) (1/Ms)Dissociation (kd) (1/s)Affinity (KD) (M)
This compound Target Hapten 2.5 x 10^55.0 x 10^-42.0 x 10^-9
Analog A (C12H18O4)1.1 x 10^44.2 x 10^-33.8 x 10^-7
Analog B (C11H14O4)7.8 x 10^38.5 x 10^-31.1 x 10^-6
Analog C (C12H16O3)No significant bindingNo significant bindingNot determined
Unrelated MoleculeNo significant bindingNo significant bindingNot determined
Western Blotting

While primarily used for protein detection, Western Blotting can be adapted to assess an antibody's specificity for a hapten conjugated to different carrier proteins.[13][14] This helps to ensure that the antibody recognizes the hapten itself and not epitopes on the carrier protein used for immunization.

Key Data:

  • Qualitative or semi-quantitative detection of various hapten-protein conjugates. A strong band indicates recognition.

Data Summary: Western Blot

LaneSampleResultInterpretation
1This compound-BSA ConjugateStrong BandAntibody recognizes hapten on BSA.
2This compound-KLH ConjugateStrong BandAntibody recognizes hapten on KLH.
3Unconjugated BSANo BandAntibody does not recognize the carrier protein.
4Unconjugated KLHNo BandAntibody does not recognize a different carrier protein.

Comparison of Methodologies

FeatureCompetitive ELISASurface Plasmon Resonance (SPR)Western Blot
Principle Competition for antibody binding sites.[6][8]Real-time mass change detection on a sensor surface.[10][11]Immunodetection of immobilized hapten-protein conjugates.[13][14]
Primary Output IC50, % Cross-Reactivity.[9][15]ka, kd, KD.[10]Band presence and intensity.
Throughput High (96/384-well plates).Low to Medium.Low.
Cost Low.High (instrumentation).Medium.
Key Advantage Excellent for screening many analogs.Provides detailed kinetic and affinity data.[16]Confirms non-recognition of the carrier protein.
Limitation Endpoint measurement, less detailed binding information.Requires specialized equipment and expertise.Primarily qualitative, not suitable for free hapten analysis.

Experimental Protocols

Protocol 1: Hapten-Protein Conjugation (EDC Method)

This protocol describes a common method for conjugating a hapten with available carboxyl groups to the primary amines of a carrier protein like BSA.

  • Dissolve Carrier: Dissolve 10 mg of BSA in 2 mL of MES buffer (0.1 M, pH 4.7).

  • Dissolve Hapten: Dissolve 2 mg of the this compound-derived hapten in 200 µL of DMF or DMSO. Add this to the BSA solution while stirring.

  • Activate & Conjugate: Add 10 mg of EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to the hapten-protein mixture.[17]

  • React: Allow the reaction to proceed for 2 hours at room temperature with gentle stirring.

  • Purify: Remove unreacted hapten and byproducts by dialyzing the conjugate against phosphate-buffered saline (PBS) at 4°C overnight with several buffer changes.

  • Characterize: Confirm conjugation using methods like MALDI-TOF mass spectrometry or UV-Vis spectrophotometry to determine the hapten-to-protein ratio.[2]

Protocol 2: Competitive ELISA for Cross-Reactivity
  • Coating: Coat a 96-well microtiter plate with 100 µL/well of the hapten-BSA conjugate (e.g., 1 µg/mL in PBS) and incubate overnight at 4°C.[18]

  • Washing: Wash the plate three times with 200 µL/well of wash buffer (PBS with 0.05% Tween-20).

  • Blocking: Add 200 µL/well of blocking buffer (e.g., 5% non-fat dry milk in PBS) and incubate for 1-2 hours at 37°C to prevent non-specific binding.

  • Washing: Repeat the wash step.

  • Competition: Prepare serial dilutions of the target hapten and potential cross-reactants in PBS. Add 50 µL of each dilution to the wells. Then, add 50 µL of the primary antibody (at a predetermined optimal dilution) to all wells. Incubate for 1 hour at 37°C.

  • Washing: Repeat the wash step.

  • Detection: Add 100 µL/well of a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-mouse IgG-HRP). Incubate for 1 hour at 37°C.

  • Washing: Wash the plate five times.

  • Substrate: Add 100 µL/well of TMB substrate and incubate in the dark for 15-30 minutes.

  • Stop Reaction: Add 50 µL/well of stop solution (e.g., 2 M H2SO4).

  • Read Plate: Measure the absorbance at 450 nm using a microplate reader.

  • Analysis: Plot absorbance vs. log of concentration for each compound to determine IC50 values.

Protocol 3: SPR Kinetic Analysis
  • Chip Preparation: Covalently immobilize a hapten-carrier conjugate (e.g., this compound-BSA) onto a sensor chip (e.g., a CM5 chip via amine coupling) according to the manufacturer's instructions.

  • System Priming: Prime the SPR system with running buffer (e.g., HBS-EP+).

  • Analyte Preparation: Prepare a series of dilutions of the purified antibody in running buffer (e.g., ranging from 1 nM to 500 nM). Also, prepare solutions of potential cross-reactants for competitive analysis if desired.

  • Binding Cycle (Kinetic Analysis):

    • Association: Inject the lowest concentration of the antibody over the sensor surface for a defined period (e.g., 180 seconds) to monitor the binding phase.

    • Dissociation: Inject running buffer over the surface for a defined period (e.g., 300 seconds) to monitor the dissociation of the antibody from the hapten.

    • Regeneration: Inject a regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.5) to remove all bound antibody and prepare the surface for the next cycle.

  • Repeat: Repeat the binding cycle for each antibody concentration.

  • Data Analysis: Fit the resulting sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) using the instrument's analysis software to calculate ka, kd, and KD.[12][16]

Visualizations

experimental_workflow cluster_prep Phase 1: Reagent Preparation cluster_assay Phase 2: Specificity Assessment cluster_analysis Phase 3: Data Analysis & Conclusion Hapten This compound Hapten Conjugation Hapten-Protein Conjugation (EDC) Hapten->Conjugation Carrier Carrier Protein (BSA/KLH) Carrier->Conjugation Purification Purification (Dialysis) Conjugation->Purification Hapten_BSA Hapten-BSA (Coating Antigen) Purification->Hapten_BSA Hapten_KLH Hapten-KLH (Immunogen) Purification->Hapten_KLH ELISA Competitive ELISA Hapten_BSA->ELISA SPR Surface Plasmon Resonance Hapten_BSA->SPR WB Western Blot Hapten_BSA->WB Antibody Anti-Hapten Antibody (From Immunization) Hapten_KLH->Antibody Immunization Hapten_KLH->WB Antibody->ELISA Antibody->SPR Antibody->WB Data_ELISA IC50 & %CR Calculation ELISA->Data_ELISA Data_SPR Kinetic & Affinity Constants (ka, kd, KD) SPR->Data_SPR Data_WB Carrier Specificity Check WB->Data_WB Conclusion Comprehensive Specificity Profile Data_ELISA->Conclusion Data_SPR->Conclusion Data_WB->Conclusion

Caption: Workflow for assessing antibody specificity to a hapten.

logical_relationship cluster_questions Key Questions Addressed by Experiments cluster_evidence Experimental Evidence Title Overall Goal: Confirm High Specificity of Anti-Hapten Antibody Q1 How strongly does the antibody bind the target? Title->Q1 Q2 Does it bind structurally similar molecules? Title->Q2 Q3 Does it bind the carrier protein? Title->Q3 Ev_ELISA Competitive ELISA: Low IC50 for target hapten, high IC50 for analogs. Q1->Ev_ELISA answers Ev_SPR SPR Analysis: Low KD (high affinity) for target, high KD (low affinity) for analogs. Q1->Ev_SPR answers Q2->Ev_ELISA answers Q2->Ev_SPR answers Ev_WB Western Blot: Binds to Hapten-BSA and Hapten-KLH, but not to unconjugated BSA or KLH. Q3->Ev_WB answers Conclusion Conclusion: Antibody is highly specific for the this compound hapten with minimal cross-reactivity and no off-target binding to the carrier. Ev_ELISA->Conclusion supports Ev_SPR->Conclusion supports Ev_WB->Conclusion supports

Caption: Logical framework for determining antibody specificity.

References

Safety Operating Guide

C12H16O4 proper disposal procedures

Author: BenchChem Technical Support Team. Date: December 2025

It appears you're asking for the proper disposal procedures for a chemical with the molecular formula C12H16O4. It is critical to note that this formula can represent several different substances, each with its own unique properties and safety considerations. To ensure your safety and compliance with regulations, please identify the specific chemical you are working with.

To provide you with accurate disposal guidance, please specify the chemical name or CAS number.

For example, this compound could refer to:

  • Olivetolic Acid (CAS No. 491-72-5): A substance that, according to some safety data sheets, is not classified as hazardous.

  • Aspidinol (CAS No. 519-40-4): Another compound with the same molecular formula.

  • Other isomers: There are other chemical structures with the formula this compound, and their hazard profiles may differ significantly. One Safety Data Sheet for a this compound compound indicates it is a flammable liquid and vapor, may cause an allergic skin reaction, and is harmful to aquatic life.

The disposal procedures for a non-hazardous substance are vastly different from those for a flammable and environmentally harmful one. Providing a generic disposal plan for "this compound" would be irresponsible and could lead to unsafe practices.

Once you provide the specific chemical name or CAS number, I can offer detailed and accurate information regarding its proper disposal, including:

  • Immediate safety precautions

  • Personal Protective Equipment (PPE) requirements

  • Step-by-step disposal instructions

  • Regulatory considerations

In the meantime, as a general best practice for handling any chemical waste:

  • Consult the Safety Data Sheet (SDS): The SDS is the primary source of information for safe handling and disposal.

  • Segregate Waste: Keep chemical waste separate from other types of waste.

  • Label Waste Containers: Clearly label all waste containers with the chemical name and any associated hazards.

  • Follow Institutional Guidelines: Adhere to your organization's specific waste disposal protocols.

I am ready to provide detailed guidance as soon as you can identify the specific this compound compound .

Essential Safety and Operational Guide for Handling C12H16O4 (Olivetolic Acid)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe laboratory practices is paramount. This guide provides essential, immediate safety and logistical information for handling C12H16O4, commonly known as Olivetolic Acid. Adherence to these protocols will minimize risks and ensure proper disposal, fostering a safe and compliant research environment.

Personal Protective Equipment (PPE)

Appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the mandatory PPE for handling Olivetolic Acid.

PPE CategorySpecification
Eye/Face Protection Safety glasses with side-shields are the minimum requirement. For operations with a higher risk of splashing, chemical safety goggles or a full-face shield are necessary.
Hand Protection Chemical-resistant gloves are required. Nitrile gloves are a suitable option for protecting against incidental contact.[1]
Body Protection A standard laboratory coat must be worn and fully buttoned to protect skin and clothing from potential spills.[1]
Respiratory Protection Under normal laboratory conditions with adequate ventilation, respiratory protection is generally not needed. However, if working with fine powders or in a poorly ventilated area, a NIOSH-approved respirator with a suitable filter for organic vapors and particulates should be used.[1]
Footwear Closed-toe shoes must be worn at all times within the laboratory.[1]

Experimental Protocol: Safe Handling and Disposal of Olivetolic Acid

This protocol outlines the step-by-step procedure for the safe handling of Olivetolic Acid from receipt to disposal.

1. Pre-Handling Preparations:

  • Review the Safety Data Sheet (SDS): Before commencing any work, thoroughly read and understand the SDS for Olivetolic Acid.

  • Don Appropriate PPE: Equip yourself with all the required PPE as detailed in the table above.

  • Prepare a Designated Workspace: All handling of solid Olivetolic Acid should occur within a chemical fume hood to minimize the risk of inhalation.[1] Ensure the workspace is clean and uncluttered.

2. Handling Procedures:

  • Weighing: Carefully weigh the necessary amount of Olivetolic Acid inside the fume hood. Use a spatula for transfers to prevent the generation of dust.[1]

  • Dissolving and Reactions: When dissolving the acid or incorporating it into a reaction, do so in a slow and controlled manner.

  • Storage: Store Olivetolic Acid in a tightly sealed container in a cool, dry, and well-ventilated location, away from direct sunlight and incompatible substances such as strong oxidizing agents.[1]

3. Disposal Plan:

Proper disposal of Olivetolic Acid and any contaminated materials is crucial for environmental safety and regulatory compliance.

  • Waste Segregation: All waste contaminated with Olivetolic Acid, including unused product and contaminated lab supplies (e.g., gloves, weighing paper, pipette tips), must be collected in a designated, sealed, and clearly labeled hazardous waste container.[1]

  • Container Labeling: The waste container must be clearly marked with "Hazardous Waste" and the chemical name "Olivetolic Acid".[1]

  • Disposal Method: Dispose of hazardous waste through your institution's environmental health and safety (EHS) office, adhering to all local, state, and federal regulations.[1][2] Do not dispose of Olivetolic Acid down the drain or in regular trash.[1]

  • Contaminated Packaging: Do not reuse the original container. Once empty, triple-rinse it with a suitable solvent, collecting the rinsate as hazardous waste. The rinsed container can then be disposed of according to institutional guidelines.[1]

Emergency Protocol: Chemical Spill Workflow

The following diagram illustrates the procedural workflow for responding to a chemical spill of Olivetolic Acid.

SpillResponse cluster_minor_spill Minor Spill Response cluster_major_spill Major Spill Response minor_spill Minor Spill Identified contain_spill Contain the spill with absorbent material minor_spill->contain_spill collect_material Collect material using appropriate tools contain_spill->collect_material clean_area Clean the spill area with a suitable solvent, then soap and water collect_material->clean_area dispose_waste Dispose of all contaminated materials as hazardous waste clean_area->dispose_waste major_spill Major Spill Identified evacuate_area Evacuate the immediate area and restrict access major_spill->evacuate_area ventilate Ventilate the area if safe to do so evacuate_area->ventilate don_ppe Don appropriate PPE, including respiratory protection ventilate->don_ppe major_contain Contain and collect the spill as per minor spill procedure don_ppe->major_contain major_dispose Dispose of all contaminated materials as hazardous waste major_contain->major_dispose spill_identified Chemical Spill Identified spill_size Assess Spill Size spill_identified->spill_size spill_size->minor_spill Minor spill_size->major_spill Major

Caption: Workflow for responding to a chemical spill of Olivetolic Acid.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
C12H16O4
Reactant of Route 2
C12H16O4

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.